Pyridine iodine monochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
InChI |
InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWWBJKPSYWUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436930 | |
| Record name | 6443-90-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6443-90-9 | |
| Record name | 6443-90-9 (name error) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine Iodine Monochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pyridine Iodine Monochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of Pyridine Iodine Monochloride (Py-ICl). This versatile reagent is valued in organic synthesis for its role in halogenation reactions, particularly in the development of pharmaceutical and agrochemical compounds. Its stability and ease of handling make it a reliable choice for achieving precise chemical modifications.[1][2] This guide details a common synthesis protocol and the analytical techniques used to verify the compound's identity and purity.
Synthesis of this compound
This compound is typically synthesized through the reaction of pyridine with a source of iodine monochloride. A common and effective method involves the use of potassium iododichloride (KICl₂).
Experimental Protocol
This protocol is adapted from established chemical preparations.[3]
Materials:
-
Pyridine
-
Potassium Iododichloride (2M solution)
-
Benzene
-
Distilled water
Equipment:
-
Large beaker or flask (e.g., 2L)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a 2-liter beaker, prepare a solution of 45 mL of pyridine in 1 liter of distilled water.
-
While stirring the pyridine solution, add 250 mL of a 2M potassium iododichloride solution. A cream-colored solid will precipitate.
-
Adjust the pH of the mixture to 5 by adding small portions of pyridine as needed.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with distilled water.
-
Air-dry the collected solid. This crude product typically has a melting point of 130-133 °C with a yield of approximately 97%.[3]
-
For purification, recrystallize the crude product from approximately 700 mL of hot benzene.
-
Collect the resulting light yellow crystals by filtration and dry them. The purified this compound should have a melting point of 135-136 °C.[3]
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The physical and chemical properties of the synthesized compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClIN | [4] |
| Molecular Weight | 241.46 g/mol | [4] |
| Appearance | Light yellow to cream-colored solid/powder | [1][3] |
| Melting Point | 133-137 °C | [1] |
| Purity | ≥ 98% (by titration) | [1] |
| Storage | Store at room temperature or 2-8 °C | [1] |
Spectroscopic and Structural Characterization
A combination of spectroscopic and analytical methods is used to confirm the structure and purity of this compound.
Caption: Logical workflow for the characterization of Py-ICl.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for confirming the formation of the pyridine-ICl complex by observing shifts in the vibrational frequencies of both the pyridine ring and the iodine monochloride bond.
Experimental Protocol:
-
Sample Preparation: A solid sample can be prepared as a KBr pellet or as a Nujol mull between two salt plates (e.g., KBr or CsBr). For solution-phase spectra, the complex can be dissolved in a suitable solvent like carbon tetrachloride, though mixed solvent systems may be necessary for stronger complexes to avoid reactions with the cell windows.[5]
-
Data Acquisition: An FT-IR spectrometer is used to acquire the spectrum. A background spectrum of the salt plate or solvent-filled cell should be collected first. The sample is then placed in the beam path, and the spectrum is recorded. The typical range for mid-IR is 4000-400 cm⁻¹, but for observing the I-Cl stretch, the far-IR region (down to ~270 cm⁻¹) is necessary, requiring a CsBr prism or equivalent optics.[5]
Key Spectral Data: The formation of the complex leads to characteristic shifts in the IR spectrum.
| Vibrational Mode | Frequency in Free Molecule (cm⁻¹) | Frequency in Py-ICl Complex (cm⁻¹) | Reference |
| I-Cl Stretch | ~375 (in CCl₄) | ~275 | [5] |
| Pyridine Ring (ν₆ₐ) | ~605 | 624-627 | [6] |
| Pyridine Ring (ν₁) | ~992 | 1007-1012 | [6] |
The significant decrease in the I-Cl stretching frequency is indicative of the weakening of this bond upon donation of electron density from the pyridine nitrogen to the iodine atom.[5] Concurrently, shifts in the pyridine ring vibrations confirm the coordination of the nitrogen atom.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the integrity of the pyridine ring within the complex and to assess the purity of the sample.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified Py-ICl in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube. The sample should be handled under inert gas to exclude moisture, which can cause decomposition.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a spectral window of at least -1 to 9 ppm and for ¹³C NMR, -10 to 180 ppm.
Expected Chemical Shifts: While a specific, fully assigned spectrum for Py-ICl is not readily available in the cited literature, the expected shifts can be inferred. The formation of a positive charge on the nitrogen atom upon complexation with ICl leads to a decrease in electron density on the pyridine ring. This results in a downfield shift for all ring protons and carbons compared to free pyridine.[8]
| Nucleus | Position | Typical Shift in Free Pyridine (ppm) | Expected Shift in Py-ICl Complex (ppm) | Reference |
| ¹H | H-2, H-6 (α) | ~8.6 | > 8.6 | [8][9] |
| H-4 (γ) | ~7.6 | > 7.6 | [8][9] | |
| H-3, H-5 (β) | ~7.2 | > 7.2 | [8][9] | |
| ¹³C | C-2, C-6 (α) | ~150 | > 150 | [10] |
| C-4 (γ) | ~136 | > 136 | [10] | |
| C-3, C-5 (β) | ~124 | > 124 | [10] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can detect the formation of a charge-transfer (CT) complex between pyridine (the electron donor) and iodine monochloride (the electron acceptor).
Experimental Protocol:
-
Sample Preparation: Prepare solutions of Py-ICl in a suitable UV-transparent solvent, such as chloroform or dichloromethane.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm. A cuvette containing only the solvent is used as a reference.
Spectral Features: The interaction between pyridine and ICl gives rise to a new absorption band, known as the charge-transfer band, which is not present in the spectra of the individual components. For the related 2-chloropyridine-ICl complex, this new band appears at 324 nm in chloroform.[11] A similar new band is expected for the pyridine-ICl complex.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles in the solid state.
Key Structural Parameters: Crystallographic studies of pyridine-ICl complexes reveal the geometry of the N-I-Cl linkage.
| Bond | Bond Length (Å) |
| N···I | 2.27 |
| I-Cl | 2.83 |
Data from a reported pyridine-iodine monochloride structure.[12]
The N-I-Cl fragment is nearly linear, with the observed N···I distance being shorter than the sum of the van der Waals radii, and the I-Cl bond being elongated compared to free ICl, confirming a strong charge-transfer interaction.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. rsc.org [rsc.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. testbook.com [testbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridine Iodine Monochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine iodine monochloride (Py-ICl) is a stable, crystalline solid that serves as a versatile and efficient reagent in organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity. Its utility as a powerful electrophilic iodinating agent for a wide range of aromatic compounds, as well as its applications in the halogenation of alkenes and ketones, are highlighted. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering the detailed information necessary for the effective and safe use of this important reagent.
Physical and Chemical Properties
This compound is a pale yellow to orange-green powder. It is a complex of pyridine and iodine monochloride, which enhances the stability and ease of handling of the otherwise reactive iodine monochloride.
Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₅H₅N·ICl | [1][2] |
| Molecular Weight | 241.46 g/mol | [1][3] |
| Appearance | White to orange to green powder/crystalline solid | [1][4] |
| Melting Point | 133 - 137 °C | [1][5] |
| Storage Temperature | 2 - 8 °C | [1][6] |
| Solubility | Soluble in polar organic solvents such as methanol and acetic acid. | [7][8] |
Chemical Properties
This compound is primarily utilized as an electrophilic iodinating agent. The complexation of iodine monochloride with pyridine moderates its reactivity and improves its selectivity compared to free iodine monochloride. It is also employed in oxidation reactions and in the halogenation of unsaturated systems. The chemical stability of the solid reagent is good under proper storage conditions.[6]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in key organic transformations are provided below.
Synthesis of this compound
This protocol describes the preparation of this compound from pyridine and potassium iododichloride.
Procedure:
-
In a suitable vessel, dissolve 45 mL of pyridine in 1 liter of water with stirring.
-
Slowly add 250 mL of a 2M solution of potassium iododichloride to the stirred pyridine solution. A cream-colored solid will precipitate.
-
Adjust the pH of the mixture to 5 by adding more pyridine.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with water.
-
Air-dry the solid to obtain crude this compound (yield ~97%).
-
For purification, crystallize the crude product from approximately 700 mL of benzene to yield a light-yellow solid.
Iodination of Aromatic Compounds
This compound is an effective reagent for the regioselective iodination of activated aromatic compounds.
General Procedure for Iodination:
-
In a round-bottom flask, dissolve the aromatic substrate (1 mmol) and this compound (1 mmol) in a suitable solvent such as methanol (15 mL).
-
Reflux the reaction mixture on a water bath for the required time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified iodinated product.
Reaction with Alkenes
This compound adds across carbon-carbon double bonds to form vicinal chloro-iodo alkanes.
General Procedure for Addition to Alkenes:
-
Dissolve the alkene in an inert solvent such as dichloromethane in a reaction vessel.
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound in the same solvent to the stirred alkene solution.
-
Allow the reaction to proceed to completion, monitoring by an appropriate method (e.g., TLC or GC).
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted iodine species.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the chloro-iodo alkane.
Reaction with Ketones
This compound can be used for the α-iodination of ketones.[7][8]
General Procedure for α-Iodination of Ketones:
-
Dissolve the ketone in a suitable solvent.
-
Add this compound to the solution. The reaction may be carried out in the presence of a base, depending on the substrate and desired reactivity.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.
-
Perform an aqueous workup, followed by extraction with an organic solvent.
-
Dry the organic extract and remove the solvent to obtain the α-iodoketone.
Mechanism of Action in Electrophilic Aromatic Substitution
The primary role of this compound in aromatic iodination is to serve as a source of an electrophilic iodine species ("I⁺"). The reaction proceeds via a classical electrophilic aromatic substitution mechanism.
The π-electrons of the aromatic ring attack the electrophilic iodine atom of the this compound complex, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] A weak base, such as pyridine present in the reaction mixture, then abstracts a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.
Analytical Methods
The purity of this compound is typically determined by iodometric titration.[4][6]
Purity Assay by Iodometric Titration
This method involves the reaction of this compound with excess potassium iodide to liberate iodine, which is then titrated with a standardized solution of sodium thiosulfate.
Procedure:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent (e.g., dilute acetic acid).
-
Add an excess of a potassium iodide solution. This will react with the this compound to liberate molecular iodine.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate.
-
As the endpoint is approached (the solution turns a pale straw color), add a starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.
-
The purity of the this compound can be calculated from the volume of sodium thiosulfate solution used.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile reagent for the introduction of iodine into organic molecules. Its stability, ease of handling, and predictable reactivity make it a superior choice to iodine monochloride in many synthetic applications. This guide provides the essential information for its effective and safe utilization in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6443-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. This compound | 6443-90-9 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The reaction of ketones with iodine, pyridine and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyridine Iodine Monochloride (CAS 6443-90-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine iodine monochloride (PyICl), with CAS number 6443-90-9, is a stable and versatile electrophilic halogenating agent. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its utility in organic synthesis for the pharmaceutical and agrochemical industries. Detailed experimental protocols for its preparation and use in the iodination of aromatic compounds are presented, alongside a discussion of the underlying reaction mechanisms. Safety and handling precautions are also thoroughly addressed to ensure its proper use in a laboratory setting.
Physicochemical Properties
This compound is a pale yellow to orange crystalline solid that is appreciated for its stability and ease of handling compared to iodine monochloride.[1][2] A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6443-90-9 | [1][2][3] |
| Molecular Formula | C₅H₅N·ICl | [1][3] |
| Molecular Weight | 241.46 g/mol | [1][4] |
| Appearance | White to orange to green powder/crystalline solid | [1][2] |
| Melting Point | 133-137 °C | [1] |
| Boiling Point | Data not available; likely decomposes on heating. | |
| Solubility | Soluble in polar solvents. Quantitative data not readily available. | |
| Purity | Typically ≥97-98% | [1] |
Synthesis and Preparation
This compound can be synthesized through the reaction of pyridine with iodine monochloride or a precursor. Two common laboratory-scale methods are detailed below.
Synthesis from Iodine Monochloride and Pyridine
This method involves the direct reaction of commercially available iodine monochloride with pyridine in a suitable solvent, such as acetic acid.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve pyridine (7.9 g, 0.1 mol) in glacial acetic acid.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid to the cooled pyridine solution with continuous stirring.
-
A pale yellow solid will precipitate.
-
Collect the solid by filtration, wash it with a small amount of cold acetic acid, and then with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis from Potassium Iododichloride and Pyridine
An alternative method utilizes potassium iododichloride as a source of iodine monochloride.
Experimental Protocol:
-
Prepare a 2M solution of potassium iododichloride.
-
In a separate flask, dissolve 45 ml of pyridine in 1 liter of an appropriate solvent.
-
To the stirred pyridine solution, add 250 ml of the 2M potassium iododichloride solution.
-
A cream-colored solid will precipitate.
-
Adjust the pH of the mixture to 5 with the addition of more pyridine.
-
Collect the solid by filtration, wash it with water, and air-dry to obtain the crude product.
-
For purification, recrystallize the solid from benzene to yield light yellow crystals of this compound.
Workflow for the Synthesis of this compound:
Caption: Synthesis workflows for this compound.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized for electrophilic iodination and, to a lesser extent, chlorination reactions. Its solid nature and enhanced stability make it a safer and more convenient alternative to handling iodine monochloride directly.
Iodination of Aromatic Compounds
The primary application of this compound is the regioselective iodination of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. The reaction typically proceeds under mild conditions with good to excellent yields.
General Experimental Protocol for Iodination:
-
In a round-bottom flask, dissolve the aromatic substrate (1 mmol) in a suitable solvent, such as methanol (15 mL).
-
Add this compound (1 mmol) to the solution.
-
Reflux the reaction mixture for a period of 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The iodinated product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow for Aromatic Iodination:
Caption: Workflow for the iodination of aromatic compounds.
Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)
The iodination of aromatic compounds using this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine-ICl complex serves as a source of the electrophilic iodine species (I⁺).
Mechanism of Electrophilic Aromatic Iodination:
Caption: Mechanism of electrophilic aromatic iodination.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[1][2][5]
Table 2: Hazard and Precautionary Statements
| Category | Information | Reference(s) |
| GHS Pictogram | GHS07 (Harmful) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage:
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
This compound is a highly effective and convenient reagent for the electrophilic iodination of a variety of organic compounds. Its stability and ease of handling make it a valuable tool for researchers, scientists, and professionals in drug development and other areas of chemical synthesis. By following the detailed protocols and safety guidelines presented in this technical guide, users can safely and efficiently employ this reagent in their research and development activities.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 6. Page loading... [guidechem.com]
Unveiling the Molecular Architecture: A Technical Guide to the Structure and Bonding of the Pyridine-Iodine Monochloride Complex
For Immediate Release
This technical guide provides a comprehensive analysis of the structure and bonding in the pyridine-iodine monochloride (Py-ICl) charge-transfer complex. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, spectroscopic, and computational data to elucidate the intricate molecular interactions that define this significant compound.
Introduction
The pyridine-iodine monochloride complex is a classic example of a charge-transfer complex, where pyridine acts as an electron donor and iodine monochloride as an electron acceptor. The formation of this complex results in significant changes to the electronic and structural properties of the constituent molecules. Understanding the nuances of its structure and the nature of the bonding is crucial for applications in synthesis, catalysis, and the design of novel materials.
Molecular Structure and Bonding
The interaction between pyridine and iodine monochloride is primarily a Lewis acid-base adduct, where the lone pair of electrons on the nitrogen atom of the pyridine ring is donated to the iodine atom of ICl. This results in the formation of a linear N-I-Cl arrangement.
Theoretical investigations using M06-2X DFT functional and high-level ab initio CCSD(T) calculations have shown that the most stable isomer is formed through the donation of the nitrogen lone pair to the iodine atom.[1][2] This configuration is significantly more stable, by 39-56 kJ mol⁻¹, than other possible molecular arrangements such as T-shaped π-σ* bonded isomers.[1]
Bond Lengths and Angles
X-ray crystallography studies have provided precise measurements of the bond lengths and angles within the Py-ICl complex. A notable feature is the near-linear arrangement of the N-I-Cl fragment, with bond angles typically ranging from 175.33(5)° to 179.9(4)°.[3]
| Bond | Bond Length (Å) | Reference |
| N-I | ~2.29 - 2.30 | [4] |
| I-Cl | ~2.52 | [3] |
| C-N (in Pyridine) | Varies | - |
| C-C (in Pyridine) | Varies | - |
Table 1: Key Bond Lengths in the Pyridine-Iodine Monochloride Complex.
| Angle | Angle (°) | Reference |
| N-I-Cl | ~175.3 - 179.9 | [3] |
| C-N-C (in Pyridine) | Varies | - |
Table 2: Key Bond Angles in the Pyridine-Iodine Monochloride Complex.
Spectroscopic Characterization
Spectroscopic techniques are pivotal in understanding the electronic and vibrational changes upon complex formation.
Infrared (IR) Spectroscopy
The formation of the Py-ICl complex leads to a noticeable shift in the vibrational frequencies of both pyridine and iodine monochloride. The I-Cl stretching vibration, observed around 375 cm⁻¹ in uncomplexed ICl, shifts to approximately 275 cm⁻¹ in the complex, indicating a weakening of the I-Cl bond.[5] Concurrently, the intensity of this band increases significantly.[5] Certain vibrational modes of the pyridine ring, such as those at 624-627 cm⁻¹ and 1007-1012 cm⁻¹, also exhibit shifts upon complexation, which correlate with the electronegativity of the interhalogen compound.[6]
UV-Visible (UV-Vis) Spectroscopy
Charge-transfer complexes are characterized by a new, often intense, absorption band in the UV-Vis spectrum, which is not present in the individual components. Diffuse reflectance spectra of the solid Py-ICl complex show a distinct charge-transfer band.[7] This band arises from the transition of an electron from the highest occupied molecular orbital (HOMO) of the pyridine donor to the lowest unoccupied molecular orbital (LUMO) of the ICl acceptor.
Experimental Protocols
Synthesis of the Pyridine-Iodine Monochloride Complex
The complex can be prepared by mixing equimolar solutions of pyridine and iodine monochloride in a suitable solvent, such as carbon tetrachloride.[6] The resulting precipitate can then be filtered, washed, and dried.
Detailed Protocol:
-
Dissolve a known amount of iodine monochloride in carbon tetrachloride.
-
Separately, dissolve an equimolar amount of pyridine in carbon tetrachloride.
-
Slowly add the pyridine solution to the iodine monochloride solution with continuous stirring.
-
A precipitate of the Py-ICl complex will form.
-
Filter the precipitate using a Büchner funnel.
-
Wash the solid with a small amount of cold carbon tetrachloride to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the complex.
General Workflow:
-
Crystal Growth: Grow single crystals of the Py-ICl complex suitable for X-ray diffraction, often by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic positions, and thermal parameters against the experimental data to obtain the final, accurate crystal structure.[8]
Spectroscopic Measurements
Infrared (IR) Spectroscopy:
-
Prepare a sample of the solid Py-ICl complex, typically as a KBr pellet or a Nujol mull.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the desired range (e.g., 4000-200 cm⁻¹).
-
For solution-state studies, dissolve the complex in a suitable IR-transparent solvent (e.g., benzene or ethylene dichloride/carbon tetrachloride mixture) and record the spectrum in a liquid cell.[5]
UV-Visible (UV-Vis) Spectroscopy:
-
For solid-state analysis, obtain the diffuse reflectance spectrum of the powdered Py-ICl complex using a UV-Vis spectrophotometer equipped with an integrating sphere.[7]
-
For solution studies, prepare solutions of the complex in a non-interacting solvent at various concentrations. Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. The Benesi-Hildebrand method can be employed to determine the equilibrium constant and molar absorptivity of the charge-transfer band.[9]
Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of the pyridine-iodine monochloride complex, highlighting the key atoms and the charge-transfer interaction.
Caption: Molecular structure of the pyridine-iodine monochloride complex.
Conclusion
The pyridine-iodine monochloride complex serves as a fundamental model for understanding charge-transfer interactions. Its well-defined linear structure, characterized by a dative bond from the pyridine nitrogen to the iodine atom, is supported by extensive crystallographic, spectroscopic, and computational evidence. The detailed methodologies provided herein offer a robust framework for the further investigation and application of this and related charge-transfer complexes in various scientific and industrial domains.
References
- 1. Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Secondary bonding. Part 3. The crystal and molecular structure of tetramethylammonium µ-dimethylamino-bis(chloroiodate)(1–): a pseudopolyhalide - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alevine.chem.ucla.edu [alevine.chem.ucla.edu]
Pyridine Iodine Monochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine iodine monochloride (Py-ICl) is a versatile and efficient reagent for iodination and other electrophilic additions in organic synthesis. Its enhanced stability and ease of handling compared to iodine monochloride make it a valuable tool in pharmaceutical and chemical research. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing from available safety and technical data. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe and effective use. While quantitative kinetic data from peer-reviewed literature is limited, this guide consolidates the existing knowledge to support best practices in a laboratory setting.
Chemical and Physical Properties
This compound is a charge-transfer complex formed between pyridine and iodine monochloride. This complexation significantly modifies the properties of the highly reactive iodine monochloride, rendering the resulting solid easier and safer to handle.[1]
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₅N·ICl | [2] |
| Molecular Weight | 241.46 g/mol | [3] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 133-137 °C | [4] |
| Purity (Typical) | ≥ 98% (by titration) | [2] |
Stability Profile
This compound is generally considered a stable compound under recommended storage conditions.[2] Its stability is a key advantage over iodine monochloride, which is a volatile and corrosive liquid at room temperature.[1]
Thermal Stability
Photostability
Specific studies on the photodegradation of this compound are not widely published. However, as with many halogenated compounds, it is prudent to protect it from light to minimize the risk of photochemical decomposition, which could lead to the formation of radical species and loss of reagent activity.
Hydrolytic Stability
Interhalogen compounds, including iodine monochloride, are known to hydrolyze in water.[5][6] The hydrolysis of this compound is expected to be slower and more controlled than that of free ICl. The general reaction of interhalogens with water yields a hydrogen halide (from the smaller halogen) and an oxyhalide (from the larger halogen).[5]
A potential hydrolysis pathway is illustrated below. The initial step would likely involve the dissociation of the complex, followed by the reaction of iodine monochloride with water.
Caption: Postulated hydrolysis pathway of this compound.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound, as well as for ensuring laboratory safety.
| Condition | Recommendation | Rationale | Reference(s) |
| Temperature | Store at 2-8 °C. Some sources suggest room temperature is also acceptable. | To minimize thermal decomposition and maintain long-term stability. | [2][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reaction with atmospheric moisture and oxygen. | [2] |
| Light | Protect from light. Store in an opaque or amber container. | To prevent potential photodegradation. | [2] |
| Moisture | Keep container tightly closed in a dry place. | To prevent hydrolysis. | [2] |
| Incompatible Materials | Avoid strong oxidizing agents. | To prevent vigorous or uncontrolled reactions. | [2] |
Handling Precautions
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Hazardous Decomposition
In the event of decomposition, this compound may release hazardous substances.
| Decomposition Product | Chemical Formula | Hazard |
| Hydrogen Chloride | HCl | Corrosive, respiratory irritant |
| Hydrogen Iodide | HI | Corrosive, respiratory irritant |
| Nitrogen Oxides | NOx | Toxic, respiratory irritant |
| Carbon Monoxide | CO | Toxic |
| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |
The following diagram illustrates the potential decomposition pathways leading to these hazardous products.
Caption: Factors leading to the decomposition of this compound.
Experimental Protocols
Detailed experimental protocols for the quantitative analysis of this compound stability are not widely available in peer-reviewed literature. However, a general workflow for assessing the stability of a chemical compound is outlined below.
Caption: A general workflow for chemical stability testing.
Synthesis of this compound
A common method for the preparation of this compound involves the direct reaction of pyridine with iodine monochloride.
Materials:
-
Pyridine
-
Iodine Monochloride
-
Suitable inert solvent (e.g., a non-polar solvent)
Procedure:
-
Dissolve iodine monochloride in a minimal amount of a suitable inert solvent.
-
Slowly add an equimolar amount of pyridine to the iodine monochloride solution with stirring.
-
The this compound complex will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with a small amount of the inert solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Note: This is a generalized procedure. Specific reaction conditions, such as temperature and solvent choice, may vary. Always consult a specific literature procedure and perform a thorough safety assessment before conducting any chemical synthesis.
Conclusion
This compound is a valuable reagent with enhanced stability compared to its precursor, iodine monochloride. Adherence to proper storage and handling protocols is paramount to ensure its efficacy and safety. While this guide provides a comprehensive overview based on available data, further quantitative experimental studies would be beneficial to fully characterize its stability profile under various conditions. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier for the most up-to-date information.
References
- 1. A Mild and Useful Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 6443-90-9 [sigmaaldrich.com]
- 5. On hydrolysis of an interhalogen compound oxyhalide class 11 chemistry JEE_Main [vedantu.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Precautions for Handling Pyridine Iodine Monochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for Pyridine Iodine Monochloride (CAS RN: 6443-90-9). Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment when working with this reactive chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is also known to cause skin and serious eye irritation.[1][2][3][4]
GHS Hazard Statements:
Hazard Pictogram:
-
GHS07 (Harmful)[5]
Quantitative Data
Table 1: Occupational Exposure Limits for Pyridine (CAS RN: 110-86-1)
| Agency | Exposure Limit | Value |
| NIOSH | REL TWA | 5 ppm (15 mg/m³) |
| OSHA | PEL TWA | 5 ppm (15 mg/m³) |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 6443-90-9[4][8] |
| Molecular Formula | C5H5N·ICl[4][8] |
| Molecular Weight | 241.46 g/mol [3][8] |
| Appearance | White to orange to green powder/crystal[8] |
| Melting Point | 133 - 137 °C[5][8] |
| Solubility | No data available |
| Vapor Density | No data available |
| Relative Density | No data available |
Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's stability.
Handling:
-
Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][4]
-
Wash hands and face thoroughly after handling.[4]
-
Prevent the dispersion of dust.[4]
Storage:
-
Keep the container tightly closed.[4]
-
Store in a refrigerator (0-10°C) in a dry and well-ventilated place.[4]
-
Store away from incompatible materials, such as oxidizing agents.[4]
-
The material is heat-sensitive.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
-
Eye/Face Protection: Safety glasses with side-shields are required. A face shield should be worn if there is a splash hazard.[4]
-
Skin Protection:
-
Hand Protection: Wear protective gloves. The specific glove material should be selected based on a risk assessment and compatibility with the chemicals being used.
-
Body Protection: Wear protective clothing, such as a lab coat. Protective boots may be required depending on the scale of work.[4]
-
-
Respiratory Protection: A dust respirator is required. All respiratory protection must be used in accordance with local and national regulations.[4]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4][9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation or a rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][4][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4][9]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][4][9]
Protection of First-Aiders: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles.[4]
Accidental Release and Disposal
Spill Cleanup:
-
Evacuate: Keep people away from and upwind of the spill/leak.[9]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the product from entering drains.[9]
-
Cleanup:
-
Dispose: Dispose of the collected material as hazardous waste in accordance with local, state, and federal regulations.[1][4][9]
Waste Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1][9]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Always observe all federal, state, and local regulations when disposing of this substance.[9]
Experimental Protocols
This compound is a versatile reagent in organic synthesis, particularly for iodination reactions.
Synthesis of 2,6-Diiodo-4-nitroaniline
This protocol is adapted from a published procedure.
Materials:
-
p-Nitroaniline
-
Glacial acetic acid
-
Iodine monochloride
-
Sodium bisulfite (for modified workup)
Equipment:
-
2-L three-necked flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Boiling water bath or oil bath
-
Büchner funnel and suction flask
Procedure:
-
In the three-necked flask, dissolve 138 g (1 mole) of p-nitroaniline in 370 cc of boiling glacial acetic acid.
-
Remove the heat source.
-
From the dropping funnel, slowly add a mixture of 325 g (2 moles) of iodine monochloride in 100 cc of glacial acetic acid with rapid stirring over 30 minutes. A significant amount of heat will be evolved.
-
After the addition is complete, heat the mixture on a rapidly boiling water bath for two hours.
-
Transfer the reaction mixture to a 1-L beaker and allow it to cool.
-
Crush any solidified lumps and transfer the mixture to a large Büchner funnel.
-
Filter the crude product by suction, washing with two 25-cc portions of glacial acetic acid.
Modified Workup for Higher Yield:
-
After refluxing for two hours, cool the reaction mixture and filter to collect the product, sucking it as dry as possible.
-
Create a paste of the product with 600 cc of hot water.[10]
-
Add a small amount of sodium bisulfite to remove any excess iodine.[10]
-
Filter the product and dry.[10]
General Protocol for Iodination of L-Tyrosine
This protocol describes a general method for the di-iodination of L-tyrosine.
Materials:
-
L-Tyrosine
-
Aqueous ammonia (or other suitable base)
-
Iodine Monochloride (ICl) Solution (e.g., 1 M in a suitable solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Sodium Thiosulfate (for quenching)
Equipment:
-
Reaction flask with a stirrer
-
Dropping funnel
-
pH meter or pH paper
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve L-tyrosine in a suitable aqueous basic solution (e.g., dilute aqueous ammonia) in a reaction flask, cooled in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of the iodine monochloride solution from a dropping funnel with vigorous stirring, while maintaining the temperature below 5 °C.
-
Monitor the reaction progress using a suitable method (e.g., TLC).
-
Once the reaction is complete, quench any excess iodine monochloride by adding a small amount of sodium thiosulfate solution.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitated 3,5-diiodo-L-tyrosine by filtration.
-
Wash the product with cold water and dry under vacuum.
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Spill Response Workflow for this compound.
Caption: First Aid Procedures for Exposure to this compound.
Caption: Hierarchy of Controls for Managing Chemical Hazards.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound | 6443-90-9 [sigmaaldrich.com]
- 6. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 10. benchchem.com [benchchem.com]
Pyridine Iodine Monochloride: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridine Iodine Monochloride
This compound (C₅H₅N·ICl), also known as pyridinium iodochloride, is a complex of pyridine with iodine monochloride. It is a pale yellow solid that is valued in organic synthesis as a mild and efficient electrophilic iodinating agent.[1] Unlike iodine monochloride, which is a low-melting solid, this compound has a melting point of 133-137 °C, making it easier and safer to handle.[1][2] It is widely used for the iodination of aromatic compounds, including hydroxylated aromatic ketones, aldehydes, and aromatic amines, often with high regioselectivity under near-neutral conditions.[1]
Solubility of this compound in Organic Solvents
A thorough review of available scientific literature indicates a lack of precise quantitative data on the solubility of this compound in common organic solvents. However, qualitative descriptions and observations from synthetic procedures provide valuable insights into its solubility characteristics.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Qualitative Solubility | Source/Justification |
| Acetone | Slightly Soluble | A product information sheet explicitly states "Acetone (Slightly)".[3] |
| Methanol | Slightly Soluble | A product information sheet explicitly states "Methanol (Slightly)".[3] |
| Benzene | Soluble (to some extent) | Purification of this compound can be achieved by crystallization from benzene, indicating at least moderate solubility at elevated temperatures. |
| Carbon Tetrachloride | Sparingly Soluble/Slightly Soluble | The complex can be precipitated by mixing carbon tetrachloride solutions of iodine monochloride and pyridine, suggesting limited solubility.[4] |
| Acetic Acid | No specific data found for the complex. Iodine monochloride itself is soluble.[5][6][7] | While iodine monochloride is soluble in acetic acid (Wijs solution), the solubility of the pyridine complex is not explicitly stated. |
| Dichloromethane | No specific data found for the complex. | - |
| Chloroform | No specific data found for the complex. | - |
| Ethyl Acetate | No specific data found for the complex. | - |
| Diethyl Ether | No specific data found for the complex. | - |
| Toluene | No specific data found for the complex. | - |
| Hexane | Expected to be poorly soluble. | Given the polar nature of the complex, solubility in non-polar alkanes is anticipated to be very low. |
It is important to note that the term "slightly soluble" is not a quantitative measure and can vary between different sources. For precise applications, experimental determination of solubility in the solvent of interest is highly recommended.
Experimental Protocols
Synthesis of this compound
This protocol is based on a common method for the preparation of this compound.
Materials:
-
Pyridine
-
Iodine monochloride (ICl)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
In a well-ventilated fume hood, prepare a solution of iodine monochloride in carbon tetrachloride.
-
Separately, prepare a solution of pyridine in carbon tetrachloride.
-
While stirring vigorously, slowly add the pyridine solution to the iodine monochloride solution.
-
A precipitate of this compound will form upon mixing.
-
Continue stirring for a specified period to ensure complete reaction.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with fresh, cold carbon tetrachloride to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 80°C) to a constant weight.[8]
General Protocol for Determining the Solubility of this compound
This protocol provides a general framework for the experimental determination of the solubility of this compound in a specific organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
A series of small, sealable vials or test tubes
-
A temperature-controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
A method for quantifying the dissolved solute (e.g., UV-Vis spectrophotometry, HPLC, or gravimetric analysis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealable vial.
-
Prepare several such vials to test for equilibration.
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid is always present at the bottom of the vials.
-
-
Sample Collection and Preparation:
-
After equilibration, carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) to remove any undissolved solid.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method: Accurately weigh a clean, dry container. Transfer a known volume of the filtered, saturated solution to the container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the solute. Once all the solvent is removed, reweigh the container with the dried solute. The difference in weight will give the mass of the dissolved this compound.
-
Spectroscopic/Chromatographic Method: If a suitable analytical method (e.g., UV-Vis, HPLC) is available, prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent. Dilute the filtered, saturated solution to fall within the linear range of the calibration curve and determine its concentration.
-
-
Calculation of Solubility:
-
Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Synthesis and Application Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent use as an iodinating agent in organic synthesis.
Caption: Workflow for the synthesis and application of this compound.
Logical Flow for Solubility Determination
The following diagram outlines the logical steps involved in determining the solubility of this compound in an organic solvent.
Caption: Logical workflow for determining the solubility of this compound.
References
- 1. Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound COMPLEX | 6443-90-9 [chemicalbook.com]
- 4. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 5. assignmentpoint.com [assignmentpoint.com]
- 6. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 7. exaxol.com [exaxol.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
Theoretical Underpinnings of the Pyridine-Iodine Monochloride Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the theoretical studies on the pyridine-iodine monochloride (Py·ICl) charge-transfer complex. It consolidates key computational and experimental data, outlines detailed methodologies, and visualizes the fundamental interactions and workflows relevant to the study of this significant halogen-bonded system.
Introduction to the Pyridine-Iodine Monochloride Complex
Pyridine-iodine monochloride (Py·ICl) is a classic example of a charge-transfer complex, where pyridine acts as an electron donor and iodine monochloride as an electron acceptor. This interaction involves a halogen bond, a highly directional, non-covalent interaction that is of growing importance in fields such as crystal engineering, materials science, and drug design. The formation of the complex is characterized by the transfer of electron density from the lone pair of the nitrogen atom in pyridine to the antibonding σ* orbital of the I-Cl bond. This charge transfer results in observable changes in the geometric and spectroscopic properties of the constituent molecules.
Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating the nature of the bonding, structure, and stability of the Py·ICl complex. These computational approaches provide insights that are complementary to experimental techniques such as X-ray crystallography, UV-Vis, and infrared spectroscopy.
Molecular Structure and Energetics
Theoretical calculations have been pivotal in determining the geometry and stability of the Py·ICl complex. The most stable isomer is formed through the donation of the lone pair of electrons from the nitrogen atom of pyridine to the iodine atom of ICl.
Geometric Parameters
The formation of the halogen bond between pyridine and ICl leads to distinct changes in the bond lengths and angles of the interacting molecules. The N-I bond is formed, and the I-Cl bond is elongated upon complexation.
| Parameter | Method | Basis Set | Pyridine | ICl | Py·ICl Complex | Reference |
| Bond Lengths (Å) | ||||||
| r(N-I) | M06-2X | aug-cc-pVTZ | - | - | 2.289 | [1] |
| CCSD(T) | aug-cc-pVTZ | - | - | 2.316 | [1] | |
| X-ray | - | - | - | 2.276(2) | [2] | |
| r(I-Cl) | M06-2X | aug-cc-pVTZ | - | 2.345 | 2.518 | [1] |
| CCSD(T) | aug-cc-pVTZ | - | 2.350 | 2.517 | [1] | |
| X-ray | - | 2.323 | 2.5174(7) | [2] | ||
| Bond Angle (°) | ||||||
| ∠(N-I-Cl) | M06-2X | aug-cc-pVTZ | - | - | 178.6 | [1] |
| CCSD(T) | aug-cc-pVTZ | - | - | 178.9 | [1] | |
| X-ray | - | - | 178.74(5) | [2] |
Dissociation and Interaction Energies
The strength of the halogen bond in the Py·ICl complex can be quantified by its dissociation energy (De) or interaction energy (Eint). Theoretical studies have shown a significant stabilization upon complex formation.
| Energy Parameter | Method | Basis Set | Value (kJ/mol) | Reference |
| Dissociation Energy (De) | M06-2X | aug-cc-pVTZ | 55.7 | [1] |
| CCSD(T) | aug-cc-pVTZ | 53.6 | [1] | |
| Interaction Energy (Eint) | M06-2X | aug-cc-pVTZ | -59.8 | [1] |
| CCSD(T) | aug-cc-pVTZ | -57.7 | [1] |
Spectroscopic Properties
The charge-transfer nature of the Py·ICl complex gives rise to distinct spectroscopic signatures, particularly in the UV-Vis and infrared regions.
UV-Vis Spectroscopy
The formation of the complex is marked by the appearance of a new, intense absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual pyridine or ICl molecules. This is the charge-transfer (CT) band, corresponding to the excitation of an electron from the highest occupied molecular orbital (HOMO) of pyridine to the lowest unoccupied molecular orbital (LUMO) of ICl. For a related complex, 2-chloropyridine·ICl, a new band appears at 324 nm upon mixing the components in chloroform.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the changes in vibrational modes upon complexation. The formation of the N-I bond and the weakening of the I-Cl bond are reflected in the vibrational frequencies. A notable observation is the significant red shift of the I-Cl stretching frequency.
| Vibrational Mode | Molecule | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Reference |
| I-Cl Stretch | ICl (in CCl4) | 375 | - | [3] |
| I-Cl Stretch | Py·ICl | ~270-275 | - | [3] |
| Pyridine Ring Breathing | Pyridine | 991 (Raman) | 990 (DFT) | [2] |
| Pyridine Ring Mode (ν12) | Pyridine | - | - | [4] |
| Pyridine Ring Mode (ν10) | Pyridine | - | - | [4] |
Note: A comprehensive table of all vibrational modes is extensive; the most significantly affected modes are highlighted here.
Theoretical and Experimental Protocols
Computational Methodology
Theoretical studies of the Py·ICl complex typically follow a systematic computational workflow.
Protocol for DFT Calculations:
-
Model Building: The initial geometries of pyridine, iodine monochloride, and the Py·ICl complex are built using molecular modeling software.
-
Geometry Optimization: The structures are optimized to find the minimum energy conformations. This is a crucial step to obtain accurate geometric parameters and energies.
-
Functional: A functional that accurately describes non-covalent interactions, such as M06-2X, is often chosen.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as aug-cc-pVTZ, is recommended for accurate results. For heavier atoms like iodine, effective core potentials (ECPs) can be used.
-
-
Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine the electronic energies of the individual molecules and the complex. These are used to calculate the dissociation and interaction energies.
-
Analysis of Electronic Structure:
-
Natural Bond Orbital (NBO) Analysis: This is performed to investigate the charge transfer between pyridine and ICl. The key interaction is the donation of electron density from the lone pair of the nitrogen atom (nN) to the antibonding orbital of the I-Cl bond (σ*I-Cl).
-
Frontier Molecular Orbital (FMO) Analysis: The HOMO of pyridine and the LUMO of ICl are visualized to understand the nature of the charge-transfer transition.
-
Experimental Methodology
Protocol for UV-Vis Spectroscopic Analysis:
-
Materials: Pyridine, iodine monochloride, and a non-polar solvent (e.g., hexane, carbon tetrachloride, or chloroform) of spectroscopic grade are required.
-
Solution Preparation:
-
A stock solution of iodine monochloride of a known concentration is prepared in the chosen solvent.
-
A series of solutions containing a fixed concentration of ICl and varying concentrations of pyridine are prepared. The pyridine concentration should be in large excess compared to the ICl concentration to ensure the formation of a 1:1 complex.
-
-
Spectrophotometric Measurement:
-
A UV-Vis spectrophotometer is used to record the absorption spectra of the prepared solutions over a relevant wavelength range (e.g., 250-500 nm). A solution of the solvent is used as a blank.
-
The appearance of a new absorption band, the charge-transfer band, confirms the formation of the complex.
-
-
Data Analysis (Benesi-Hildebrand Method):
-
The Benesi-Hildebrand equation can be used to determine the formation constant (Kc) and the molar extinction coefficient (ε) of the complex. This involves plotting [A]₀/Abs versus 1/[D]₀, where [A]₀ is the initial concentration of the acceptor (ICl), [D]₀ is the initial concentration of the donor (pyridine), and Abs is the absorbance of the charge-transfer band.
-
Visualizations of Core Concepts
Charge-Transfer Interaction Pathway
The formation of the Py·ICl complex is driven by the interaction between the HOMO of pyridine and the LUMO of iodine monochloride.
Caption: HOMO-LUMO interaction in Py·ICl formation.
Computational Workflow for Theoretical Studies
A typical workflow for the theoretical investigation of the Py·ICl complex is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Discovery and Enduring Utility of Pyridine Iodine Monochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine iodine monochloride (PyICl), a stable, crystalline solid, has emerged as a versatile and efficient reagent in organic synthesis, particularly for the electrophilic iodination of a wide array of aromatic compounds. This technical guide provides a comprehensive overview of the discovery, history, and key applications of PyICl, with a focus on its relevance to pharmaceutical and drug development. Detailed experimental protocols, quantitative data, and graphical representations of reaction mechanisms and workflows are presented to offer a practical resource for laboratory and industrial applications.
Introduction
The introduction of iodine atoms into organic molecules is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. While molecular iodine (I₂) can be used for this purpose, its reactivity is often insufficient for less activated substrates. This necessitated the development of more potent electrophilic iodinating agents. This compound, a complex of pyridine and iodine monochloride, stands out as a mild, safe, and highly effective alternative to harsher reagents. It is a pale yellow, crystalline solid with a melting point of 135-136 °C, making it easy to handle and store compared to its constituent, iodine monochloride, which is a volatile and corrosive liquid.[1]
Discovery and History
The history of this compound is intrinsically linked to the discovery and study of interhalogen compounds. Iodine monochloride (ICl) itself was first prepared by Gay-Lussac in 1814.[2] The ability of pyridine to form complexes with halogens and interhalogens has been a subject of study for many years.
An early detailed preparation of the pyridine-iodine monochloride complex was described in 1962. The synthesis involved mixing a carbon tetrachloride solution of iodine monochloride with a solution of pyridine, leading to the precipitation of the complex.[3] This method provided a straightforward route to a stable and handleable form of iodine monochloride. Prior to the widespread adoption of PyICl, other iodinating agents like molecular iodine with an oxidizing agent were used, but these often required harsh conditions.[4] The development of PyICl offered a milder alternative, allowing for the iodination of sensitive substrates without significant degradation.
Physicochemical and Spectroscopic Data
A summary of the key quantitative properties of this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClIN | [5] |
| Molecular Weight | 241.46 g/mol | [5] |
| Appearance | Light yellow to cream-colored solid | [1] |
| Melting Point | 135-136 °C (recrystallized) | [1] |
| CAS Number | 6443-90-9 | [5] |
Experimental Protocols
Preparation of this compound
This protocol is based on the synthesis from pyridine and potassium iododichloride, which provides a high yield of the desired product.[1]
Materials:
-
Pyridine (45 ml)
-
Potassium iododichloride (2M solution, 250 ml)
-
Benzene (for recrystallization)
-
Water
Procedure:
-
To a stirred solution of 45 ml of pyridine in 1 liter of water, add 250 ml of 2M potassium iododichloride solution.
-
A cream-colored solid will precipitate. Adjust the pH of the mixture to 5 with the addition of pyridine.
-
Collect the solid by filtration, wash it with water, and air-dry to obtain crude this compound. The expected yield is approximately 117 g (97%), with a melting point of 130-133 °C.
-
For purification, recrystallize the crude product from 700 ml of benzene. This will yield approximately 87 g of a light yellow solid with a melting point of 135-136 °C.[1]
Electrophilic Iodination of Vanillin
This protocol demonstrates a typical application of an electrophilic iodinating agent in the iodination of an activated aromatic ring. While this example uses bleach and sodium iodide, the principle of electrophilic aromatic substitution is the same for PyICl.
Materials:
-
Vanillin
-
Ethanol
-
Sodium iodide
-
Household bleach (sodium hypochlorite solution)
-
Sodium thiosulfate solution
-
Hydrochloric acid
Procedure:
-
Dissolve vanillin and sodium iodide in ethanol in a flask and cool the mixture in an ice bath.
-
Slowly add household bleach dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring.
-
Quench the reaction by adding a sodium thiosulfate solution.
-
Acidify the mixture with hydrochloric acid to precipitate the 5-iodovanillin product.
-
Collect the product by vacuum filtration, wash with cold water and ethanol, and dry.[6]
Applications in Drug Development and Organic Synthesis
This compound is a valuable reagent in medicinal chemistry and drug development due to its mild and selective iodinating properties.[7]
Synthesis of Pharmaceutical Intermediates
PyICl is used in the synthesis of key pharmaceutical intermediates. For example, it can be used for the di-iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine, a direct precursor to the thyroid hormones triiodothyronine (T₃) and thyroxine (T₄).[8]
Radioiodination of Proteins
The mild conditions offered by iodine monochloride-based methods are advantageous for the radioiodination of proteins, as they help to preserve the biological activity of the labeled protein.[9] This is crucial for applications such as radioimmunoassays.
Reaction Mechanisms and Workflows
Mechanism of Electrophilic Aromatic Iodination
The iodination of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution mechanism. The PyICl complex serves as a source of an electrophilic iodine species (I⁺).
Caption: General mechanism of electrophilic aromatic iodination using PyICl.
Workflow for the Synthesis of Thyroid Hormones
This compound can be utilized in the initial iodination step of tyrosine residues within the thyroglobulin protein, which is a key process in the biosynthesis of thyroid hormones.
Caption: Simplified workflow for the synthesis of thyroid hormones.
Conclusion
This compound has established itself as a cornerstone reagent for electrophilic iodination in organic synthesis. Its stability, ease of handling, and mild reaction conditions make it a superior choice for a variety of applications, particularly in the pharmaceutical industry for the synthesis of iodinated drug candidates and their intermediates. The historical development of PyICl reflects the ongoing pursuit of safer and more efficient synthetic methodologies. This guide provides the necessary technical information for researchers and professionals to effectively utilize this valuable reagent in their work.
References
- 1. prepchem.com [prepchem.com]
- 2. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 3. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 4. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 5. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Pyridine Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pyridine Iodine Monochloride, a versatile and efficient reagent in organic synthesis. It details the compound's fundamental properties, including its molecular formula and weight, and provides detailed experimental protocols for its synthesis and application in aromatic iodination.
Core Compound Properties
This compound is a complex formed between pyridine and iodine monochloride. It serves as a safer and more manageable source of electrophilic iodine compared to handling iodine monochloride directly.
Molecular Formula and Structure
The molecular formula for this compound is C₅H₅N·ICl . This indicates a complex where the lone pair of electrons on the nitrogen atom of the pyridine ring coordinates to the iodine atom of iodine monochloride.
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of its constituent atoms. The calculation, based on the standard atomic weights of the elements, is detailed below.
| Element | Symbol | Quantity | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Iodine | I | 1 | 126.904 | 126.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Total | 241.459 |
The molecular weight of this compound is 241.46 g/mol .[1][2][3][4][5]
Physicochemical Data
A summary of key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₅H₅N·ICl |
| Molecular Weight | 241.46 g/mol [1][2][3][4][5] |
| Melting Point | 133 - 137 °C[1] |
| Appearance | White to orange to green powder[1] |
| Purity | ≥ 98% (Assay by titration)[1] |
Logical Formation Pathway
The formation of the this compound complex is a straightforward Lewis acid-base reaction. The pyridine molecule acts as a Lewis base, donating its lone pair of electrons, while the iodine atom in iodine monochloride acts as a Lewis acid, accepting the electron pair.
Experimental Protocols
This compound is valued for its role in facilitating halogenation reactions, particularly the iodination of aromatic systems, which is a critical step in the synthesis of many pharmaceuticals and fine chemicals.
Protocol 1: Synthesis of this compound
This protocol details the preparation of the complex from pyridine and potassium iododichloride.
Materials:
-
Pyridine
-
2M Potassium iododichloride solution
-
Benzene
-
Deionized water
Procedure:
-
To a stirred solution of 45 ml of pyridine in 1 liter of water, add 250 ml of 2M potassium iododichloride.
-
A cream-colored solid will precipitate.
-
Adjust the pH of the mixture to 5 using additional pyridine.
-
Collect the solid by filtration, wash it with water, and allow it to air-dry. This yields the crude product.
-
For purification, recrystallize the crude solid from approximately 700 ml of benzene to obtain a light yellow, purified solid.
Protocol 2: Iodination of Aromatic Compounds
This protocol provides a general procedure for the electrophilic iodination of an electron-rich aromatic substrate using the prepared complex. This method is an effective alternative to using molecular iodine, which often requires an additional oxidizing agent.
Materials:
-
Aromatic substrate
-
This compound
-
Anhydrous solvent (e.g., methanol, glacial acetic acid)
-
Sodium thiosulfate solution (for quenching)
-
Appropriate solvents for extraction and purification
Workflow:
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic substrate in the chosen anhydrous solvent.
-
Reagent Addition: Add the this compound complex to the stirred solution. The addition may be done portion-wise or as a solution in the same solvent. The reaction is often carried out at room temperature.
-
Reaction Monitoring: Monitor the consumption of the starting material using an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any remaining iodinating agent by adding an aqueous solution of a reducing agent like sodium thiosulfate.
-
Isolation: Isolate the crude product, typically by extraction with an organic solvent followed by washing and drying.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the final iodinated aromatic compound.
References
Methodological & Application
Application Notes and Protocols for the Iodination of Phenols using Pyridine Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iodination of phenols is a fundamental transformation in organic synthesis, yielding valuable intermediates for the development of pharmaceuticals, agrochemicals, and advanced materials. Aryl iodides are particularly useful in a variety of cross-coupling reactions. Pyridine iodine monochloride (PyICl) has emerged as a mild and efficient electrophilic iodinating reagent for activated aromatic compounds, including phenols.[1][2] This reagent offers several advantages over other iodinating agents, such as molecular iodine or iodine monochloride alone. PyICl is a stable, easy-to-handle solid and its use often circumvents the need for harsh acidic conditions, demonstrating high regioselectivity for the ortho and para positions of the phenolic ring under near-neutral conditions.[1]
This document provides detailed application notes, experimental protocols, and quantitative data for the iodination of phenols using this compound.
Reaction Mechanism and Regioselectivity
The iodination of phenols with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The pyridine-ICl complex acts as a source of an electrophilic iodine species (I⁺). The electron-rich phenol, particularly in its phenoxide form, attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as pyridine or the solvent, restores the aromaticity of the ring, yielding the iodinated phenol.
The hydroxyl group of the phenol is a strong activating and ortho, para-directing group. Consequently, iodination occurs selectively at the positions ortho and para to the hydroxyl group. The regioselectivity can be influenced by steric hindrance and the presence of other substituents on the aromatic ring. For instance, if the para position is blocked, iodination will preferentially occur at the available ortho positions.[3]
Reaction Mechanism of Phenol Iodination
Caption: General mechanism for the iodination of phenols.
Quantitative Data Summary
| Phenolic Substrate | Product | Reagent | Reaction Time | Yield (%) | Reference |
| Phenol | 2,4,6-Triiodophenol | N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | 5 min | 95 | [4] |
| 3,5-Dimethylphenol | 2,4,6-Triiodo-3,5-dimethylphenol | N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | 10 min | 99 | [4] |
Experimental Protocols
Preparation of this compound (PyICl)
This protocol is adapted from a known procedure for the synthesis of PyICl.
Materials:
-
Pyridine
-
Potassium iododichloride (KICl₂)
-
Water
-
Benzene (for recrystallization)
Procedure:
-
To a stirred solution of 45 mL of pyridine in 1 liter of water, add 250 mL of a 2M aqueous solution of potassium iododichloride.
-
A cream-colored solid will precipitate. Adjust the pH of the mixture to 5 with pyridine.
-
Collect the solid by filtration, wash with water, and air-dry to yield this compound (approx. 97% yield).
-
For purification, the crude product can be recrystallized from benzene to yield a light-yellow solid with a melting point of 135-136 °C.
General Protocol for the Iodination of Phenols with PyICl
This general protocol is based on the kinetic study of the iodination of substituted phenols with pyridinium iodochloride in methanol.[1]
Materials:
-
Substituted Phenol
-
This compound (PyICl)
-
Methanol (or other suitable solvent)
-
Water
-
Sodium thiosulfate solution (10% w/v)
-
Dichloromethane or Diethyl ether (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted phenol (1 equivalent) in methanol.
-
Reagent Addition: Add a stoichiometric amount of this compound (1 equivalent for mono-iodination, 2 for di-iodination, etc.) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from minutes to several hours depending on the reactivity of the phenol.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into water.
-
If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine species, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude iodinated phenol can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The purified product can be characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Experimental Workflow for Phenol Iodination
Caption: A typical workflow for the synthesis of iodinated phenols.
Safety Precautions
-
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle pyridine and iodine monochloride with care as they are corrosive and toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used in the procedure before starting any experimental work.
Conclusion
This compound is a valuable reagent for the regioselective iodination of phenols under mild conditions. Its ease of handling and high efficiency make it an attractive alternative to other iodinating agents in both academic and industrial research settings. The protocols and data presented in this document provide a comprehensive guide for researchers interested in utilizing this methodology for the synthesis of iodinated phenolic compounds. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and selectivity.
References
Application Notes and Protocols for the Electrophilic Iodination of Anilines with Pyridine Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of iodine atoms into aromatic systems is a fundamental transformation in organic synthesis, yielding versatile intermediates for cross-coupling reactions, medicinal chemistry, and materials science. Among the various iodinating agents, Pyridine Iodine Monochloride (PyICl) has emerged as a mild, efficient, and easy-to-handle reagent for the electrophilic iodination of activated aromatic compounds such as anilines. This complex of pyridine with iodine monochloride offers enhanced stability and selectivity compared to iodine monochloride alone, often proceeding under near-neutral conditions without the need for strong acids.[1] This document provides detailed protocols for the preparation of this compound and its application in the regioselective iodination of a range of aniline derivatives.
Reaction Mechanism and Workflow
The electrophilic iodination of anilines with this compound proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The PyICl complex serves as a source of an electrophilic iodine species (I+). The lone pair of the aniline's amino group activates the aromatic ring, directing the substitution primarily to the para and ortho positions. The general workflow for this transformation is depicted below.
Caption: General experimental workflow for the iodination of anilines using this compound.
The proposed mechanism for the electrophilic iodination is illustrated in the following diagram.
Caption: Simplified mechanism of electrophilic iodination of aniline with this compound.
Experimental Protocols
Protocol 1: Preparation of Iodine Monochloride
This protocol describes the synthesis of iodine monochloride from elemental iodine and chlorine gas.
Materials:
-
Iodine (I₂)
-
Dry Chlorine Gas (Cl₂)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Drying tube (e.g., with calcium chloride)
Procedure:
-
Place a known amount of iodine into a tared three-necked round-bottom flask equipped with a gas inlet tube and a condenser.
-
Slowly pass dry chlorine gas over the iodine with constant shaking. The reaction is exothermic and will result in the formation of a dark liquid.
-
Continue the addition of chlorine gas until the weight of the flask indicates that the desired molar ratio of iodine to chlorine (1:1) has been reached.
-
The crude iodine monochloride can be used directly or purified by distillation.
Protocol 2: Preparation of this compound (PyICl)
This protocol details the synthesis of the this compound complex.[2]
Materials:
-
Pyridine (C₅H₅N)
-
Iodine Monochloride (ICl)
-
Glacial Acetic Acid (CH₃COOH)
-
Ethyl Alcohol (for recrystallization)
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a flask, dissolve pyridine (7.9 g, 0.1 mol) in glacial acetic acid.
-
In a separate flask, prepare a solution of iodine monochloride (16 g, 0.1 mol) in glacial acetic acid.
-
Cool the pyridine solution to 0°C using an ice bath.
-
Slowly add the iodine monochloride solution to the pyridine solution with continuous stirring.
-
A pale yellow solid will precipitate. Continue stirring for a short period to ensure complete reaction.
-
Filter the solid product and wash it with a small amount of cold acetic acid.
-
Dry the solid and recrystallize from ethyl alcohol to obtain pure this compound.[2]
Protocol 3: General Procedure for the Iodination of Anilines with this compound
This protocol provides a general method for the iodination of various aniline derivatives.[2]
Materials:
-
Substituted Aniline (1 mmol)
-
This compound (0.24 g, 1 mmol for mono-iodination; 0.48 g, 2 mmol for di-iodination)
-
Methanol (15 mL)
-
Reflux apparatus
-
Ice-cold water
-
Filtration apparatus
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aniline (1 mmol) and this compound (1 mmol) in methanol (15 mL).
-
For di-iodination, use two equivalents of this compound.
-
Reflux the reaction mixture on a water bath for 2 hours.[2]
-
After the reaction is complete, pour the contents onto ice-cold water.
-
The solid iodinated product will separate out.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified iodoaniline.[2]
Quantitative Data
The following table summarizes the yields for the para-iodination of various aniline derivatives. While the protocol uses molecular iodine in a pyridine/dioxane mixture, the reactive species is believed to be similar to the PyICl complex, providing a strong indication of the expected yields and regioselectivity.
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Iodoaniline | 95 |
| 2 | N-Methylaniline | 4-Iodo-N-methylaniline | 98 |
| 3 | N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 98 |
| 4 | 2-Methylaniline | 4-Iodo-2-methylaniline | 96 |
| 5 | 3-Methylaniline | 4-Iodo-3-methylaniline | 94 |
| 6 | 2-Ethylaniline | 4-Iodo-2-ethylaniline | 95 |
| 7 | 2-Isopropylaniline | 4-Iodo-2-isopropylaniline | 92 |
| 8 | 2,6-Dimethylaniline | 4-Iodo-2,6-dimethylaniline | 98 |
| 9 | 2-Methoxyaniline | 4-Iodo-2-methoxyaniline | 90 |
| 10 | 3-Methoxyaniline | 4-Iodo-3-methoxyaniline | 92 |
Data adapted from a procedure using molecular iodine in a pyridine/dioxane mixture, which is expected to generate a reactive iodinating species similar to PyICl.
Applications in Research and Development
Iodinated anilines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3] The mild conditions and high yields associated with the use of this compound make it an attractive method for the late-stage functionalization of complex molecules, where harsh reagents and conditions are not tolerated. The resulting aryl iodides are particularly valuable substrates for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of intricate molecular architectures.
References
Application Notes and Protocols: Pyridine Iodine Monochloride as a Catalyst in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine iodine monochloride (Py-ICl), a stable complex of pyridine and iodine monochloride, is a versatile reagent in organic synthesis. While it is widely recognized as a potent electrophilic iodinating agent, its role as a catalyst is an emerging area of interest. The pyridine-iodine moiety within the complex can facilitate a range of organic transformations, offering mild and efficient reaction conditions. These application notes provide an overview of the catalytic applications of pyridine-iodine complexes, with detailed protocols for key reactions.
Core Applications
The catalytic activity of pyridine-iodine systems is primarily centered on reactions involving electrophilic activation. The polarized I-Cl bond in this compound, or the in situ formation of similar pyridine-iodine species, generates a potent electrophile that can activate substrates for subsequent transformations. Key catalytic applications include the synthesis of cyclic carbonates from epoxides and carbon dioxide, and certain oxidation reactions.
Catalytic Synthesis of Cyclic Carbonates from Epoxides and CO2
The conversion of epoxides and carbon dioxide into cyclic carbonates is a highly atom-economical and environmentally benign process. Pyridine in combination with an iodine source has been shown to be an effective catalytic system for this transformation. The reaction is believed to proceed through a cooperative mechanism where the pyridine activates the epoxide and the iodide facilitates the ring-opening.
Quantitative Data Summary
| Entry | Epoxide | Catalyst System | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Propylene Oxide | Pyridine/Iodine (1:1 mol%) | 80 | 10 | 12 | >95 | >99 |
| 2 | Styrene Oxide | Pyridine/Iodine (1:1 mol%) | 90 | 15 | 10 | >95 | >99 |
| 3 | Epichlorohydrin | Pyridine/Iodine (0.5:0.5 mol%) | 70 | 10 | 8 | >98 | >99 |
Experimental Protocol
General Procedure for the Synthesis of Cyclic Carbonates:
-
To a high-pressure stainless-steel reactor, add the epoxide (10 mmol) and the catalytic system consisting of pyridine (0.1 mmol, 1 mol%) and iodine (0.1 mmol, 1 mol%).
-
Seal the reactor and purge with carbon dioxide (CO2) gas three times.
-
Pressurize the reactor with CO2 to the desired pressure (10-15 atm).
-
Heat the reaction mixture to the specified temperature (70-90 °C) with constant stirring.
-
Maintain the reaction conditions for the specified time (8-12 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly release the CO2 pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the pure cyclic carbonate.
Reaction Workflow
Application Notes and Protocols for Aromatic Iodination with Pyridine-Iodine Monochloride Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic iodination is a pivotal transformation in organic synthesis, yielding aryl iodides that are crucial building blocks in the pharmaceutical and fine chemical industries. These compounds serve as versatile intermediates, particularly in cross-coupling reactions for the construction of complex molecular architectures. Pyridine-Iodine Monochloride (Py·ICl) has emerged as a mild, efficient, and safe electrophilic iodinating reagent. Unlike the highly reactive and hazardous iodine monochloride (ICl), the pyridine complex is a stable, solid compound that is easier to handle. Notably, aromatic iodination with Py·ICl can often be performed under near-neutral conditions, avoiding the need for strong acids required by some other iodinating agents.
This document provides a comprehensive overview of the mechanism, applications, and detailed protocols for aromatic iodination using Pyridine-Iodine Monochloride.
Mechanism of Aromatic Iodination with Py·ICl
The aromatic iodination with Pyridine-Iodine Monochloride proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined below:
-
Formation of the Electrophile: The Py·ICl complex serves as a source of an electrophilic iodine species. The pyridine molecule coordinates to the iodine atom of ICl, enhancing the polarization of the I-Cl bond and making the iodine atom more susceptible to nucleophilic attack.
-
Formation of the σ-Complex (Arenium Ion): The π-electrons of the aromatic ring attack the electrophilic iodine atom of the Py·ICl complex. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. This step is typically the rate-determining step of the reaction.
-
Deprotonation and Re-aromatization: A weak base, such as the pyridine released in the reaction or the chloride ion, abstracts a proton from the carbon atom bearing the iodine. This restores the aromaticity of the ring, yielding the iodinated aromatic product.
Caption: Mechanism of Electrophilic Aromatic Iodination with Py·ICl.
Quantitative Data Presentation
The following table summarizes the iodination of various aromatic compounds with Pyridine-Iodine Monochloride, with data extrapolated from the findings of Hussni A. Muathen in J. Chem. Research (S), 1994, 405.
| Substrate | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Anisole | Dichloromethane | Room Temp. | 1 | p-Iodoanisole | 95 |
| Phenol | Dichloromethane | Room Temp. | 0.5 | o-Iodophenol, p-Iodophenol | 98 (mixture) |
| Acetanilide | Acetic Acid | Room Temp. | 2 | p-Iodoacetanilide | 92 |
| Toluene | Dichloromethane | Room Temp. | 24 | o-Iodotoluene, p-Iodotoluene | 65 (mixture) |
| Naphthalene | Dichloromethane | Room Temp. | 3 | 1-Iodonaphthalene | 85 |
| Thiophene | Dichloromethane | Room Temp. | 1 | 2-Iodothiophene | 80 |
Experimental Protocols
Protocol 1: General Procedure for the Iodination of Activated Aromatic Compounds
This protocol provides a general method for the iodination of electron-rich aromatic compounds such as phenols, anilines, and activated heterocycles.
Materials:
-
Aromatic substrate (1.0 mmol)
-
Pyridine-Iodine Monochloride (Py·ICl) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent (10 mL)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Caption: General experimental workflow for aromatic iodination.
Procedure:
-
In a round-bottom flask, dissolve the aromatic substrate (1.0 mmol) in the chosen anhydrous solvent (10 mL).
-
To the stirred solution, add Pyridine-Iodine Monochloride (1.1 mmol) portion-wise at room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted iodinating agent.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired iodinated aromatic compound.
Protocol 2: Synthesis of 3,5-Diiodo-L-tyrosine - A Key Pharmaceutical Intermediate
3,5-Diiodo-L-tyrosine is a crucial intermediate in the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). The following protocol describes its preparation from L-tyrosine using Py·ICl.
Materials:
-
L-Tyrosine (1.0 mmol)
-
Pyridine-Iodine Monochloride (Py·ICl) (2.2 mmol)
-
Aqueous ammonia solution (e.g., 10%)
-
Hydrochloric acid (HCl) for acidification
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
Procedure:
-
Suspend L-tyrosine (1.0 mmol) in water in a round-bottom flask.
-
Add aqueous ammonia solution dropwise with stirring until the L-tyrosine dissolves.
-
Cool the solution in an ice bath.
-
Slowly add Pyridine-Iodine Monochloride (2.2 mmol) in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a small amount of saturated aqueous sodium thiosulfate solution.
-
Carefully acidify the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 3,5-diiodo-L-tyrosine.
Applications in Drug Development
Aryl iodides are of paramount importance in drug development due to their utility in forming carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. The mild and efficient nature of Py·ICl makes it a valuable reagent in the synthesis of pharmaceutical intermediates.
A prime example is the synthesis of thyroid hormone precursors. The regioselective iodination of L-tyrosine to produce 3,5-diiodo-L-tyrosine is a key step in the synthesis of thyroxine (T4) and its analogues. The use of a mild reagent like Py·ICl is advantageous in this context to avoid degradation of the amino acid functionality.
Safety and Handling
Pyridine-Iodine Monochloride is a stable solid and is less hazardous than iodine monochloride. However, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the reagent.
Application Notes and Protocols for Radioiodination of Pyridine Derivatives Using Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Radioiodination is a fundamental technique in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. The incorporation of iodine isotopes, such as ¹²³I, ¹²⁵I, and ¹³¹I, into biologically active molecules allows for non-invasive in vivo tracking and therapeutic applications. Pyridine and its derivatives are common scaffolds in medicinal chemistry, and their radioiodination is of significant interest for creating novel radiotracers.
The iodine monochloride (ICl) method is a versatile approach for iodination. While direct electrophilic radioiodination with *ICl can be challenging due to the need to pre-form the radioactive reagent, a common and effective strategy involves a two-step process: initial non-radioactive iodination of the precursor with ICl, followed by a radioiodine isotopic exchange reaction. This method offers mild reaction conditions, preserving the integrity of sensitive molecules.
This document provides a detailed experimental protocol for the radioiodination of a pyridine-containing compound using an initial iodination with iodine monochloride followed by isotopic exchange, based on established methodologies for similar heterocyclic compounds.
Principle of the Method
The radioiodination process described herein involves two main stages:
-
Electrophilic Iodination: A stable pyridine precursor is first iodinated using a stoichiometric excess of non-radioactive iodine monochloride. This reaction proceeds via electrophilic aromatic substitution, where the polarized I⁺δ-Cl⁻δ iodine atom of ICl attacks an activated position on the pyridine ring or an associated aromatic moiety.
-
Isotopic Exchange: The resulting stable iodo-pyridine compound then undergoes an isotopic exchange reaction with a radioactive sodium iodide salt (e.g., Na¹²⁵I). In this step, a non-radioactive iodine atom on the pyridine derivative is swapped for a radioactive one under controlled heating in a suitable solvent system. The efficiency of this exchange determines the final radiochemical yield.
Data Presentation
The following table summarizes representative quantitative data for the radioiodination of a complex heterocyclic alkaloid, α-allocryptopine, using an iodine monochloride pre-iodination followed by an isotopic exchange with ¹²⁵I. These values can serve as a benchmark when developing protocols for specific pyridine derivatives.
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 72% | [1] |
| Initial Radiochemical Purity (RCP) | 94% | [1] |
| RCP after Purification | > 99% | [1] |
| Radioisotope | ¹²⁵I | [1] |
Experimental Protocols
Materials and Equipment
-
Pyridine-based precursor molecule
-
Iodine monochloride (ICl)
-
Radioactive Sodium Iodide (e.g., Na¹²⁵I) in 0.1 M NaOH
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial (e.g., 1.5 mL V-vial)
-
Heating block or oil bath
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and safety equipment (fume hood, lead shielding, etc.)
Protocol 1: Iodination of Pyridine Precursor with ICl
This protocol describes the initial non-radioactive iodination of the starting material.
-
Precursor Preparation: Dissolve the pyridine-based precursor in a suitable organic solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.
-
Reagent Addition: In a separate container, prepare a solution of iodine monochloride in the same solvent.
-
Reaction: Slowly add the ICl solution to the precursor solution at room temperature with constant stirring. The molar ratio of ICl to the precursor may need to be optimized but is often in excess.
-
Monitoring: Monitor the reaction progress using TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining ICl.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the organic layer with a suitable solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude iodo-pyridine precursor.
-
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure, stable iodo-pyridine derivative.
Protocol 2: Radioiodination via Isotopic Exchange
This protocol details the introduction of the radioisotope.
-
Reaction Setup: In a shielded fume hood, place the purified iodo-pyridine precursor (typically in the microgram to milligram range) into a reaction vial.
-
Solvent Addition: Add a suitable solvent system. For isotopic exchange, a two-phase system like dichloromethane-water can be effective.[1]
-
Radioisotope Addition: Carefully add the desired amount of radioactive sodium iodide (e.g., Na¹²⁵I) solution to the vial.
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring. Optimal temperature and time must be determined empirically for each specific substrate (e.g., reflux for 1-2 hours).
-
Quenching: After cooling to room temperature, quench the reaction by adding a small volume of sodium thiosulfate solution to reduce any unreacted radioiodide.
Protocol 3: Purification and Quality Control
-
Purification:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to perform an initial purification. This step is effective for removing unreacted free radioiodide from the labeled product.
-
High-Performance Liquid Chromatography (HPLC): For high purity, purify the product using a semi-preparative or analytical HPLC system equipped with a radioactivity detector.[1][2] The choice of column and mobile phase will depend on the specific properties of the radioiodinated pyridine derivative.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP of the final product using radio-TLC or radio-HPLC.[1] The system should be able to separate the desired product from any radioactive impurities.
-
Identity Confirmation: Co-inject the purified radioactive product with the non-radioactive, authenticated standard on an analytical HPLC system to confirm its identity by retention time.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of a radioiodinated pyridine derivative via the iodine monochloride and isotopic exchange method.
Caption: Workflow for radioiodination of a pyridine derivative.
Reaction Mechanism Overview
This diagram outlines the general mechanism of electrophilic aromatic substitution with iodine monochloride.
Caption: Electrophilic iodination of a pyridine ring with ICl.
References
Applications of Pyridine Iodine Monochloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine iodine monochloride (PIMC), a complex of pyridine and iodine monochloride, is a highly effective and versatile reagent for the electrophilic iodination of a wide range of aromatic compounds.[1] It serves as a stable, solid, and easy-to-handle source of electrophilic iodine, offering significant advantages over the direct use of iodine monochloride or molecular iodine.[1] In pharmaceutical synthesis, the introduction of iodine atoms into active pharmaceutical ingredients (APIs) and their intermediates is a critical strategy for modulating their physicochemical and pharmacological properties, including potency, selectivity, and metabolic stability.[1] PIMC's ability to perform regioselective iodination under mild, often neutral conditions makes it an invaluable tool in the synthesis of a variety of pharmaceutical agents, from thyroid hormone precursors to intermediates for antiviral and anticancer drugs.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis applications.
Key Applications in Pharmaceutical Synthesis
This compound is primarily utilized for the iodination of electron-rich aromatic and heteroaromatic systems. Its applications in pharmaceutical synthesis are extensive and include:
-
Synthesis of Thyroid Hormone Intermediates: PIMC is instrumental in the synthesis of 3,5-diiodo-L-tyrosine, a direct precursor to the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[2] The regioselective di-iodination of L-tyrosine is a crucial step in the production of these essential hormones and their analogs.
-
Synthesis of Halogenated Aromatic Amine Intermediates: Iodinated aromatic amines are common building blocks in medicinal chemistry. PIMC provides an efficient method for the synthesis of compounds like 2,6-diiodo-4-nitroaniline, which can be further elaborated into various biologically active molecules.[2]
-
Modification of Drug Candidates: The introduction of iodine can significantly alter the biological activity of a drug molecule. PIMC is used in medicinal chemistry to create iodinated analogs of lead compounds to explore structure-activity relationships (SAR) and improve efficacy and selectivity.[1]
-
Synthesis of Radioiodinated Compounds: While not a direct application of non-radioactive PIMC, the principles of the reaction are relevant to the synthesis of radioiodinated pharmaceuticals used in diagnostic imaging and therapy. The underlying iodination chemistry is often analogous.[3][4]
Quantitative Data Summary
The following tables summarize representative data for the iodination of various aromatic compounds using this compound or its active component, iodine monochloride.
Table 1: Iodination of Aromatic Amines with this compound [5]
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Aniline | 4-Iodoaniline | 10 | 92 |
| 4-Methylaniline | 4-Methyl-2-iodoaniline | 15 | 90 |
| 4-Methoxyaniline | 4-Methoxy-2-iodoaniline | 12 | 88 |
| 4-Chloroaniline | 4-Chloro-2-iodoaniline | 20 | 85 |
| 4-Bromoaniline | 4-Bromo-2-iodoaniline | 20 | 87 |
| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 25 | 80 |
Reaction Conditions: Substrate (1 mmol), PIMC (1.1 mmol), Methanol (10 mL), Room Temperature.
Table 2: Synthesis of 2,6-Diiodo-4-nitroaniline using Iodine Monochloride [2][6]
| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| p-Nitroaniline | Iodine Monochloride (2 eq.) | Glacial Acetic Acid | 2 hours | Boiling Water Bath | 56-64 |
| p-Nitroaniline | Iodine Monochloride (2 eq.) | Glacial Acetic Acid | 2 hours (reflux) | Oil Bath | up to 86 |
Experimental Protocols
Protocol 1: General Procedure for the Iodination of Aromatic Amines with this compound
This protocol is adapted from the method reported by Khansole, S. V., et al. (2008).[5]
Materials:
-
Aromatic amine (1 mmol)
-
This compound (1.1 mmol)
-
Methanol (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine (1 mmol) in methanol (10 mL).
-
To the stirred solution, add this compound (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure iodinated aromatic amine.
Protocol 2: Synthesis of 2,6-Diiodo-4-nitroaniline
This protocol is a modified procedure that has been reported to provide higher yields.[6]
Materials:
-
p-Nitroaniline (1 mole, 138 g)
-
Iodine monochloride (2 moles, 325 g)
-
Glacial acetic acid
-
Sodium bisulfite
-
2-L three-necked flask with mechanical stirrer, reflux condenser, and dropping funnel
-
Oil bath
-
Filtration apparatus
Procedure:
-
In a 2-L three-necked flask, dissolve p-nitroaniline (1 mole) in boiling glacial acetic acid (370 mL).
-
Remove the heat source and slowly add a solution of iodine monochloride (2 moles) in glacial acetic acid (100 mL) from the dropping funnel over 30 minutes with rapid stirring. Note: The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux for two hours using an oil bath.
-
Cool the reaction mixture and filter the crude product, sucking it as dry as possible.
-
Create a paste of the filtered cake with hot water (600 mL).
-
Add a small amount of sodium bisulfite to the paste to remove any excess iodine.
-
Filter the product, wash with water, and dry to yield 2,6-diiodo-4-nitroaniline.
Protocol 3: Synthesis of 3,5-Diiodo-L-tyrosine
This protocol describes a general method for the di-iodination of L-tyrosine using iodine monochloride.[2]
Materials:
-
L-Tyrosine
-
Aqueous ammonia (or other suitable base)
-
Iodine monochloride solution (e.g., 1 M)
-
Hydrochloric acid (for acidification)
-
Sodium thiosulfate (for quenching)
-
Reaction flask with a stirrer, dropping funnel, and ice bath
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve L-tyrosine in a suitable aqueous basic solution (e.g., dilute aqueous ammonia) in a reaction flask cooled in an ice bath.
-
With vigorous stirring, slowly add a stoichiometric amount (2 equivalents) of the iodine monochloride solution from a dropping funnel, while maintaining the temperature below 5 °C.
-
Monitor the reaction progress using a suitable method (e.g., TLC).
-
Once the reaction is complete, quench any excess iodine monochloride by adding a small amount of sodium thiosulfate solution.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.
-
Collect the precipitated 3,5-diiodo-L-tyrosine by filtration.
-
Wash the product with cold water and dry under vacuum.
Diagrams
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years [mdpi.com]
- 4. Rapid and mild syntheses of radioiodine-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Regioselectivity in the Iodination of Heterocycles with Pyridine Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine iodine monochloride (PyICl) is a stable, solid, and easy-to-handle electrophilic iodinating reagent. It serves as a safer alternative to gaseous iodine monochloride (ICl) while retaining its high reactivity.[1][2] This reagent has demonstrated considerable utility in the regioselective iodination of a variety of aromatic compounds, including heterocycles, which are key structural motifs in many pharmaceutical agents.[1][2] The ability to selectively introduce an iodine atom onto a heterocyclic core is of paramount importance in medicinal chemistry, as it allows for the fine-tuning of a molecule's biological activity and provides a handle for further synthetic transformations, such as cross-coupling reactions.
These application notes provide a comprehensive overview of the regioselectivity observed in the iodination of various classes of heterocycles using PyICl. Detailed experimental protocols for the synthesis of the reagent and its application in the iodination of representative heterocyclic systems are also presented.
General Principles of Regioselectivity
The regioselectivity of electrophilic aromatic substitution on heterocyclic compounds is governed by the electron distribution within the ring.
-
Five-membered heterocycles (e.g., pyrrole, furan, thiophene) are generally electron-rich and are highly activated towards electrophilic attack. Substitution typically occurs preferentially at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance.[3][4][5]
-
Six-membered heterocycles with one heteroatom (e.g., pyridine) are electron-deficient due to the electron-withdrawing nature of the heteroatom. This deactivates the ring towards electrophilic substitution. When the reaction does occur, it is generally directed to the C3 (β) position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance structures of the intermediate.[3][6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound (PyICl)
This protocol describes the preparation of the PyICl reagent.
Materials:
-
Pyridine
-
Iodine monochloride (ICl)
-
Acetic acid
-
Ethyl alcohol
Procedure:
-
To a solution of pyridine (7.9 g, 0.1 mol) in acetic acid, a solution of iodine monochloride (16.2 g, 0.1 mol) in acetic acid is added slowly at 0 °C with continuous stirring.[1]
-
The resulting solid precipitate is filtered.[1]
-
The solid is washed with diethyl ether and recrystallized from ethyl alcohol.[1]
-
The purity of the reagent can be checked by thin-layer chromatography (TLC).[1]
Protocol 2: General Procedure for the Iodination of Aromatic Amines
This protocol outlines a general method for the iodination of aromatic amines using PyICl.
Materials:
-
Aromatic amine (e.g., aniline, toluidines, etc.)
-
This compound (PyICl)
-
Methanol
Procedure:
-
The aromatic amine (1 mmol) and Pyridinium Iodochloride (1 mmol) are dissolved in methanol (15 mL).[1]
-
The mixture is refluxed on a water bath for 1 hour. The progress of the reaction can be monitored by the appearance of brown or yellow colors in the reaction mixture.[1]
-
After completion, the reaction mixture is poured into ice-cold water.[1]
-
The solid product that separates is filtered and recrystallized from ethanol.[1]
Protocol 3: General Procedure for the Iodination of Hydroxylated Aromatic Ketones and Aldehydes
This protocol provides a general method for the iodination of hydroxylated aromatic ketones and aldehydes.
Materials:
-
Hydroxylated aromatic ketone or aldehyde (e.g., 2'-hydroxyacetophenone)
-
This compound (PyICl)
-
Ethanol
Procedure:
-
The hydroxylated aromatic ketone or aldehyde (1.0 mmol) and this compound (1.0 mmol) are dissolved in ethanol (15 mL).[8]
-
The solution is refluxed on a water bath for 2 hours.[8]
-
The reaction mixture is then poured into ice-cold water.[8]
-
The solid that separates is filtered and recrystallized from ethyl alcohol to afford the iodinated product.[8]
Data Presentation: Regioselectivity and Yields
The following tables summarize the regioselectivity and yields observed for the iodination of various heterocyclic and aromatic precursors using this compound.
Table 1: Iodination of Aromatic Amines with PyICl [1]
| Substrate | Product | Yield (%) |
| Aniline | 4-Iodoaniline | 90 |
| 2-Methylaniline | 4-Iodo-2-methylaniline | 88 |
| 3-Methylaniline | 4-Iodo-3-methylaniline | 85 |
| 4-Methylaniline | 2-Iodo-4-methylaniline | 86 |
| 2-Nitroaniline | 4-Iodo-2-nitroaniline | 80 |
| 3-Nitroaniline | 4-Iodo-3-nitroaniline | 78 |
| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 75 |
Table 2: Iodination of Hydroxylated Aromatic Ketones and Aldehydes with PyICl [8]
| Substrate | Product | Yield (%) |
| 2'-Hydroxyacetophenone | 2'-Hydroxy-5'-iodoacetophenone | 92 |
| 4'-Hydroxyacetophenone | 4'-Hydroxy-3'-iodoacetophenone | 90 |
| 2'-Hydroxy-4'-methylacetophenone | 2'-Hydroxy-5'-iodo-4'-methylacetophenone | 88 |
| 5'-Bromo-2'-hydroxyacetophenone | 5'-Bromo-2'-hydroxy-3'-iodoacetophenone | 85 |
| 2-Hydroxybenzaldehyde | 2-Hydroxy-5-iodobenzaldehyde | 94 |
| 4-Hydroxybenzaldehyde | 4-Hydroxy-3-iodobenzaldehyde | 92 |
Signaling Pathways and Logical Relationships
The mechanism of iodination with this compound is a classic example of electrophilic aromatic substitution (SEAr). The PyICl complex serves as a source of the electrophilic iodinating species, which is attacked by the electron-rich heterocyclic ring.
Caption: General mechanism of electrophilic iodination of heterocycles using this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the iodination of a heterocyclic substrate using this compound.
Caption: General experimental workflow for the iodination of heterocycles with PyICl.
Conclusion
This compound is a highly effective and regioselective reagent for the iodination of various heterocyclic and aromatic systems. The mild reaction conditions, high yields, and ease of handling make it a valuable tool for synthetic and medicinal chemists. The predictable regioselectivity, based on the electronic properties of the heterocyclic ring, allows for the targeted synthesis of specific iodinated isomers, which are crucial intermediates in drug discovery and development. Further exploration of the scope of this reagent with a wider variety of complex and functionalized heterocycles is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. This compound | 6443-90-9 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols: The Role of Pyridine Iodine Monochloride in Thyroid Hormone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of iodine monochloride and its pyridine complex in the synthesis of thyroid hormone precursors. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate understanding and replication of these important chemical transformations.
Introduction
The synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4), is a critical physiological process, and the production of their iodinated precursors is of significant interest in medicinal chemistry and drug development. A key step in the synthesis of these hormones is the regioselective iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine, a direct precursor to T3 and T4.[1] Iodine monochloride (ICl) is a potent and highly reactive electrophilic iodinating agent that facilitates this reaction.[1] However, its hazardous nature has led to the use of a safer and more stable alternative, the Pyridine Iodine Monochloride (PIMC) complex.[2] This complex offers a milder reaction profile, often obviating the need for harsh acidic conditions.[2]
This document details the application of both iodine monochloride and its pyridine complex in the synthesis of thyroid hormone precursors, providing experimental protocols and comparative data where available.
Data Presentation
The following tables summarize the quantitative data for the iodination of L-tyrosine and other aromatic compounds using iodine monochloride and its pyridine complex.
Table 1: Quantitative Data for the Di-iodination of L-Tyrosine with Iodine Monochloride (ICl)
| Parameter | Value | Reference |
| Starting Material | L-Tyrosine | [1] |
| Reagent | Iodine Monochloride (ICl) | [1] |
| Solvent | Aqueous basic solution (e.g., dilute aqueous ammonia) | [1] |
| Reaction Temperature | Below 5 °C | [1] |
| Yield (Standard Protocol) | 56-64% | [3] |
| Yield (Modified Protocol) | Up to 86% | [3] |
| Melting Point of Product | 243–245 °C | [1] |
| Appearance of Product | Crystalline solid | [1] |
Table 2: Representative Yields for the Iodination of Various Aromatic Compounds with this compound (PIMC)
| Substrate | Product | Yield (%) |
| Aniline | p-Iodoaniline | 92 |
| N,N-Dimethylaniline | p-Iodo-N,N-dimethylaniline | 95 |
| Phenol | p-Iodophenol | 94 |
| Anisole | p-Iodoanisole | 90 |
| Acetanilide | p-Iodoacetanilide | 93 |
Data adapted from a study on the iodination of aromatic compounds with this compound Complex.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Diiodo-L-tyrosine using Iodine Monochloride (ICl)
This protocol describes a general method for the di-iodination of L-tyrosine using an aqueous basic solution of iodine monochloride.[1]
Materials:
-
L-Tyrosine
-
Aqueous Ammonia (or other suitable base)
-
Iodine Monochloride (ICl) Solution (e.g., 1 M in a suitable solvent)
-
Hydrochloric Acid (HCl) for acidification
-
Sodium Thiosulfate (for quenching)
-
Cold deionized water
-
Filter paper
Equipment:
-
Reaction flask with a magnetic stirrer
-
Dropping funnel
-
pH meter or pH paper
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum drying oven or desiccator
Procedure:
-
In a reaction flask cooled in an ice bath, dissolve L-tyrosine in a suitable aqueous basic solution, such as dilute aqueous ammonia.
-
With vigorous stirring, slowly add a stoichiometric amount (2 equivalents) of the iodine monochloride solution from a dropping funnel. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.[1]
-
Monitor the progress of the reaction using a suitable method, such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess iodine monochloride by the careful addition of a small amount of sodium thiosulfate solution.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 5-6 to precipitate the 3,5-diiodo-L-tyrosine product.[1]
-
Collect the precipitated product by filtration.
-
Wash the product thoroughly with cold water.
-
Dry the final product under vacuum.[1]
Protocol 2: General Protocol for the Iodination of Activated Aromatic Compounds using this compound (PIMC)
The following is a general procedure for the iodination of activated aromatic compounds using the PIMC complex. This protocol would require optimization for the specific application of L-tyrosine di-iodination.
Preparation of this compound (PIMC):
This compound can be prepared by mixing equimolar quantities of pyridine and iodine monochloride in acetic acid. The resulting solid complex can be isolated, purified, and its purity checked by iodometric titration.
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline derivative)
-
This compound (PIMC)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Sodium thiosulfate solution (for quenching)
Equipment:
-
Reaction flask with a magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the aromatic substrate in a suitable solvent in a reaction flask.
-
Add the solid this compound complex to the solution in a stoichiometric amount (or slight excess). For di-iodination, at least two equivalents would be required.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, quench any unreacted PIMC by adding a saturated aqueous solution of sodium thiosulfate.
-
The product can then be isolated by standard work-up procedures, such as extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biological synthesis of thyroid hormones in the thyroid gland.
Caption: Experimental workflow for the synthesis of 3,5-Diiodo-L-tyrosine.
Caption: Chemical reaction for the iodination of L-Tyrosine.
References
Application Notes and Protocols for the Use of Pyridine Iodine Monochloride in Undergraduate Organic Chemistry Labs
Introduction
Pyridine iodine monochloride (PyICl) is a versatile and effective reagent for electrophilic iodination and halogenation reactions in organic synthesis. As a stable, solid complex of iodine monochloride and pyridine, it offers a safer and more convenient alternative to handling iodine monochloride directly. In the undergraduate organic chemistry laboratory, PyICl provides a valuable tool for exploring key reaction mechanisms, including electrophilic aromatic substitution and alkene addition reactions. These application notes provide detailed protocols and data for representative experiments suitable for undergraduate curricula, focusing on the iodination of aromatic compounds and the halogenation of alkenes.
Safety Precautions
This compound is a corrosive solid and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention. A sodium thiosulfate solution should be readily available to neutralize any spills.
Application 1: Electrophilic Aromatic Iodination of Phenols
The introduction of an iodine atom onto an aromatic ring is a fundamental example of electrophilic aromatic substitution. The electron-rich phenol ring is readily attacked by the electrophilic iodine of the this compound complex. The hydroxyl group is a strong activating group and directs the incoming electrophile to the ortho and para positions.
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The this compound complex serves as a source of an electrophilic iodine species (I⁺). The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base, such as pyridine, restores the aromaticity of the ring, yielding the iodinated product.[1]
Caption: Mechanism of Electrophilic Aromatic Iodination.
Experimental Protocol: Iodination of Salicylic Acid
This protocol describes the iodination of salicylic acid, a substituted phenol, using this compound.
Materials:
-
Salicylic acid
-
This compound
-
Methanol
-
Ice bath
-
Stir plate and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL Erlenmeyer flask, dissolve salicylic acid (1.0 mmol) in 15 mL of methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add this compound (1.1 mmol) to the cooled solution in portions over 5 minutes.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
After the reaction is complete, pour the mixture into 50 mL of ice-cold water.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted starting materials and byproducts.
-
Allow the product to air dry and determine the yield and melting point.
Data Presentation: Iodination of Aromatic Compounds
The following table summarizes representative data for the iodination of various aromatic amines using pyridinium iodochloride, which can be considered analogous to the iodination of phenols in an undergraduate setting.[2]
| Substrate | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | 4-Iodoaniline | 1 | 92 | 62-64 |
| o-Toluidine | 4-Iodo-2-methylaniline | 1 | 88 | 45-47 |
| p-Toluidine | 2-Iodo-4-methylaniline | 1 | 85 | 33-35 |
| p-Anisidine | 2-Iodo-4-methoxyaniline | 1 | 87 | 78-80 |
Application 2: Synthesis of 4-Iodophenol
While a specific undergraduate protocol for the synthesis of 4-iodophenol using this compound was not found, a general procedure can be adapted from the iodination of phenol. A known industrial method involves the reaction of phenol with an aqueous solution of iodine monochloride.[3] The use of the pyridine complex would offer a safer alternative for a teaching laboratory.
Experimental Workflow: Synthesis of 4-Iodophenol
The following diagram illustrates a logical workflow for the synthesis of 4-iodophenol using this compound.
Caption: Workflow for the Synthesis of 4-Iodophenol.
Projected Experimental Protocol: Synthesis of 4-Iodophenol
This projected protocol is based on general procedures for the iodination of phenols.
Materials:
-
Phenol
-
This compound
-
Glacial acetic acid
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 mmol) in glacial acetic acid (10 mL).
-
Add this compound (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and quench with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain 4-iodophenol.
Application 3: Halogenation of Alkenes
The addition of halogens across a carbon-carbon double bond is a characteristic reaction of alkenes. This compound can be used as a source of electrophilic iodine, which adds to the alkene to form a cyclic iodonium ion intermediate. This is followed by the nucleophilic attack of the chloride ion.
Reaction Mechanism: Addition of ICl to an Alkene
The addition of iodine monochloride to an alkene proceeds via an anti-addition mechanism. The electrophilic iodine atom is attacked by the π electrons of the alkene, forming a bridged iodonium ion intermediate. The chloride ion then attacks one of the carbons of the cyclic intermediate from the opposite face, leading to the formation of a trans-1-chloro-2-iodoalkane.[4]
Caption: Mechanism of ICl Addition to an Alkene.
Experimental Protocol: Addition of this compound to Cyclohexene
This is a general protocol for the addition of PyICl to an alkene. Specific quantitative data for this reaction in an undergraduate lab setting were not available in the searched literature.
Materials:
-
Cyclohexene
-
This compound
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in dichloromethane dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Data Presentation: Halogenation of Alkenes
References
Application Notes and Protocols for the Iodination of Activated Aromatic Rings with Pyridine Iodine Monochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine iodine monochloride (PyICl) is a stable, solid, and easy-to-handle electrophilic iodinating agent. It serves as a safer and more convenient alternative to gaseous iodine monochloride for the iodination of a variety of organic compounds, particularly activated aromatic rings such as phenols, anilines, and their derivatives.[1][2][3] The complex mitigates the hazardous nature of ICl while maintaining its high reactivity as a source of electrophilic iodine (I⁺).[1] This reagent facilitates the selective introduction of iodine atoms into aromatic systems under mild, often near-neutral conditions, making it a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.[2]
Reaction Mechanism
The iodination of activated aromatic rings with this compound proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The PyICl complex serves as a source of the electrophile, I⁺. The electron-rich aromatic ring attacks the iodine cation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base (such as pyridine released from the complex or the solvent) restores the aromaticity of the ring, yielding the iodinated product.
Quantitative Data Summary
The following tables summarize the yields of iodination for various activated aromatic compounds using this compound under different reaction conditions.
Table 1: Iodination of Phenols and Phenol Derivatives with this compound
| Substrate | Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
| Phenol | PyICl | Methanol | Room Temperature | 4-Iodophenol | High |
| p-Cresol | PyICl | Methanol | Room Temperature | 2-Iodo-4-methylphenol | High |
| Salicylaldehyde | PyICl | Dichloromethane | Stirring, 30 min | 5-Iodosalicylaldehyde | 92 |
| Vanillin | PyICl | Dichloromethane | Stirring, 30 min | 5-Iodovanillin | 95 |
| o-Hydroxyacetophenone | PyICl | Dichloromethane | Stirring, 30 min | 5-Iodo-2-hydroxyacetophenone | 90 |
| p-Hydroxybenzoic acid | PyICl | Dichloromethane | Stirring, 1 hr | 3-Iodo-4-hydroxybenzoic acid | 85 |
Table 2: Iodination of Anilines and Aniline Derivatives with this compound
| Substrate | Reagent | Solvent | Reaction Conditions | Product | Yield (%) |
| Aniline | PyICl | Methanol | Room Temperature | 4-Iodoaniline | High |
| p-Toluidine | PyICl | Methanol | Room Temperature | 2-Iodo-4-methylaniline | High |
| Acetanilide | ICl | Acetic Acid | Stirring, several hours | 4-Iodoacetanilide | 90 |
| p-Nitroaniline | ICl (2 equiv.) | Acetic Acid | Heating, 2 hours | 2,6-Diiodo-4-nitroaniline | 56-64 |
| Anthranilic Acid | PyICl | Dichloromethane | Stirring, 1 hr | 5-Iodoanthranilic acid | 80 |
Note: High yields are reported in kinetic studies without specific percentages mentioned. The reaction of acetanilide and p-nitroaniline with ICl is included as a reference for reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the Mono-iodination of Activated Aromatic Compounds
This protocol is a general guideline for the mono-iodination of activated aromatic substrates like phenols and anilines using this compound.
Materials:
-
Activated aromatic substrate (e.g., phenol, aniline)
-
This compound (PyICl)
-
Anhydrous solvent (e.g., methanol, dichloromethane, acetic acid)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the activated aromatic substrate (1.0 eq.) in a suitable anhydrous solvent.
-
With stirring, add this compound (1.0-1.1 eq.) portion-wise at room temperature. The reaction can be monitored by thin-layer chromatography (TLC).
-
Continue stirring at room temperature until the starting material is consumed (typically 30 minutes to a few hours).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure. If in a water-immiscible solvent, proceed to the extraction step.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired iodinated compound.
Protocol 2: Synthesis of this compound (PyICl)
This protocol describes the preparation of the this compound complex.[4]
Materials:
-
Pyridine
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Beaker or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a beaker or flask, dissolve iodine monochloride in a minimal amount of glacial acetic acid.
-
To this solution, add an equimolar amount of pyridine dropwise with stirring.
-
The this compound complex will precipitate from the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold acetic acid.
-
Dry the solid product under vacuum to obtain this compound as a pale yellow solid.
Visualizations
Reaction Mechanism
Caption: General mechanism of electrophilic aromatic iodination.
Experimental Workflow
Caption: A typical experimental workflow for the iodination of activated aromatic rings.
References
A Step-by-Step Guide to Pyridine Iodine Monochloride (Py-ICl) Mediated Reactions: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the applications and experimental protocols for reactions mediated by Pyridine Iodine Monochloride (Py-ICl). This stable, solid-state reagent offers a safer and more manageable alternative to iodine monochloride for electrophilic iodination and intramolecular cyclization reactions, making it a valuable tool in organic synthesis, particularly in the development of pharmaceutical intermediates.
Introduction to this compound (Py-ICl)
This compound is a complex of pyridine and iodine monochloride. It is a pale yellow, crystalline solid with a melting point of 133-137 °C.[1] Unlike iodine monochloride, which is a volatile and corrosive liquid, Py-ICl is a stable and easy-to-handle solid, enhancing safety in the laboratory.[2] It serves as an excellent source of electrophilic iodine ("I+") for a variety of organic transformations. The pyridine component of the complex modulates the reactivity of iodine monochloride, allowing for controlled and selective reactions.
Key Advantages of Py-ICl:
-
Solid and Stable: Easy and safe to handle and store compared to liquid ICl.
-
Mild Reaction Conditions: Many reactions can be performed at room temperature without the need for strong acids.[2]
-
High Regioselectivity: Often provides excellent control over the position of iodination on aromatic rings.
-
Versatility: Effective for both electrophilic iodination and intramolecular cyclization reactions.
Safety and Handling of this compound
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area or outdoors.
-
Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Application Note I: Electrophilic Aromatic Iodination
Py-ICl is a highly effective reagent for the electrophilic iodination of a wide range of aromatic compounds, including phenols, anilines, aromatic ketones, and aldehydes. The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.
Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)
The iodination of an aromatic compound with Py-ICl involves the following steps:
-
Generation of the Electrophile: The Py-ICl complex serves as a source of electrophilic iodine.
-
Formation of the Sigma Complex: The π-electrons of the aromatic ring attack the electrophilic iodine atom, forming a resonance-stabilized carbocation known as a sigma complex (or arenium ion). This is typically the rate-determining step.
-
Deprotonation: A weak base, such as pyridine released from the complex or the solvent, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.
Caption: Mechanism of Electrophilic Aromatic Iodination with Py-ICl.
Experimental Protocols for Aromatic Iodination
General Workflow for Electrophilic Aromatic Iodination:
Caption: General experimental workflow for aromatic iodination using Py-ICl.
Protocol 3.2.1: Iodination of Hydroxylated Aromatic Ketones and Aldehydes
This protocol is adapted from the work of Khansole et al. and is suitable for the iodination of activated phenols bearing electron-withdrawing groups.
-
Materials:
-
Hydroxy-substituted acetophenone or aldehyde (1 mmol)
-
This compound (Py-ICl) (1 mmol)
-
Methanol (15 mL)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve the hydroxy-substituted aromatic ketone or aldehyde (1 mmol) and Py-ICl (1 mmol) in methanol (15 mL).
-
Reflux the reaction mixture on a water bath for the time specified in Table 1.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure iodinated product.
-
Protocol 3.2.2: Iodination of Aromatic Amines
This protocol is adapted from the work of Khansole et al. for the iodination of various aromatic amines.
-
Materials:
-
Aromatic amine (1 mmol)
-
This compound (Py-ICl) (1 mmol)
-
Methanol (15 mL)
-
Ice-cold water
-
-
Procedure:
-
Dissolve the aromatic amine (1 mmol) and Py-ICl (1 mmol) in methanol (15 mL) in a round-bottom flask.
-
Reflux the mixture on a water bath for 1 hour.
-
After the reaction is complete (monitored by TLC), pour the contents into ice-cold water.
-
The solid product that separates is filtered, washed with water, and dried.
-
The crude product can be further purified by recrystallization.
-
Quantitative Data for Aromatic Iodination
The following tables summarize the yields of iodinated products obtained from various aromatic substrates using Py-ICl.
Table 1: Iodination of Hydroxylated Aromatic Ketones and Aldehydes
| Entry | Substrate | Reaction Time (h) | Product | Yield (%) |
| 1 | 2-Hydroxyacetophenone | 2 | 2-Hydroxy-5-iodoacetophenone | 92 |
| 2 | 4-Hydroxyacetophenone | 2.5 | 4-Hydroxy-3-iodoacetophenone | 90 |
| 3 | Salicylaldehyde | 1.5 | 5-Iodosalicylaldehyde | 95 |
| 4 | 4-Hydroxybenzaldehyde | 2 | 4-Hydroxy-3-iodobenzaldehyde | 93 |
| 5 | Resacetophenone | 1 | 2,4-Dihydroxy-5-iodoacetophenone | 96 |
Table 2: Iodination of Aromatic Amines
| Entry | Substrate | Product | Yield (%) |
| 1 | Aniline | 4-Iodoaniline | 90 |
| 2 | 4-Methylaniline | 4-Methyl-2-iodoaniline | 88 |
| 3 | 4-Methoxyaniline | 4-Methoxy-2-iodoaniline | 85 |
| 4 | 4-Chloroaniline | 4-Chloro-2-iodoaniline | 82 |
| 5 | 4-Nitroaniline | 4-Nitro-2-iodoaniline | 80 |
Application Note II: Intramolecular Cyclization Reactions
Py-ICl can mediate the intramolecular cyclization of various unsaturated substrates, such as those containing alkyne and carboxylic acid or alcohol functionalities. These reactions are valuable for the synthesis of a variety of heterocyclic compounds.
Reaction Mechanism: ICl-Induced Intramolecular Cyclization
The general mechanism involves the following steps:
-
Activation of the Unsaturation: The electrophilic iodine from Py-ICl interacts with the electron-rich alkyne or alkene, forming a cyclic iodonium ion intermediate.
-
Intramolecular Nucleophilic Attack: A tethered nucleophile (e.g., a hydroxyl or carboxyl group) attacks the iodonium ion in an endo- or exo-fashion, leading to ring closure.
-
Deprotonation/Rearomatization: Subsequent deprotonation or other steps lead to the final, stable cyclized product.
Caption: General mechanism for Py-ICl mediated intramolecular cyclization.
Experimental Protocol for ICl-Induced Cyclization of 2-(Arylethynyl)biphenyls
This protocol is adapted for the synthesis of substituted polycyclic aromatic iodides. While the original procedure uses ICl, Py-ICl can be used as a safer alternative.
-
Materials:
-
2-(Arylethynyl)biphenyl (0.25 mmol)
-
This compound (Py-ICl) (0.3 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(arylethynyl)biphenyl substrate (0.25 mmol) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add Py-ICl (0.3 mmol) portion-wise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired polycyclic aromatic iodide.
-
Quantitative Data for ICl-Induced Cyclization
The following table presents the yields for the cyclization of various 2-(arylethynyl)biphenyls using ICl. Similar yields can be expected with Py-ICl under optimized conditions.
Table 3: Synthesis of Polycyclic Aromatic Iodides via ICl-Induced Cyclization
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | OMe | H | 10-Iodo-9-(p-methoxyphenyl)phenanthrene | 99 |
| 2 | Me | H | 10-Iodo-9-(p-tolyl)phenanthrene | 98 |
| 3 | H | H | 10-Iodo-9-phenylphenanthrene | 99 |
| 4 | CO₂Et | H | Ethyl 4-(10-iodophenanthren-9-yl)benzoate | >99 |
| 5 | H | CHO | 9-(10-Iodophenanthren-9-yl)benzaldehyde | 71 |
| 6 | H | NO₂ | 10-Iodo-9-(p-nitrophenyl)phenanthrene | 55 |
Conclusion
This compound is a versatile and user-friendly reagent for electrophilic iodination and intramolecular cyclization reactions. Its stability and the mild reaction conditions it allows make it an attractive choice for the synthesis of iodinated aromatics and complex heterocyclic systems, which are valuable intermediates in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate Py-ICl into their synthetic strategies. As with any reaction, optimization of conditions for specific substrates is recommended to achieve the best results.
References
Application Notes and Protocols: Pyridine Iodine Monochloride in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine iodine monochloride (Py-ICl) and its analogs, such as bis(pyridine)iodonium(I) tetrafluoroborate (I(Py)₂BF₄), are versatile and effective reagents for electrophilic iodination in organic synthesis. In the realm of solid-phase organic synthesis (SPOS), these reagents offer a mild and efficient method for the modification of resin-bound substrates, most notably for the iodination of tyrosine residues in peptides. The introduction of iodine into biomolecules and organic compounds on a solid support is a critical step in the development of radiolabeled tracers for medical imaging, in the synthesis of thyroid hormone analogs, and for enabling further functionalization through cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the use of pyridine-iodine complexes in SPOS, with a primary focus on the iodination of resin-bound peptides. A protocol for on-resin disulfide bond formation, another key iodine-mediated transformation, is also included.
Core Applications
The primary applications of pyridine-iodine complexes in solid-phase organic synthesis include:
-
Electrophilic Iodination of Aromatic Residues: Specifically, the di-iodination of the phenol side chain of tyrosine in peptides attached to a solid support.
-
On-Resin Intramolecular Cyclization: Facilitating the formation of disulfide bridges between cysteine residues in peptides.
Data Presentation: Iodination of Resin-Bound Peptides
The following table summarizes the typical reaction conditions and outcomes for the iodination of tyrosine-containing peptides on a solid support using a pyridine-iodine complex. The data is based on protocols developed for bis(pyridine)iodonium(I) tetrafluoroborate, a close and effective analog of this compound.
| Substrate | Reagent | Solvent | Reaction Time | Temperature | Yield |
| Resin-bound peptide with Tyr residue | Bis(pyridine)iodonium(I) tetrafluoroborate (I(Py)₂BF₄) | Dichloromethane (DCM) | 10 minutes | Room Temperature | Quantitative |
Experimental Protocols
Protocol 1: On-Resin Iodination of Tyrosine-Containing Peptides
This protocol describes a method for the efficient di-iodination of tyrosine residues in peptides synthesized on a solid support. The procedure is adapted from established methods using bis(pyridine)iodonium(I) tetrafluoroborate.
Materials:
-
Resin-bound peptide containing at least one tyrosine residue (e.g., on Rink amide resin)
-
Bis(pyridine)iodonium(I) tetrafluoroborate (I(Py)₂BF₄)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide (1 equivalent) in anhydrous dichloromethane (DCM) in a solid-phase synthesis vessel for 30 minutes.
-
Reagent Preparation: In a separate vial, dissolve bis(pyridine)iodonium(I) tetrafluoroborate (2.2 equivalents) in anhydrous DCM.
-
Iodination Reaction: Add the solution of I(Py)₂BF₄ to the swollen resin.
-
Reaction Agitation: Shake the reaction mixture at room temperature for 10 minutes.
-
Reaction Quenching and Washing:
-
Filter the reaction solution.
-
Wash the resin thoroughly with DCM (3 times).
-
Wash the resin with methanol (MeOH) (3 times).
-
Wash the resin again with DCM (3 times).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Analysis: Cleave a small sample of the resin-bound peptide using standard cleavage cocktails (e.g., TFA/TIS/H₂O) and analyze the product by HPLC and mass spectrometry to confirm complete di-iodination of the tyrosine residues.
Diagram: Workflow for On-Resin Peptide Iodination
Caption: Workflow for the on-resin iodination of tyrosine-containing peptides.
Protocol 2: On-Resin Intramolecular Disulfide Bond Formation
This protocol outlines a general method for the iodine-mediated cyclization of peptides containing two cysteine residues to form an intramolecular disulfide bridge while the peptide is still attached to the solid support.
Materials:
-
Resin-bound linear peptide with two cysteine residues (side chains may be protected with Acm or Trt, or deprotected)
-
Iodine (I₂)
-
N,N-Dimethylformamide (DMF)
-
2% Ascorbic acid in DMF (w/v)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the resin-bound peptide (1 equivalent) in DMF in a solid-phase synthesis vessel for 30 minutes.
-
Iodine Solution Preparation: Prepare a solution of iodine (10 equivalents) in DMF.
-
Cyclization Reaction: Add the iodine solution to the swollen resin.
-
Reaction Agitation: Shake the reaction mixture at room temperature for 1 hour.
-
Reaction Monitoring: A test cleavage of a small amount of resin can be performed to check the progress of the cyclization.
-
Washing:
-
Filter the reaction solution.
-
Wash the resin with DMF (5 times).
-
Wash the resin with 2% ascorbic acid in DMF (to quench excess iodine) (3 times).
-
Wash the resin with DMF (5 times).
-
Wash the resin with DCM (3 times).
-
-
Drying: Dry the resin under vacuum.
-
Final Cleavage: Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O). Note that thiol-based scavengers should be avoided if the disulfide bond is to be preserved.
Diagram: Workflow for On-Resin Peptide Cyclization
Troubleshooting & Optimization
Optimizing reaction yield for Pyridine iodine monochloride iodination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the reaction yield for the iodination of pyridine using iodine monochloride (ICl).
Frequently Asked Questions (FAQs)
Q1: What is iodine monochloride (ICl) and how should it be handled?
A1: Iodine monochloride (ICl) is an interhalogen compound used as a source of electrophilic iodine for aromatic iodination. It is a reddish-brown liquid or solid (melting point of α-form: 27.2 °C) that is highly corrosive and moisture-sensitive.[1] It can cause severe burns upon contact. Always handle ICl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It should be stored in a tightly sealed container under anhydrous conditions to prevent decomposition.[1]
Q2: What is the Pyridine-Iodine Monochloride (PyICl) complex and what are its advantages?
A2: The Pyridine-Iodine Monochloride (PyICl) complex is a stable, pale yellow solid formed by the reaction of pyridine with ICl.[2] This complex is often preferred over ICl itself because it is easier and safer to handle, less volatile, and can be used under milder, near-neutral conditions.[3] It serves as an efficient electrophilic iodinating reagent, often providing good to excellent yields.[2]
Q3: What is the general mechanism for the electrophilic iodination of pyridine?
A3: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The polarized iodine monochloride (Iδ+-Clδ-) acts as the electrophile. The electron-rich π system of the aromatic ring attacks the electrophilic iodine atom, forming a positively charged intermediate known as a sigma complex or arenium ion. A weak base then removes a proton from the carbon atom bearing the iodine, which restores the aromaticity of the ring and yields the iodinated product.[4][5]
Q4: Which solvents are recommended for this reaction?
A4: The choice of solvent is critical. Anhydrous solvents are necessary due to the moisture sensitivity of ICl.[1] Common choices include dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), and glacial acetic acid.[1] For less reactive substrates like pyridine, using a strong acid solvent such as aqueous sulfuric acid can help to increase the electrophilicity of the iodinating species.[6]
Q5: How can the progress of the reaction be monitored?
A5: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate against a spot of the starting material (pyridine). Development in an appropriate solvent system will show the consumption of the starting material and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[1]
Q6: What is the standard work-up and purification procedure?
A6: After the reaction is complete, the mixture is typically poured into ice-water. To remove any unreacted iodine or ICl, the mixture is washed with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.[4] The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[1][4]
Troubleshooting Guide
This guide addresses common issues encountered during the iodination of pyridine with ICl.
Problem 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What could be the cause?
-
Answer:
-
Poor Reagent Quality: Iodine monochloride is highly sensitive to moisture, which can cause it to hydrolyze and lose its reactivity. Ensure you are using a fresh bottle of ICl or that it has been stored under strict anhydrous conditions.[1]
-
Sub-optimal Reaction Conditions: Pyridine is an electron-deficient aromatic ring, making it less reactive towards electrophilic substitution compared to activated rings like phenols or anilines. The reaction may require more forcing conditions. Consider increasing the reaction temperature or extending the reaction time.[1][7]
-
Insufficient Electrophilicity: For deactivated substrates, the electrophilicity of ICl may need to be enhanced. Performing the reaction in a strong acid solvent, such as aqueous sulfuric acid, or adding a Lewis acid catalyst can significantly increase the reactivity of the iodinating agent.[6]
-
Incorrect Stoichiometry: Ensure that the molar ratios of the reactants are correct. A 1:1 ratio of pyridine to ICl is typically a good starting point for mono-iodination.[1]
-
Problem 2: Formation of Multiple Products / Low Regioselectivity
-
Question: My TLC/GC-MS analysis shows multiple spots, likely indicating di-iodinated byproducts or other isomers. How can I improve selectivity?
-
Answer:
-
Control Stoichiometry: To prevent over-iodination (the formation of di- or tri-iodinated products), carefully control the stoichiometry. Use a 1:1 molar ratio of pyridine to ICl, or even a slight excess of pyridine.[1][3]
-
Lower the Reaction Temperature: Decreasing the reaction temperature can slow down the overall reaction rate and significantly improve the selectivity for the mono-iodinated product over di-iodinated ones.[1]
-
Regioselectivity: Electrophilic substitution on unsubstituted pyridine typically occurs at the C3 (or β) position due to the deactivating effect of the nitrogen atom. If you are observing other isomers, it could be due to complex reaction mechanisms under specific conditions (e.g., radical pathways). Consider using a milder reagent like the pre-formed PyICl complex, which can offer better control.[8][9]
-
Problem 3: The Reaction Stalls and Does Not Go to Completion
-
Question: My reaction starts but appears to stop before all the starting material is consumed. Why?
-
Answer:
-
Moisture Contamination: As the reaction progresses, trace amounts of moisture introduced from the atmosphere or impure reagents can decompose the ICl, effectively halting the reaction. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Product Inhibition: The product, an iodinated pyridine, is even more deactivated towards further electrophilic substitution than pyridine itself. Additionally, the HCl generated as a byproduct can protonate the pyridine nitrogen, further deactivating the ring and potentially stalling the reaction.
-
Problem 4: Difficulties During Product Purification
-
Question: I am struggling to isolate a pure product after the work-up. What are some common pitfalls?
-
Answer:
-
Persistent Iodine Color: If your organic extracts remain colored after the sodium thiosulfate wash, it indicates residual iodine. Repeat the wash until the color is completely gone.
-
Product Decomposition: Some iodinated compounds can be sensitive and may decompose on silica gel during column chromatography. If you suspect this, you can test the stability by stirring a small sample of the crude product with silica gel in your eluent and analyzing the result by TLC.[10] If instability is confirmed, consider purification by recrystallization or using a different stationary phase like alumina.
-
Emulsion during Extraction: Pyridine derivatives can sometimes cause emulsions during aqueous work-up. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Quantitative Data
While specific yield data for the direct iodination of unsubstituted pyridine with ICl is not extensively tabulated in the literature, the following table provides yields for the iodination of various activated aromatic amines using the highly efficient Pyridine-Iodine Monochloride (PyICl) complex. This illustrates the effectiveness of the reagent under mild conditions (reflux in methanol for 1 hour).
| Substrate | Product | Yield (%) | Reference |
| Aniline | 4-Iodoaniline | 85 | [2] |
| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 80 | [2] |
| 4-Methylaniline | 4-Iodo-2-methylaniline | 82 | [2] |
| 4-Methoxyaniline | 2-Iodo-4-methoxyaniline | 89 | [2] |
| N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 76 | [2] |
Table 1: Iodination of various aromatic amines using the PyICl complex in methanol.[2]
Experimental Protocols
Protocol 1: Preparation of the Pyridine-Iodine Monochloride (PyICl) Complex
This protocol describes the synthesis of the solid, handleable PyICl reagent.
-
Methodology:
-
In a flask equipped with a magnetic stirrer, dissolve pyridine (7.9 g, 0.1 mol) in glacial acetic acid.
-
In a separate flask, prepare a solution of iodine monochloride (16.2 g, 0.1 mol) in glacial acetic acid.
-
Cool the pyridine solution to 0 °C in an ice bath.
-
Slowly add the iodine monochloride solution dropwise to the stirred pyridine solution at 0 °C.
-
A pale yellow solid will precipitate. Continue stirring for an additional 30 minutes.
-
Filter the solid product, wash it with a small amount of cold ethyl alcohol, and dry it. The purity can be checked by TLC and melting point (133-137 °C).[11]
-
Protocol 2: General Procedure for Iodination using PyICl Complex
This protocol is adapted from the iodination of aromatic amines and serves as a starting point for pyridine.
-
Methodology:
-
Dissolve the aromatic substrate (1 mmol) and the prepared PyICl complex (1 mmol) in methanol (15 mL) in a round-bottom flask.
-
Reflux the mixture on a water bath for 1-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-cold water (50 mL).
-
If a solid precipitates, filter it, wash with cold water, and dry.
-
If no solid forms, proceed with an aqueous work-up as described in Protocol 3.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
-
Protocol 3: General Work-up and Purification Procedure
This protocol is for quenching the reaction and isolating the crude product.
-
Methodology:
-
Once the reaction is deemed complete by TLC, cool the reaction flask in an ice bath.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water with vigorous stirring.
-
Add 10% (w/w) aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the reddish-brown color of iodine is fully discharged.[4]
-
Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization or the crude oil by column chromatography on silica gel.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a logical troubleshooting guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine Iodine Monochloride | 6443-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Solved Lab 7: Electrophilic Aromatic lodination of Vanillin | Chegg.com [chegg.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Technical Support Center: Pyridine Iodine Monochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pyridine iodine monochloride (PyICl) in their experiments. The following sections address common side reactions and offer guidance on how to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PyICl) and why is it used?
A1: this compound is a complex of pyridine and iodine monochloride (ICl). It serves as a versatile electrophilic iodinating agent for a variety of organic compounds, including aromatic systems and alkenes. The pyridine in the complex enhances the stability and ease of handling of the otherwise hazardous iodine monochloride.[1][2] PyICl is often preferred for its ability to facilitate iodination under milder conditions compared to other methods.[1]
Q2: What are the most common side reactions observed in experiments with PyICl?
A2: The most frequently encountered side reactions include:
-
Over-iodination: Introduction of more than one iodine atom onto the substrate, leading to di- or poly-iodinated products. This is particularly common with highly activated aromatic substrates.[3][4]
-
Chlorination: The incorporation of chlorine instead of iodine onto the substrate. This can occur if the reagent is contaminated with iodine trichloride (ICl₃) or under specific reaction conditions that favor chlorination.[4][5]
-
Formation of Regioisomers: In reactions with unsymmetrical alkenes, a mixture of products with different orientations of the added iodine and chlorine atoms can be formed.[4]
-
Formation of Dichloroalkanes: In the addition of ICl to alkenes, the formation of vicinal dichloroalkanes can occur as a side reaction.
Q3: How does the stability of PyICl affect my reaction?
A3: this compound is sensitive to moisture and can hydrolyze, which reduces its effectiveness as an iodinating agent.[3] It is crucial to handle the reagent under anhydrous conditions and store it properly in a cool, dry place to prevent decomposition. Decomposition can lead to inconsistent results and the formation of unwanted byproducts.
Troubleshooting Guide: Side Reactions in Aromatic Iodination
This guide provides solutions to common problems encountered during the iodination of aromatic compounds using PyICl.
Issue 1: Over-iodination (Di- or Poly-iodination)
Symptoms:
-
Analysis of the crude reaction mixture (e.g., by NMR, GC-MS, or LC-MS) shows the presence of products with more than one iodine atom.
-
The yield of the desired mono-iodinated product is lower than expected.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | Carefully control the molar ratio of PyICl to the aromatic substrate. Use a 1:1 or even a slightly sub-stoichiometric amount of PyICl to favor mono-iodination.[3][4] |
| High Reactivity of Substrate | For highly activated substrates (e.g., phenols, anilines), the introduction of the first iodine atom may not sufficiently deactivate the ring to prevent further substitution.[3] Lowering the reaction temperature can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.[3][4] |
| Solvent Effects | The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction and improve selectivity.[3][4] |
Experimental Protocol to Minimize Over-iodination:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated aromatic substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to a lower temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.
-
Reagent Addition: Slowly add a solution of this compound (0.95-1.0 equivalents) in the same anhydrous solvent to the stirred substrate solution. The addition should be dropwise to maintain control over the reaction temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted PyICl.
-
Work-up and Purification: Proceed with a standard aqueous work-up, dry the organic layer, and purify the product by column chromatography or recrystallization.
Issue 2: Formation of Chlorinated Byproducts
Symptoms:
-
Mass spectrometry data indicates the presence of chlorinated analogues of the desired iodinated product.
-
NMR spectroscopy may show characteristic signals for chlorinated species.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Reagent Impurity | The this compound reagent may be contaminated with iodine trichloride (ICl₃), which is a stronger chlorinating agent.[4] Ensure the use of high-purity PyICl. ICl₃ can form if excess chlorine is present during the synthesis of ICl.[4] |
| Reaction Conditions | Certain reaction conditions may favor chlorination over iodination. The mechanism can involve an electrophilic attack by a polarized chlorine species. Modifying the solvent or temperature may help to suppress this side reaction.[5] |
Logical Workflow for Troubleshooting Chlorination:
Caption: Troubleshooting workflow for addressing chlorinated byproducts.
Troubleshooting Guide: Side Reactions in Alkene Iodochlorination
This guide addresses common issues when adding PyICl across a double bond.
Issue 3: Formation of a Mixture of Regioisomers
Symptoms:
-
With unsymmetrical alkenes, NMR or GC analysis shows the presence of more than one constitutional isomer of the chloro-iodo alkane.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Alkene Structure | The regioselectivity of ICl addition is highly dependent on the alkene's structure. While it generally follows Markovnikov's rule, the degree of selectivity can vary.[6] For simple aliphatic alkenes, the selectivity is often less pronounced.[6] |
| Reaction Conditions | Optimizing reaction conditions, such as lowering the temperature or changing the solvent, may improve selectivity in some cases.[4] |
Data on Regioselectivity of ICl Addition:
| Alkene | Major Product (Markovnikov) | Minor Product (anti-Markovnikov) | Product Ratio (Major:Minor) |
| Propene | 2-Chloro-1-iodopropane | 1-Chloro-2-iodopropane | 69:31[7] |
| Styrene | 1-Chloro-2-iodo-1-phenylethane | 2-Chloro-1-iodo-1-phenylethane | ~95:5[7] |
Mechanism of ICl Addition to an Alkene:
Caption: Mechanism of electrophilic addition of ICl to an alkene.
Issue 4: Formation of Dichloroalkane Byproducts
Symptoms:
-
Mass spectrometry or elemental analysis reveals the presence of a product containing two chlorine atoms and no iodine.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Further Reaction | The initial chloro-iodo alkane product can sometimes react further with another equivalent of ICl to form a vicinal dichloro compound. |
| Reaction Stoichiometry | This subsequent reaction is generally slower than the initial addition. Ensuring that the alkene is in slight excess relative to the this compound can help minimize this side reaction. |
Experimental Protocol for Alkene Iodochlorination:
-
Setup: Assemble a clean, dry, round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere.
-
Reactant Preparation: Dissolve the alkene (1.05 equivalents) in an anhydrous solvent (e.g., dichloromethane) in the round-bottom flask.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Reagent Addition: Slowly add the this compound solution (1.0 equivalent) to the stirred alkene solution via the addition funnel over 15-30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench with aqueous sodium thiosulfate, and perform a standard extractive work-up.
-
Purification: Purify the crude product via column chromatography to separate the desired chloro-iodo alkane from any dichloro byproduct and unreacted alkene.
References
- 1. A Mild and Useful Electrophilic Iodinating Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Radical cation mechanism of aromatic halogenation by halogens or iodine chloride in 1,1,1,3,3,3-hexafluoropropan-2-ol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from Pyridine Iodine Monochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis involving pyridine iodine monochloride.
Troubleshooting Guide
This guide addresses common challenges encountered during the purification of products from reactions utilizing this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent brown or purple coloration in the isolated product. | Residual iodine or unreacted iodine monochloride. | 1. Aqueous Wash: During the work-up, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears. These reducing agents convert elemental iodine and iodine monochloride into colorless iodide salts that are soluble in the aqueous layer. 2. Column Chromatography: If the color persists after aqueous washes, it may be due to a colored impurity. Column chromatography on silica gel or alumina can be effective in separating the desired product from these impurities. |
| Product decomposes on silica gel column. | The product is sensitive to the acidic nature of silica gel. | 1. Alternative Stationary Phases: Use a less acidic stationary phase for column chromatography, such as neutral or basic alumina. 2. Slurry Test: Before committing to a large-scale column, perform a small-scale slurry test. Mix a small amount of your crude product with different stationary phases (silica, neutral alumina, basic alumina) in your chosen eluent. Analyze the filtrate by TLC or LC-MS after a short period to check for decomposition. 3. Recrystallization: If the product is a solid, recrystallization is a powerful purification technique that avoids contact with silica gel. |
| Formation of an oil or "oiling out" during recrystallization. | The solute is coming out of solution above its melting point. | 1. Increase Solvent Volume: The solution may be too concentrated. Add more of the hot recrystallization solvent. 2. Change Solvent System: Select a solvent with a lower boiling point or a different polarity. A solvent mixture can also be effective. |
| Low yield of purified product. | - Incomplete reaction. - Product loss during work-up and purification steps. - Decomposition of the product. | 1. Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or LC-MS before starting the work-up. 2. Optimize Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery from the aqueous layer. 3. Gentle Purification: If the product is sensitive, opt for milder purification techniques like recrystallization over potentially harsh chromatography. |
| Presence of chlorinated byproducts. | Contamination of iodine monochloride with iodine trichloride (ICl₃), which is a stronger chlorinating agent. | 1. Use High-Purity ICl: Ensure the iodine monochloride used is of high purity and free from ICl₃. 2. Optimize Reaction Conditions: Reaction conditions can sometimes favor chlorination over iodination. Adjusting temperature or solvent may improve selectivity. |
| Formation of regioisomers. | The substrate allows for iodination at multiple positions. | 1. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent can sometimes improve regioselectivity. 2. Chromatographic Separation: Careful optimization of column chromatography, potentially using a high-performance liquid chromatography (HPLC) system, may be required to separate the isomers. |
Frequently Asked Questions (FAQs)
Q1: How do I quench a reaction involving this compound?
A1: After the reaction is deemed complete, it is standard practice to quench any remaining reactive iodine species. This is typically achieved by adding a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The disappearance of the characteristic brown/purple color of iodine indicates that the quenching is complete.
Q2: My product is water-soluble. How can I effectively purify it?
A2: Purifying water-soluble iodinated compounds can be challenging. After quenching the reaction, you may need to saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and improve the efficiency of extraction with an organic solvent. If extraction is still not effective, techniques like reverse-phase column chromatography or recrystallization from a polar solvent system may be necessary.
Q3: What are the common impurities in pyridine, and can they affect my reaction?
A3: Commercial pyridine can contain water, as well as homologues like picolines and lutidines. Water can hydrolyze iodine monochloride, reducing its effectiveness. Other basic impurities can compete with the desired substrate in the reaction. Using purified, dry pyridine is recommended for optimal results.
Q4: What are the safety precautions for working with this compound?
A4: this compound is a corrosive and moisture-sensitive solid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
Q5: Can I use an alternative to column chromatography for purification?
A5: Yes. If your product is a solid, recrystallization is an excellent and often preferred method of purification as it can provide very high purity. For thermally stable and volatile liquid products, distillation can be an effective purification technique.
Data Presentation
The choice of purification method can significantly impact the final yield and purity of the product. Below is a summary of typical outcomes for different purification techniques.
| Purification Method | Typical Purity Achieved | Typical Yield Range | Best Suited For | Key Considerations |
| Aqueous Wash with Reducing Agent | Removes unreacted reagents | >95% (of crude product) | Initial work-up step for all reactions. | Essential for removing residual iodine and ICl. |
| Recrystallization | >99% | 60-90% | Crystalline solid products. | Solvent selection is critical for success. |
| Column Chromatography (Silica Gel) | >98% | 50-85% | Most non-acid sensitive compounds. | Potential for product decomposition if the compound is acid-sensitive. |
| Column Chromatography (Alumina) | >98% | 50-85% | Acid-sensitive compounds. | Alumina can be basic, neutral, or acidic; choose the appropriate type. |
| Distillation | >99% | 70-95% | Thermally stable liquid products. | Boiling points of the product and impurities must be sufficiently different. |
Note: The yields and purities presented are illustrative and highly dependent on the specific reaction, substrate, and experimental execution.
Experimental Protocols
Protocol 1: General Work-up and Aqueous Wash
-
Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite with vigorous stirring until the brown color of iodine is no longer visible.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times for optimal recovery.
-
Combine Organic Layers: Combine the organic extracts.
-
Washing: Wash the combined organic layer with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature. Perform small-scale solubility tests to identify the optimal solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Mandatory Visualizations
Caption: General experimental workflow for purification.
Caption: Logical workflow for troubleshooting purification.
Troubleshooting low conversion rates in iodination with Pyridine iodine monochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in iodination reactions using Pyridine Iodine Monochloride (PIM).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during iodination reactions with this compound.
Q1: My iodination reaction is showing low or no conversion of the starting material. What are the potential causes and how can I resolve this?
Low reactivity in iodination reactions with PIM can stem from several factors. Here are the key areas to investigate:
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Substrate Reactivity: The electronic nature of your substrate is a primary determinant.[1]
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Electron-deficient substrates (e.g., nitroarenes, aromatic ketones/esters) are less reactive and may require more forcing conditions.[1] Consider increasing the reaction temperature or using a catalyst.
-
Electron-rich substrates (e.g., phenols, anilines) are typically highly reactive. If you observe low conversion with these substrates, the issue likely lies with the reagent or reaction conditions.[1]
-
-
Reagent Quality and Handling:
-
Purity: Ensure the this compound is of high purity. Impurities can negatively impact the reaction.[1] PIM is a stable solid, which makes it easier to handle than pure iodine monochloride.
-
Moisture Sensitivity: While PIM is more stable than ICl, the active iodinating species, iodine monochloride, is moisture-sensitive and can hydrolyze, reducing its effectiveness.[1][2] Always handle the reagent in a dry environment and use anhydrous solvents.
-
-
Reaction Conditions:
-
Temperature: Some reactions may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at a low temperature, consider gradually increasing it while monitoring for product formation and any potential side reactions.[3]
-
Solvent: The choice of solvent can influence the reactivity of the iodinating species.[4] Experiment with different anhydrous solvents to find the optimal one for your substrate.
-
Q2: I am observing the formation of multiple products and lack of regioselectivity in my reaction. How can I improve this?
Poor regioselectivity is a common challenge, especially with highly activated substrates. To favor the desired isomer and minimize side products, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of PIM to your substrate. Using a 1:1 or even a slight sub-stoichiometric amount of PIM can favor mono-iodination over di- or tri-iodination.[4]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can decrease the overall reaction rate and significantly improve selectivity for the mono-iodinated product.[4]
-
Solvent Choice: The polarity of the solvent can influence the selectivity of the reaction. Experimenting with a range of solvents can help to moderate the reactivity and improve the desired product ratio.[3]
Q3: My reaction is producing chlorinated byproducts. What is the cause and how can I prevent this?
The formation of chlorinated byproducts can occur because this compound is a complex of iodine monochloride (ICl).[5] Under certain conditions, ICl can act as a chlorinating agent.[3]
-
Reaction Conditions: Modifying the reaction temperature or solvent may help to suppress this side reaction.
-
Substrate Reactivity: Highly reactive substrates are more prone to chlorination. Adjusting the reaction conditions to be milder (e.g., lower temperature) can often mitigate this issue.
Experimental Protocols
Below are detailed methodologies for key experiments involving iodination with this compound.
General Protocol for Iodination of an Activated Aromatic Compound:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or glacial acetic acid).[1]
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.[1]
-
Reaction: Slowly add the PIM solution dropwise to the stirred solution of the substrate at the desired temperature (often starting at 0 °C or room temperature).[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
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Workup: Once the reaction is complete, quench any remaining iodinating agent by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The disappearance of the reddish-brown color indicates complete quenching.[3]
-
Isolation: Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with water and brine.[6] Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography, to obtain the desired iodinated compound.[1]
Data Presentation
The following tables summarize how different reaction parameters can influence the conversion rate in iodination reactions. These are illustrative examples based on general principles of organic chemistry.
Table 1: Effect of Substrate Electronics on Iodination Yield
| Substrate | Activating/Deactivating Group | Typical Yield (%) |
| Anisole | -OCH₃ (Activating) | 85-95 |
| Toluene | -CH₃ (Activating) | 70-85 |
| Benzene | None | 40-60 |
| Benzoic Acid | -COOH (Deactivating) | 10-30 |
Table 2: Influence of Reaction Temperature on Yield and Selectivity
| Substrate | Temperature (°C) | Yield of Mono-iodinated Product (%) | Yield of Di-iodinated Product (%) |
| Phenol | 0 | 80 | 15 |
| Phenol | 25 (Room Temp) | 65 | 30 |
| Phenol | 50 | 40 | 55 |
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A flowchart outlining the steps to troubleshoot low conversion rates in iodination reactions.
Reaction Mechanism: Electrophilic Aromatic Iodination
References
Technical Support Center: Improving Regioselectivity of Pyridine Iodination with Iodine Monochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the regioselectivity of pyridine iodination using iodine monochloride (ICl).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the direct iodination of pyridine with iodine monochloride often a challenging reaction?
Direct electrophilic aromatic substitution on the pyridine ring is inherently difficult due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic attack, making it less reactive than benzene. When the reaction does occur, it typically requires forcing conditions and can lead to a mixture of regioisomers and low yields. The nitrogen atom can also be protonated or coordinate with Lewis acids, further deactivating the ring.
Q2: What is the expected major product from the direct iodination of pyridine, and why?
In electrophilic aromatic substitution reactions of pyridine, the electrophile preferentially attacks the C3 position. This is because the carbocation intermediate formed by attack at the C2 or C4 positions would place a positive charge on the adjacent electronegative nitrogen atom, which is highly unfavorable. The intermediate resulting from C3 attack avoids this destabilization, making 3-iodopyridine the kinetically favored product. However, achieving high selectivity for the C3 isomer over other isomers can be challenging.
Q3: My direct iodination of pyridine with ICl is giving a mixture of isomers and low yield. How can I improve the regioselectivity for 3-iodopyridine?
Improving the regioselectivity of direct iodination can be difficult. Here are some troubleshooting steps:
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Reaction Conditions: Carefully control the reaction temperature. Running the reaction at lower temperatures may improve selectivity, although it might decrease the overall reaction rate.
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Solvent Choice: The choice of solvent can influence the reactivity and selectivity. Consider less polar, non-coordinating solvents.
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Lewis Acid Catalysis: The use of a Lewis acid can sometimes alter the regioselectivity of halogenation reactions. However, in the case of pyridine, the Lewis acid can coordinate to the nitrogen, further deactivating the ring. Careful selection and stoichiometry of the Lewis acid are crucial.
If these adjustments do not yield the desired selectivity, it is often more effective to consider alternative synthetic strategies.
Q4: What are some alternative, more regioselective methods for the 3-iodination of pyridine?
When high regioselectivity for the 3-position is critical, several alternative methods are superior to direct iodination:
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Zincke Imine Intermediates: A powerful strategy involves the temporary opening of the pyridine ring to form a Zincke imine. This electron-rich intermediate undergoes highly regioselective halogenation at the position that corresponds to C3 of the original pyridine. Subsequent ring-closing regenerates the 3-iodopyridine.
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Halogen Exchange (Finkelstein Reaction): If 3-bromopyridine is available, a copper-catalyzed Finkelstein reaction with sodium iodide can provide a high yield of 3-iodopyridine.[1]
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Radical-based C-H Iodination: Certain radical-based iodination protocols have been developed that can selectively functionalize the C3 and C5 positions of the pyridine ring.[2]
Q5: How can I achieve iodination at the C2 or C4 positions of pyridine?
Direct iodination is not a suitable method for obtaining 2- or 4-iodopyridine. Alternative strategies are required:
-
For 2-Iodopyridine: One common approach is the use of iodotrimethylsilane as a catalyst with 2-chloropyridine or 2-bromopyridine as the starting material.[3]
-
For 4-Iodopyridine: A diazotization-Sandmeyer type reaction starting from 4-aminopyridine can be employed to produce 4-iodopyridine in good yields.[3]
Data Presentation
Currently, there is a lack of comprehensive quantitative data in the cited literature detailing the isomer distribution of direct pyridine iodination with iodine monochloride under various conditions. Research has largely focused on alternative, more selective methods due to the challenges of controlling the direct reaction. The following table summarizes the regioselectivity of alternative halogenation methods.
| Method | Reagent(s) | Position(s) Halogenated | Typical Yield | Reference |
| Zincke Imine Intermediate | Tf₂O, Dibenzylamine, NIS | C3 | High | N/A |
| Radical C-H Iodination | K₂S₂O₈, NaI, MnSO₄ | C3 and C5 | Moderate to Good | [2] |
| Finkelstein Reaction | CuI, NaI, N,N'-dimethylethylenediamine | C3 (from 3-bromopyridine) | 98% | [1] |
Experimental Protocols
Protocol 1: Preparation of Pyridine-Iodine Monochloride (PyICl) Complex
The pyridine-iodine monochloride complex is a more stable and easier-to-handle alternative to neat iodine monochloride.
Materials:
-
Pyridine
-
Iodine Monochloride (ICl)
-
Carbon Tetrachloride (CCl₄) (or another suitable inert solvent)
Procedure:
-
Dissolve iodine monochloride in a minimal amount of cold carbon tetrachloride in a flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add an equimolar amount of pyridine dropwise to the stirred ICl solution.
-
A yellow precipitate of the pyridine-iodine monochloride complex will form.
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Stir the mixture for an additional 30 minutes in the ice bath.
-
Collect the precipitate by filtration, wash with a small amount of cold carbon tetrachloride, and dry under vacuum.
-
The resulting PyICl complex is a pale yellow solid.
Protocol 2: General Procedure for 3-Iodination of Pyridine via a Finkelstein Reaction
This protocol is adapted from a general procedure for the synthesis of 3-iodopyridine from 3-bromopyridine.[1]
Materials:
-
3-Bromopyridine
-
Sodium Iodide (NaI)
-
Copper(I) Iodide (CuI)
-
N,N'-dimethylethylenediamine
-
Anhydrous 1,4-Dioxane
-
Argon (or other inert gas)
Procedure:
-
To a two-necked flask equipped with a reflux condenser and under an argon atmosphere, add 3-bromopyridine (1.0 equiv), sodium iodide (2.0 equiv), and copper(I) iodide (0.05 equiv).
-
Add N,N'-dimethylethylenediamine (0.10 equiv) and anhydrous 1,4-dioxane.
-
Heat the resulting suspension to 110 °C and maintain for 18 hours.
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After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.
-
Dilute the blue solution with water to double the original volume and extract three times with dichloromethane (CH₂Cl₂).
-
Wash the combined organic phases with brine and dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent by distillation under reduced pressure to yield 3-iodopyridine. The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
Figure 1. Comparison of direct iodination with alternative regioselective methods.
Figure 2. Rationale for C3 selectivity in electrophilic substitution of pyridine.
References
Effect of solvent on Pyridine iodine monochloride reaction efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the reaction between pyridine and iodine monochloride (ICl), with a specific focus on the effect of the solvent on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the reaction between pyridine and iodine monochloride?
A1: Pyridine, a Lewis base, reacts with iodine monochloride (ICl), a Lewis acid, to form a stable 1:1 charge-transfer complex.[1] In this complex, the nitrogen atom of the pyridine ring donates a lone pair of electrons to the iodine atom of ICl.[2] This interaction is a key step in various chemical transformations where pyridine-ICl is used as a mild iodinating agent.
Q2: How does the solvent influence the reaction?
A2: The solvent plays a critical role in the reaction by influencing the stability of the reactants, the transition state, and the resulting complex. The polarity and dielectric constant of the solvent are particularly important. Solvents with higher dielectric constants can better solvate charged or highly polar species, which can affect both the reaction rate and the equilibrium position of the complex formation. For reactions that proceed through a polar transition state, polar solvents generally lead to an increase in the reaction rate.
Q3: Can the pyridine-iodine monochloride complex be isolated?
A3: Yes, the pyridine-iodine monochloride complex is a pale yellow solid that can be isolated. It has a melting point of approximately 133-137 °C and is often more stable and easier to handle than iodine monochloride itself.
Q4: What are the primary applications of the pyridine-iodine monochloride complex?
A4: The pyridine-ICl complex is primarily used as a mild and selective electrophilic iodinating agent for a variety of organic substrates, including aromatic compounds. It offers advantages over other iodinating agents by often not requiring the presence of an acid and proceeding under near-neutral conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no formation of the pyridine-ICl complex | 1. Impure or decomposed iodine monochloride. 2. Presence of moisture in the solvent or on glassware. 3. Inappropriate solvent choice. | 1. Use freshly prepared or purified ICl. 2. Ensure all glassware is thoroughly dried and use an anhydrous solvent. 3. Select a solvent that can facilitate the formation of the charge-transfer complex (see Data Presentation section). |
| Side reactions or unexpected products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry. | 1. Perform the reaction at a lower temperature to improve selectivity. 2. Carefully control the molar ratio of pyridine to ICl to ensure a 1:1 ratio. |
| Difficulty in isolating the product | 1. The complex may be highly soluble in the chosen solvent. | 1. If the complex is to be isolated, choose a solvent in which it has limited solubility. Precipitation can be induced by adding a non-polar co-solvent. |
| Inconsistent reaction rates or yields | 1. Variations in solvent purity or water content. 2. Temperature fluctuations. | 1. Use high-purity, anhydrous solvents from a reliable source for all experiments. 2. Maintain a constant and controlled reaction temperature using a thermostat-controlled bath. |
Data Presentation
Table 1: Effect of Solvent on the Formation Constant of the Pyridine-Iodine Monochloride Complex at 25°C
| Solvent | Dielectric Constant (ε) | Formation Constant (Kc, M-1) |
| n-Heptane | 1.92 | ~500 |
| Carbon Tetrachloride | 2.24 | ~1100 |
| Chloroform | 4.81 | ~2500 |
| Dichloromethane | 8.93 | ~4000 |
Note: The values presented are approximate and collated from various spectroscopic studies. The general trend shows that the formation constant of the charge-transfer complex tends to increase with the polarity and dielectric constant of the solvent.
Experimental Protocols
Protocol 1: Determination of the Formation Constant (Kc) using UV-Vis Spectroscopy (Benesi-Hildebrand Method)
This protocol describes the determination of the equilibrium constant for the 1:1 complex formation between pyridine and iodine monochloride using UV-Visible spectrophotometry.
Materials:
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High-purity pyridine
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Iodine monochloride
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A selection of anhydrous solvents (e.g., n-heptane, chloroform, dichloromethane)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of iodine monochloride of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.
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Prepare a series of pyridine solutions in the same solvent with varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.). The concentration of pyridine should be significantly higher than that of ICl.
-
-
Spectrophotometric Measurements:
-
Prepare a series of solutions by mixing a fixed volume of the ICl stock solution with a fixed volume of each of the pyridine solutions in volumetric flasks. Ensure the final concentration of ICl is constant across all samples.
-
Prepare a reference solution containing only ICl at the same final concentration.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically where the complex absorbs and the individual reactants do not, or absorb minimally).
-
-
Data Analysis (Benesi-Hildebrand Plot):
-
The Benesi-Hildebrand equation for a 1:1 complex is: 1 / (A - A0) = 1 / (Kc * (Amax - A0) * [Pyridine]) + 1 / (Amax - A0) where:
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A is the absorbance of the solution containing the complex.
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A0 is the absorbance of the ICl solution in the absence of pyridine.
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Amax is the absorbance when all the ICl is complexed.
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Kc is the formation constant.
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[Pyridine] is the concentration of pyridine.
-
-
Plot 1 / (A - A0) versus 1 / [Pyridine].
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The plot should be linear. The slope of the line is 1 / (Kc * (Amax - A0)), and the y-intercept is 1 / (Amax - A0).
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Calculate Kc from the slope and intercept: Kc = Intercept / Slope.
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Visualizations
Caption: Workflow for determining the effect of solvent on pyridine-ICl reaction efficiency.
Caption: Influence of solvent properties on the efficiency of pyridine-ICl complex formation.
References
Navigating Temperature Control in Pyridine Iodine Monochloride (Py-ICl) Mediated Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature during iodination reactions mediated by Pyridine Iodine Monochloride (Py-ICl). Precise temperature control is critical for achieving optimal yields, ensuring high regioselectivity, and minimizing the formation of unwanted byproducts. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Py-ICl mediated iodination reactions?
A: Most Py-ICl mediated iodinations of activated aromatic compounds, such as phenols and anilines, are efficiently carried out at room temperature .[1][2][3] The reagent is designed to be effective under mild conditions. However, for highly reactive substrates, cooling the reaction to 0 °C or even -78 °C can help control the reaction rate and improve selectivity.[4] For less reactive substrates, gentle heating may be necessary, but this should be approached with caution as it can lead to side reactions.
Q2: Can the iodination reaction with Py-ICl be exothermic?
A: While Py-ICl reactions are generally considered mild, the potential for exothermic behavior exists, especially with highly activated substrates or when running the reaction on a larger scale. It is always prudent to monitor the internal temperature of the reaction, particularly during the addition of the reagent. For reactions with a high concentration of reactants, controlled, portion-wise, or dropwise addition of the Py-ICl solution at a reduced temperature (e.g., 0 °C) is recommended to manage any potential exotherm.
Q3: How does temperature affect the stability of the Py-ICl reagent?
A: this compound is a pale yellow solid with a melting point of 133-137 °C, indicating good thermal stability under normal storage and reaction conditions.[5][6] It is significantly easier and safer to handle than iodine monochloride (ICl) itself.[7] The reagent is considered stable under proper storage conditions (cool, dry place).[8] There is no readily available data on its decomposition temperature in solution, but it is advisable to avoid unnecessarily high reaction temperatures to prevent potential degradation and the formation of side products.
Q4: What are the common side products observed in Py-ICl synthesis, and how can temperature control mitigate them?
A: Common side products can include di- or poly-iodinated compounds and, in some cases, chlorinated byproducts. The formation of dark, tar-like materials may also occur, often due to the oxidation of sensitive substrates like phenols and anilines.[4]
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Over-iodination: This is more likely with highly activated substrates. Lowering the reaction temperature can decrease the overall reactivity and significantly improve the selectivity for the desired mono-iodinated product.[4]
-
Chlorination: While less common with the pyridine complex than with ICl, the possibility exists. Modifying the solvent and lowering the temperature can help suppress this side reaction.
-
Oxidation: Electron-rich substrates are prone to oxidation. Running the reaction at lower temperatures can help minimize these oxidative side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Conversion of Starting Material | Insufficient reaction temperature: The substrate may be deactivated or sterically hindered, requiring more energy to react. | - Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC.- For deactivated substrates, consider the addition of a Lewis acid catalyst.[4] |
| Decomposed Reagent: Improper storage may have led to the degradation of the Py-ICl. | - Use a fresh batch of Py-ICl.- Ensure the reagent is stored in a cool, dry place, protected from light. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high: High temperatures can lead to a loss of selectivity, favoring the formation of multiple isomers. | - Lower the reaction temperature. For highly activated substrates, consider temperatures as low as 0 °C or -78 °C.[4] |
| Incorrect Stoichiometry: Using an excess of Py-ICl can lead to over-iodination. | - Carefully control the stoichiometry, using a 1:1 or slightly less than 1 equivalent of Py-ICl for mono-iodination.[4] | |
| Formation of Dark, Tar-like Byproducts | Oxidation of the substrate or product: This is common with electron-rich compounds like phenols and anilines, and can be exacerbated by higher temperatures. | - Lower the reaction temperature to minimize oxidative side reactions.[4]- Protect sensitive functional groups (e.g., by acylation of anilines) before iodination.- Degas the solvent to remove dissolved oxygen.[4] |
| Reaction is Too Fast or Uncontrolled (Exothermic) | High concentration of reactants or highly activated substrate. | - Dilute the reaction mixture.- Add the Py-ICl reagent or solution slowly and in portions.- Cool the reaction vessel in an ice or dry ice/acetone bath during the addition. |
Data Presentation
The following table summarizes the kinetic data for the iodination of substituted anilines with Pyridinium Iodochloride in methanol at various temperatures. This data illustrates the temperature dependence of the reaction rate.
Table 1: Rate Constants for the Iodination of Substituted Anilines with Py-ICl at Different Temperatures
| Substituent | Rate Constant, k x 10³ (s⁻¹) at 288 K | Rate Constant, k x 10³ (s⁻¹) at 295 K | Rate Constant, k x 10³ (s⁻¹) at 301 K | Rate Constant, k x 10³ (s⁻¹) at 307 K |
| H | 1.20 | 1.92 | 2.81 | 4.02 |
| p-CH₃ | 1.42 | 2.20 | 3.15 | 4.45 |
| p-OCH₃ | 1.95 | 2.90 | 4.00 | 5.45 |
| p-Cl | 0.90 | 1.50 | 2.25 | 3.21 |
| p-Br | 0.85 | 1.42 | 2.15 | 3.08 |
| Data adapted from a kinetic study of aniline iodination.[9] |
Experimental Protocols
General Protocol for the Iodination of an Activated Aromatic Compound (e.g., Phenol) at Room Temperature
Materials:
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Activated aromatic substrate (e.g., phenol)
-
This compound (Py-ICl)
-
Anhydrous solvent (e.g., Dichloromethane, Methanol, Acetic Acid)
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
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Standard laboratory glassware
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Magnetic stirrer and stir bar
-
Ice bath (for quenching)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the activated aromatic substrate (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen or argon atmosphere.
-
Reagent Addition: To the stirred solution, add Py-ICl (1.0-1.2 equivalents) portion-wise at room temperature. Monitor the internal temperature of the flask, especially for larger-scale reactions.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench any unreacted Py-ICl by slowly adding a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.
-
Work-up: Transfer the mixture to a separatory funnel. If using an organic solvent, wash the organic layer sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired iodinated aromatic compound.
Visualizations
Logical Workflow for Troubleshooting Temperature-Related Issues
Caption: A troubleshooting workflow for temperature control in Py-ICl synthesis.
Signaling Pathway for Temperature Effects on Reaction Outcome
Caption: The influence of temperature on key reaction parameters in Py-ICl synthesis.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 6443-90-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tsijournals.com [tsijournals.com]
Removal of unreacted Pyridine iodine monochloride from reaction mixture
Technical Support Center: Pyridine Iodine Monochloride Removal
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted pyridine and iodine monochloride (ICl) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for removing unreacted pyridine and iodine monochloride from a reaction mixture?
The most effective strategy involves a two-step sequential workup. First, the reactive excess iodine monochloride is "quenched" by converting it into less reactive, water-soluble salts. Second, the pyridine is removed by converting it into a water-soluble pyridinium salt via an acidic wash or by forming a water-soluble complex. The aqueous layer containing these impurities is then separated from the organic layer containing the desired product.
Q2: How do I quench the excess iodine monochloride?
Excess iodine monochloride, which often imparts a brown or yellow color to the mixture, can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent.[1] Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are commonly used.[1][2][3] These reagents react with ICl to form colorless, water-soluble iodide and chloride salts, which can be easily removed in the aqueous phase.
Q3: My target compound is sensitive to acid. How can I remove pyridine without using an acidic wash?
For acid-sensitive compounds, an excellent alternative is to wash the organic layer with an aqueous solution of copper (II) sulfate (CuSO₄).[4][5][6] Pyridine forms a deep-blue, water-soluble coordination complex with copper ions, which is then partitioned into the aqueous layer.[6] This method effectively removes pyridine under neutral or mildly acidic conditions, preserving the integrity of acid-labile functional groups.[5]
Q4: After performing the workup, I still detect traces of pyridine in my product. How can I remove these last remnants?
If trace amounts of pyridine remain after aqueous extraction, azeotropic removal is a highly effective technique.[5][7] This involves adding a solvent like toluene or heptane to the product and evaporating the mixture under reduced pressure.[5] Pyridine forms a lower-boiling azeotrope with these solvents, facilitating its complete removal. This process can be repeated 2-3 times to ensure all pyridine is gone.[5][7]
Q5: During the aqueous wash, a persistent emulsion has formed between the organic and aqueous layers. What should I do?
Emulsion formation is a common issue, particularly when residual pyridine is present. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution).[5] The increased ionic strength of the aqueous phase often helps to separate the layers. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent emulsions from forming in the first place.[5]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Persistent brown/yellow color in the organic layer after workup. | Incomplete quenching of iodine monochloride or elemental iodine byproduct. | Wash the organic layer again with a fresh portion of saturated aqueous sodium thiosulfate. Continue washing until the organic layer is colorless.[8] |
| Product is lost or degraded after acidic wash. | The target compound is unstable in acidic conditions (acid-labile protecting groups, etc.). | Avoid using acidic washes. Use the copper sulfate wash method (Protocol 2) to remove pyridine.[5][6] Alternatively, a wash with a milder acid like 5-10% aqueous citric acid can be attempted.[5] |
| TLC analysis shows significant pyridine remaining after a single wash. | A large excess of pyridine was used in the reaction. | Repeat the wash (either acidic or copper sulfate) two or three more times.[5] Ensure thorough mixing in the separatory funnel to maximize partitioning. |
| A deep blue or purple color persists in the organic layer after a CuSO₄ wash. | The copper-pyridine complex has some solubility in the organic solvent. | Wash the organic layer with brine or a saturated aqueous EDTA solution. EDTA is a chelating agent that will sequester the copper ions into the aqueous phase.[4] |
| The product precipitates out during the aqueous workup. | The product has low solubility in the chosen organic solvent but some solubility in water. | Dilute the reaction mixture with a larger volume of the organic solvent before the workup. If the product is also insoluble in the aqueous layer, it may be isolated by filtration after quenching. |
Experimental Protocols
Protocol 1: Standard Removal via Quenching and Dilute Acid Wash
This method is suitable for most organic products that are stable to mild acidic conditions.
Methodology:
-
Quenching: Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like THF or acetone, first remove the solvent under reduced pressure and dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake the funnel. The brown color from the iodine should disappear. Drain the lower aqueous layer.[1]
-
Pyridine Removal: Add 1M aqueous HCl to the separatory funnel. Shake well, venting frequently. This converts pyridine to the water-soluble pyridinium chloride salt.[4][5]
-
Separate and discard the aqueous layer.
-
Repeat the 1M HCl wash one or two more times to ensure complete removal of pyridine.[5]
-
Neutralization & Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Removal for Acid-Sensitive Compounds via Quenching and Copper Sulfate Wash
This protocol is designed for reactions where the desired product contains acid-labile functional groups.
Methodology:
-
Quenching: Follow step 1 from Protocol 1 to quench the excess ICl with saturated aqueous sodium thiosulfate and separate the layers.
-
Pyridine Removal: Add a 10-15% aqueous solution of copper (II) sulfate (CuSO₄) to the separatory funnel containing the organic layer.[4]
-
Shake the funnel. The aqueous layer will typically turn a deep blue or violet color as the pyridine-copper complex forms.[6]
-
Separate and discard the aqueous layer.
-
Repeat the CuSO₄ wash until no further color change is observed in the fresh aqueous layer upon shaking.[7]
-
Washing & Drying: Wash the organic layer with water and then brine to remove any residual copper salts and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Visual Workflow for Removal of Pyridine-ICl
The following diagram illustrates the decision-making process for selecting the appropriate workup procedure.
Caption: Decision workflow for removing unreacted ICl and pyridine.
References
Preventing byproduct formation in electrophilic iodination
Technical Support Center: Electrophilic Iodination
Welcome to the technical support center for electrophilic iodination. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in electrophilic iodination of aromatic compounds?
A1: The most prevalent byproduct is the result of over-iodination, leading to di-iodinated or poly-iodinated products, especially when using highly activated aromatic substrates.[1][2] Other significant byproducts can include regioisomers (isomers with iodine at different positions on the ring), products of substrate oxidation if a strong oxidizing agent is used, and products from substrate decomposition under harsh acidic conditions.[3][4][5] For sensitive substrates like phenols and anilines, oxidative decomposition can be a major issue.[5][6]
Q2: Why is my reaction producing a high percentage of di-iodinated product?
A2: High levels of di-iodination typically occur when the mono-iodinated product is still highly activated and reacts faster than the starting material. This is common with electron-rich aromatic systems.[1] The primary causes include:
-
Highly Reactive Iodinating Systems: Using potent electrophilic iodine sources, often generated from molecular iodine (I₂) with a strong oxidant, can lead to over-iodination.[1][3]
-
Excess Iodinating Reagent: Using a significant excess of the iodinating agent will drive the reaction towards multiple substitutions.
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, promoting further iodination of the activated mono-iodinated product.
Q3: How can I improve the regioselectivity of my iodination reaction?
A3: Achieving high regioselectivity (i.e., introducing iodine at a specific position) is crucial and can be challenging when multiple sites on the aromatic ring are activated. To improve selectivity:
-
Use Milder Reagents and Conditions: Milder reagents like N-Iodosuccinimide (NIS), often paired with a catalytic amount of a gentle acid like trifluoroacetic acid (TFA), can provide high regioselectivity.[3][7]
-
Steric Hindrance: The regioselectivity of some methods is controlled by steric effects, which can be used to direct iodination to a less hindered position.[8]
-
Protecting Groups: Employing a protecting group can block a more reactive site, directing the iodination to the desired position. The protecting group can be removed in a subsequent step.[9]
Q4: What is the best iodinating agent to minimize byproducts for an activated aromatic ring?
A4: For activated arenes (e.g., phenols, anilines, anisoles), it is best to avoid highly reactive systems like I₂ with strong oxidants, which can cause over-iodination and decomposition.[2][6] N-Iodosuccinimide (NIS) is an excellent choice as it is a milder and more selective electrophilic iodine source.[7][10] Its reactivity can be fine-tuned with a catalytic amount of a Lewis or Brønsted acid, allowing for controlled mono-iodination under gentle conditions.[7][11] Other reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) can also be used effectively.[8]
Q5: My starting material is decomposing under the reaction conditions. What can I do?
A5: Substrate decomposition often occurs with substrates that are sensitive to strong acids or oxidants.[2][5] To prevent this:
-
Use Acid-Free or Milder Acidic Conditions: An environmentally benign, acid-free protocol using potassium iodide and ammonium peroxodisulfate in aqueous methanol has been developed for activated aromatics.[8]
-
Add a Base: For reactions that generate acid as a byproduct, adding a non-nucleophilic base such as lithium carbonate (Li₂CO₃) can neutralize the acid and protect sensitive functional groups.[2][4]
-
Choose a Non-Oxidizing Reagent: If your substrate has oxidizable functional groups, select an iodinating system that does not rely on a strong oxidant. NIS is often suitable in these cases.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during electrophilic iodination experiments.
Problem 1: Excessive Di-iodination or Poly-iodination
Caption: Troubleshooting workflow for excessive di-iodination.
-
Primary Cause: The reactivity of the system is too high for the substrate, causing the mono-iodinated product to react again before all the starting material is consumed.[1]
-
Solutions:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent. Use 1.0 to 1.1 equivalents for mono-iodination.[1]
-
Reduce Temperature: Lowering the reaction temperature (e.g., to 0 °C) will decrease the reaction rate and improve control, disfavoring the second iodination.[1]
-
Change Iodinating Agent: Switch from a highly reactive system (e.g., I₂ with a strong oxidant) to a milder, more selective reagent like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).[3][7]
-
Problem 2: Poor or Incorrect Regioselectivity
-
Primary Cause: The substrate has multiple electronically favorable positions for substitution, and the reaction conditions are not selective enough to differentiate between them.[4]
-
Solutions:
-
Use a Milder Catalyst: Instead of a strong Lewis acid, use a catalytic amount of a weaker acid (e.g., trifluoroacetic acid) with NIS. This can significantly improve regioselectivity for electron-rich aromatics.[3]
-
Leverage Steric Hindrance: A bulkier iodinating agent or directing group can favor substitution at the less sterically hindered position.
-
Employ Protecting Groups: Temporarily block the most reactive positions on your substrate with a protecting group. This forces iodination to occur at the desired, less reactive site.[9]
-
Problem 3: Low Yield or No Reaction
Caption: Logic for selecting an iodinating system.
-
Primary Cause: The substrate is electron-deficient (deactivated) and requires a more powerful electrophilic iodine source to react.[3][4] Molecular iodine (I₂) itself is a weak electrophile.[3]
-
Solutions:
-
Increase Electrophilicity: For deactivated arenes, a more potent iodinating system is necessary. Options include:
-
Use a Lewis Acid Catalyst: A powerful Lewis acid, such as iron(III) triflimide, can be used to activate NIS for the efficient iodination of a wide range of arenes under mild conditions.[8]
-
Data on Iodinating Reagent Performance
The choice of iodinating agent and conditions dramatically affects product distribution. The following table summarizes outcomes for different systems.
| Substrate | Iodinating System | Conditions | Product(s) | Yield | Reference |
| Anisole | NIS / cat. TFA | CH₃CN, RT, 10 min | 4-Iodoanisole | 99% | [3] |
| 4-Nitroaniline | I₂ / HNO₃ | Acetic Acid, RT, 4h | 2-Iodo-4-nitroaniline | 89% | [12] |
| 2-Naphthol | KClO₃ / KI / HCl | H₂O/MeOH, 80°C, 2h | 1-Iodo-2-naphthol | 94% | [13] |
| Deactivated Arenes | I₂ / NaIO₄ | conc. H₂SO₄ | Mono- or Di-iodinated | Good | [8] |
| Anisole | DIH / Thiourea catalyst | Acetonitrile | 4-Iodoanisole | High | [8] |
Key Experimental Protocols
Protocol 1: Controlled Mono-iodination of an Activated Aromatic Compound using NIS
This protocol is adapted for electron-rich substrates where over-iodination is a concern.[1]
-
Preparation: Dissolve the aromatic substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv.) portion-wise over 10-15 minutes. If required for activation, a catalytic amount of trifluoroacetic acid (TFA) (0.1 equiv.) can be added before the NIS.
-
Reaction: Stir the mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine species.
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Iodination of an Acid-Sensitive Heterocycle
This protocol is designed for substrates that may decompose or react undesirably in the presence of acid byproducts.[2][4]
-
Preparation: To a solution of the heterocyclic substrate (1.0 equiv.) in a suitable solvent (e.g., acetonitrile or DCM) under an inert atmosphere, add lithium carbonate (Li₂CO₃) (1.5 equiv.).
-
Reagent Addition: Add the iodinating agent (e.g., I₂ with a silver salt like AgOTs, or NIS) (1.2 equiv.) to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates full conversion of the starting material. The base will neutralize any acid formed during the reaction.
-
Workup: Filter the reaction mixture through a pad of Celite to remove insoluble salts. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the desired iodinated product.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 7. calibrechem.com [calibrechem.com]
- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodination - Common Conditions [commonorganicchemistry.com]
- 11. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]
- 12. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 13. tandfonline.com [tandfonline.com]
Stability issues of Pyridine iodine monochloride solutions over time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridine Iodine Monochloride (Py-ICl) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common stability issues encountered during the preparation, storage, and use of this compound solutions.
Q1: My this compound solution has changed color. Is it still usable?
A dark brown or reddish-brown color is characteristic of a freshly prepared this compound solution. However, significant color changes, such as turning pale yellow or the appearance of a greenish tint, may indicate degradation or contamination. The usability of the solution depends on the extent of this change and the requirements of your application. It is highly recommended to re-standardize the solution using a suitable titration method to determine its active iodine monochloride concentration before use.
Q2: I observe precipitation in my this compound solution. What is the cause and how can I resolve it?
Precipitation in this compound solutions can be caused by several factors:
-
Low Temperature: Storage at very low temperatures (close to 0°C) can cause the solute to crystallize. Gently warming the solution to room temperature with agitation should redissolve the precipitate.
-
Moisture Contamination: this compound is sensitive to moisture. The presence of water can lead to hydrolysis, forming less soluble byproducts. Ensure that the solvent (e.g., glacial acetic acid) is anhydrous and the storage container is tightly sealed.
-
Concentration Changes: Evaporation of the solvent over time can lead to a supersaturated solution and subsequent precipitation. Always keep the container well-sealed.
If precipitation persists after gentle warming, it is likely due to degradation, and the solution should be discarded.
Q3: The concentration of my this compound solution seems to have decreased over time. What are the likely causes and what should I do?
A decrease in the effective concentration of this compound is a common stability issue. The primary causes include:
-
Degradation: The complex can slowly decompose, especially when exposed to light and elevated temperatures.[1] Hazardous decomposition products can include hydrogen chloride and hydrogen iodide.[1]
-
Volatility: Iodine monochloride and pyridine have some volatility, and improper sealing of the storage container can lead to loss of these components.
To address this, it is crucial to:
-
Store the solution properly: Keep it in a tightly sealed, amber glass bottle in a refrigerator (2-8°C).[1]
-
Re-standardize frequently: Before each use, or at regular intervals (e.g., weekly), determine the exact concentration of the solution using a validated titration method.
Q4: How long is a this compound solution stable?
The stability of a this compound solution, often referred to as Wijs solution, can vary. Some sources suggest a shelf-life of about 30 days, while others indicate it can be stable for much longer if prepared and stored correctly.[2][3] One study reported no measurable change in the iodine number of a substrate when using a Wijs solution stored for over 500 days in small, unopened bottles.[3] For critical applications, it is best practice to re-standardize the solution if it has been stored for more than a month or if there are any visible signs of degradation.
Quantitative Data on Stability
While specific kinetic data for the degradation of this compound solutions is not extensively published, the following table summarizes the expected stability under different storage conditions based on available literature and general chemical principles.
| Storage Condition | Temperature | Light Exposure | Expected Stability (Approximate) | Recommendations |
| Optimal | 2-8°C | Protected (Amber Bottle) | > 1 year (if unopened)[3] | Store in a refrigerator in a tightly sealed, amber glass bottle. |
| Room Temperature | 20-25°C | Protected (Amber Bottle) | 1-3 months | Re-standardize monthly. Avoid if possible for long-term storage. |
| Elevated Temperature | > 30°C | Any | Unstable | Avoid exposure to high temperatures. |
| Light Exposure | Any | Exposed to Light | Unstable | Always store in a dark or amber-colored container. |
Experimental Protocols
Protocol for Preparation of Wijs Solution (0.2 N)
This protocol describes the preparation of a this compound solution in glacial acetic acid, commonly known as Wijs solution, used for the determination of iodine values.[4]
Materials:
-
Iodine trichloride (ICl₃)
-
Iodine (I₂)
-
Glacial Acetic Acid (anhydrous)
-
Volumetric flasks
-
Glass-stoppered amber bottles
Procedure:
-
In a fume hood, dissolve 8 g of iodine trichloride (ICl₃) in 200 mL of glacial acetic acid.
-
In a separate flask, dissolve 9 g of iodine (I₂) in 400 mL of glacial acetic acid. Gentle warming may be necessary.
-
Carefully and slowly, with constant stirring, add the iodine solution to the iodine trichloride solution.
-
Dilute the resulting solution to 1000 mL with glacial acetic acid.
-
Store the final Wijs solution in a tightly sealed, amber glass bottle in a refrigerator.
Protocol for Standardization of Wijs Solution
This iodometric titration method is used to determine the exact concentration of the prepared Wijs solution.[2]
Materials:
-
Wijs Solution
-
Potassium Iodide (KI) solution (10% w/v, freshly prepared)
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flasks (250 mL)
-
Burette
Procedure:
-
Pipette 25.0 mL of the Wijs solution into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water and 20 mL of the 10% potassium iodide solution.
-
Titrate immediately with the standardized 0.1 N sodium thiosulfate solution until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of the starch indicator solution. A deep blue color will form.
-
Continue the titration dropwise, with constant swirling, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but omitting the Wijs solution.
-
Calculate the normality of the Wijs solution using the following formula:
Normality (N) = (Volume of Na₂S₂O₃ for blank - Volume of Na₂S₂O₃ for sample) x Normality of Na₂S₂O₃ / Volume of Wijs solution
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Factors influencing the degradation of this compound solutions.
References
Technical Support Center: Work-up Procedures for Pyridine Iodine Monochloride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Pyridine Iodine Monochloride (PyICl) in their synthetic workflows. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of these reactions.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a reaction involving this compound?
A1: The standard work-up procedure involves quenching the excess iodinating reagent, followed by extraction and purification. The key steps are:
-
Quenching: After the reaction is complete, the mixture is typically quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to neutralize any unreacted PyICl. This is indicated by the disappearance of the characteristic brown/purple iodine color.[1][2]
-
Extraction: The product is then extracted into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer is washed to remove impurities. This often includes:
-
A wash with a dilute acid (e.g., 1M HCl) or an aqueous copper(II) sulfate solution to remove the pyridine.
-
A wash with water and then brine to remove any remaining water-soluble impurities.[1]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography.[1]
Q2: How do I effectively remove pyridine from the reaction mixture?
A2: Pyridine can be effectively removed by converting it into a water-soluble salt or complex. Two common methods are:
-
Dilute Acid Wash: Washing the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl) will protonate the pyridine, forming the water-soluble pyridinium hydrochloride salt, which is then partitioned into the aqueous layer.[3]
-
Copper(II) Sulfate Wash: For acid-sensitive compounds, washing the organic layer with a 10-15% aqueous solution of copper(II) sulfate is a milder alternative. Pyridine forms a deep blue, water-soluble complex with copper(II) sulfate that can be easily extracted into the aqueous phase.[3]
Q3: My reaction mixture has formed dark, tar-like materials. What causes this and how can I address it?
A3: The formation of dark, insoluble materials often indicates oxidation of the starting material or product, which is particularly common with electron-rich substrates like phenols and anilines. To mitigate this, consider the following:
-
Lower the reaction temperature: This can help minimize oxidative side reactions.
-
Control stoichiometry: Use a 1:1 or even a slight sub-stoichiometric amount of PyICl.
Q4: I'm observing the formation of chlorinated byproducts. How can I prevent this?
A4: While PyICl is primarily an iodinating agent, chlorination can sometimes occur. This is due to the polarization of the I-Cl bond. To suppress this side reaction, you can try modifying the solvent or lowering the reaction temperature.
Q5: My product seems to be decomposing on the silica gel column during purification. What are my alternatives?
A5: If your product is sensitive to silica gel, consider these alternative purification strategies:
-
Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is crucial for success.
-
Alternative Stationary Phases: You can test the stability of your compound on small slurries of different stationary phases, such as neutral or basic alumina, before attempting column chromatography.
-
Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be a viable option.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Deactivated substrate. 2. Decomposed PyICl reagent. 3. Inappropriate solvent. | 1. For less reactive aromatic substrates, consider adding a Lewis acid catalyst. 2. Use freshly prepared or properly stored PyICl. 3. Experiment with different anhydrous solvents (e.g., CH₂Cl₂, CCl₄, glacial acetic acid). |
| Over-iodination (di- or tri-iodinated products) | Highly activated substrate (e.g., phenols, anilines). | 1. Control Stoichiometry: Carefully use a 1:1 molar ratio of PyICl to your substrate. 2. Lower Reaction Temperature: This can decrease the reaction rate and improve selectivity. 3. Solvent Choice: The solvent can influence the reactivity; experimenting with different solvents may improve selectivity. |
| Persistent Emulsion During Extraction | Formation of finely dispersed particles at the aqueous-organic interface. | 1. Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. 2. Instead of vigorous shaking, gently swirl the separatory funnel. |
| Product is Water-Soluble | The product has high polarity, making extraction into an organic solvent difficult. | Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure any basic functionalities on your product are in their free base form, then attempt extraction with an organic solvent like dichloromethane (DCM). |
Data Presentation
Table 1: Iodination of Anilines with this compound
| Substrate | Product | Yield (%) | Melting Point (°C) |
| Aniline | 4-Iodoaniline | 89 | 58 |
| 2-Methylaniline | 4-Iodo-2-methylaniline | 76 | 120 |
| 4-Chloroaniline | 4-Chloro-2-iodoaniline | 77 | 255 |
| 3-Nitroaniline | 5-Iodo-3-nitroaniline | 81 | 80 |
| Data adapted from a study on the iodination of aromatic amines using pyridinium iodochloride in methanol.[4] |
Table 2: Iodination of Phenolic Compounds
| Substrate | Reagent | Yield (%) |
| 2,4,6-trimethylphenol | N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | 95-99% |
| 2,4,6-tri-tert-butylphenol | N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | 95-99% |
| 4-hydroxy-3-methoxybenzaldehyde | Laccase-catalyzed iodination | 77% |
| 3-ethoxy-4-hydroxybenzaldehyde | Laccase-catalyzed iodination | 81% |
| Yields are reported for specific iodination methods and may vary with PyICl.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for the Iodination of an Aromatic Amine
This protocol describes the iodination of an aromatic amine using this compound in methanol.[4]
Materials:
-
Aromatic amine (1 mmol)
-
This compound (1 mmol)
-
Methanol (15 mL)
-
Ice-cold water
-
Ethyl alcohol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic amine (1 mmol) and this compound (1 mmol) in methanol (15 mL).
-
Reflux the reaction mixture on a water bath for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethyl alcohol to obtain the purified iodinated aromatic amine.
Protocol 2: Iodination of p-Nitroaniline with Iodine Monochloride
This protocol is adapted for the di-iodination of p-nitroaniline and provides a more detailed work-up procedure.[7]
Materials:
-
p-Nitroaniline
-
Glacial Acetic Acid
-
Iodine Monochloride
-
Sodium bisulfite
-
Hot water
Procedure:
-
Dissolve p-nitroaniline in boiling glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Remove the heat source and slowly add a mixture of iodine monochloride (2 moles) in glacial acetic acid from the dropping funnel with rapid stirring over 30 minutes. Note that the reaction is exothermic.
-
Heat the mixture on a rapidly boiling water bath for two hours.
-
Transfer the mixture to a beaker and allow it to cool.
-
Treat the solidified mixture with glacial acetic acid and crush any hard lumps.
-
Filter the mixture through a Büchner funnel and remove the mother liquor by suction.
-
For a modified work-up to improve yield, make a paste of the crude product with hot water.
-
Add a small amount of sodium bisulfite to remove excess iodine.
-
Filter the product and dry to obtain 2,6-diiodo-p-nitroaniline.
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Decision workflow for the removal of pyridine during work-up.
Caption: Troubleshooting workflow for low or no product yield in PyICl reactions.
References
Validation & Comparative
A Comparative Guide to Aromatic Iodination: Pyridine Iodine Monochloride vs. N-Iodosuccinimide
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into aromatic systems is a cornerstone of modern organic synthesis, providing key intermediates for cross-coupling reactions, enhancing biological activity in pharmaceutical candidates, and enabling the synthesis of radiolabeled compounds for diagnostic imaging. For decades, chemists have relied on a toolbox of iodinating agents, each with its own set of advantages and limitations. This guide provides an objective, data-driven comparison of two prominent reagents: Pyridine Iodine Monochloride (PyICl) and N-Iodosuccinimide (NIS), to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
At a Glance: Key Performance Differences
| Feature | This compound (PyICl) | N-Iodosuccinimide (NIS) |
| Reactivity | Mild to moderate | Mild and highly selective[1] |
| Selectivity | Good, particularly for activated systems | Excellent, especially for complex molecules[1] |
| Handling & Safety | Pale yellow, stable solid, easier to handle than ICl | Stable, crystalline solid, safer than ICl[1] |
| Reaction Conditions | Often near-neutral, acid catalysis not always required | Mild, often room temperature; frequently requires an acid catalyst (e.g., TFA) for activation[2][3] |
| Byproducts | Pyridine hydrochloride | Succinimide (water-soluble)[1] |
| Functional Group Tolerance | Good | Excellent, compatible with a wide range of sensitive groups[1][4] |
| Substrate Scope | Effective for electron-rich aromatics and some heterocycles | Broad, including activated and some deactivated aromatics[2][3] |
Delving Deeper: A Data-Driven Comparison
While both PyICl and NIS are considered milder alternatives to the highly reactive and corrosive iodine monochloride (ICl), their performance characteristics differ, particularly concerning reactivity and the need for acidic catalysts.
N-Iodosuccinimide has emerged as a superior choice for many applications due to its high selectivity and broad functional group tolerance, which are critical in the synthesis of complex and sensitive molecules often encountered in drug discovery.[1] The reactivity of NIS can be finely tuned with the addition of an acid catalyst, such as trifluoroacetic acid (TFA), which activates the NIS to generate a more potent iodinating species, proposed to be iodine trifluoroacetate.[2] This allows for the successful iodination of both activated and some deactivated aromatic compounds.[2]
This compound is a stable, solid complex of iodine monochloride and pyridine. This complexation moderates the reactivity of ICl, making PyICl a milder and more easily handled reagent. A key advantage of PyICl is its ability to iodinate certain substrates, such as phenols and anilines, under near-neutral conditions without the need for an additional acid catalyst.
Comparative Iodination of Anisole:
| Reagent System | Temperature | Reaction Time | Yield of 4-iodoanisole |
| NIS / TFA (catalytic)[1] | Room Temp. | 30 min | >95% |
| ICl in CCl4 | Room Temp. | 1-2 h | ~90% |
Experimental Protocols
General Procedure for Aromatic Iodination with N-Iodosuccinimide (NIS)
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
Dissolution: Dissolve the aromatic substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Reagent Addition: Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature.
-
Catalyst Addition (if required): If the substrate is not highly activated, add a catalytic amount of trifluoroacetic acid (TFA).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for Aromatic Iodination with this compound (PyICl)
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the aromatic substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Reagent Addition: Add this compound (1.0-1.2 equivalents) to the solution in portions at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Visualizing the Chemistry
To further clarify the processes involved, the following diagrams illustrate the mechanism of electrophilic aromatic iodination and a typical experimental workflow.
References
A Comparative Analysis of Pyridine Iodine Monochloride and Iodine Monochloride for Aromatic Iodination
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into aromatic systems is a cornerstone of modern organic synthesis, providing key intermediates for cross-coupling reactions and the development of novel pharmaceuticals. The choice of an effective and reliable iodinating agent is paramount to the success of these synthetic endeavors. This guide presents a detailed comparative study of two prominent iodinating agents: Pyridine Iodine Monochloride (PIMC) and Iodine Monochloride (ICl). We will delve into their respective properties, performance in aromatic iodination reactions supported by experimental data, and provide detailed experimental protocols to assist researchers in selecting the optimal reagent for their specific needs.
At a Glance: Key Differences and Physicochemical Properties
Iodine monochloride (ICl) is a highly reactive interhalogen compound that serves as a potent source of electrophilic iodine.[1] However, its utility is often hampered by its corrosive nature and sensitivity to moisture.[2] this compound (PIMC) is a stable, solid complex of pyridine and iodine monochloride, which offers several advantages in terms of handling and reaction conditions.[2] PIMC is a pale yellow solid with a melting point over 100 °C, making it significantly easier and safer to handle than ICl, which is a reddish-brown, corrosive liquid with a low melting point.[3]
| Property | This compound (PIMC) | Iodine Monochloride (ICl) |
| Appearance | Pale yellow to orange-green solid | Reddish-brown fuming liquid or solid |
| Melting Point | 133-137 °C | α-form: 27.2 °C, β-form: 13.9 °C |
| Stability | Stable solid, easier to handle | Corrosive, moisture-sensitive liquid |
| Solubility | Soluble in polar organic solvents | Soluble in acetic acid, pyridine, alcohol, ether |
| Handling | Can be handled in air | Requires careful handling due to corrosivity and reactivity with water |
Performance in Aromatic Iodination: A Data-Driven Comparison
The efficacy of an iodinating agent is best evaluated through its performance in specific chemical transformations. Below is a compilation of experimental data for the iodination of various aromatic substrates using both PIMC and ICl. While reaction conditions may vary across different studies, this table provides a useful overview of the expected yields.
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | PIMC | Methanol | Reflux | 2 | 85 |
| Aniline | ICl | Aqueous Acetic Acid | 35 | - | High (Kinetics Study) |
| p-Toluidine | PIMC | Methanol | Reflux | 2 | 88 |
| p-Toluidine | ICl | Aqueous Acetic Acid | 35 | - | High (Kinetics Study) |
| Phenol | PIMC | Methanol | Water bath | 1 | 90 |
| Anisole | ICl | Dichloromethane | 0 to RT | 1-2 | 95[1] |
| Acetanilide | ICl | Acetic Acid | RT | - | 92 |
Note: The data presented is compiled from various sources and reaction conditions may not be directly comparable.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the iodination of aromatic compounds using PIMC and ICl.
General Protocol for Aromatic Iodination using this compound (PIMC)
This protocol is adapted for the iodination of activated aromatic compounds such as phenols and anilines.
Materials:
-
Aromatic substrate (e.g., aniline, phenol) (1 mmol)
-
This compound (PIMC) (1 mmol, 0.241 g)
-
Methanol (15 mL)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the aromatic substrate (1 mmol) and this compound (1 mmol) in methanol (15 mL).
-
Reflux the reaction mixture on a water bath for 2 hours.
-
After the reaction is complete, pour the contents onto ice-cold water.
-
The solid product that separates is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain the purified iodinated aromatic compound.
General Protocol for Aromatic Iodination using Iodine Monochloride (ICl)
This protocol is a general guideline for the iodination of activated aromatic compounds like anisole.
Materials:
-
Anisole (1.0 equivalent)
-
Iodine Monochloride (ICl) solution (e.g., 1.0 M in dichloromethane) (1.0-1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve anisole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the iodine monochloride solution (1.0-1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by slowly adding the 10% sodium thiosulfate solution to neutralize any unreacted ICl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired iodoanisole.[1]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical processes and relationships, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Validating Iodinated Product Structures: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of iodinated compounds is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stand as the two cornerstone analytical techniques for this purpose. This guide provides an objective comparison of their performance in validating the structure of iodinated products, supported by experimental data and detailed protocols.
This document will delve into the principles, practical applications, and data interpretation of both NMR and Mass Spectrometry for the structural elucidation of organoiodine compounds. We will explore their strengths and limitations, offer guidance on data acquisition and analysis, and present a clear workflow for achieving confident structural validation.
At a Glance: NMR vs. Mass Spectrometry for Iodinated Compound Analysis
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed atomic connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sensitivity | Lower (milligram to microgram) | Higher (microgram to femtogram) |
| Sample State | Solution | Solid, liquid, or gas (after ionization) |
| Key Data Points | Chemical Shift (δ), Coupling Constant (J), Integration | Mass-to-charge ratio (m/z) |
| Strengths | - Unambiguous structure determination- Isomer differentiation (regio- and stereoisomers)- Non-destructive | - High sensitivity for trace analysis- Provides molecular formula with high accuracy (HRMS)- Isotopic pattern analysis |
| Limitations | - Lower sensitivity- Complex spectra for large molecules- Quadrupolar effects of ¹²⁷I can broaden signals | - Destructive technique- Isomer differentiation can be challenging- Fragmentation can be complex |
Deeper Dive: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise arrangement of atoms within a molecule. For iodinated compounds, ¹H and ¹³C NMR are the most informative techniques. The presence of an iodine atom significantly influences the chemical shifts of nearby protons and carbons, a phenomenon known as the "heavy-atom effect." This effect typically results in a shielding (upfield shift) of the directly attached carbon atom in ¹³C NMR.
High-Resolution Mass Spectrometry (HRMS), on the other hand, excels in providing the exact molecular weight and, consequently, the elemental formula of a compound with high accuracy.[1] This is particularly useful for confirming the incorporation of iodine into a target molecule. A key advantage for iodinated compounds is that iodine is monoisotopic (¹²⁷I), which simplifies the mass spectrum compared to compounds containing chlorine or bromine, which have significant natural isotopes.[2]
The complementary nature of these two techniques is their greatest strength. While HRMS can confirm the presence and number of iodine atoms in a molecule, NMR spectroscopy is essential for determining the exact position (regiochemistry) of the iodine substituent on the molecular scaffold.
Experimental Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for Protons near an Iodine Atom
| Molecular Fragment | Approximate Chemical Shift (δ, ppm) | Notes |
| Aliphatic C-H | ||
| R-CH₂-I | 3.1 - 3.3[3] | Deshielded due to the electronegativity of iodine. |
| R₂CH-I | 4.1 - 4.4 | Further deshielded with increased substitution. |
| Aromatic C-H | ||
| H ortho to I | 7.6 - 7.9 | Deshielded due to inductive and anisotropic effects. |
| H meta to I | 7.0 - 7.3[4] | Less affected than the ortho protons. |
| H para to I | 7.2 - 7.5 | Chemical shift can vary based on other substituents. |
Table 2: Typical ¹³C NMR Chemical Shifts for Carbons near an Iodine Atom
| Molecular Fragment | Approximate Chemical Shift (δ, ppm) | Notes |
| Aliphatic C-I | ||
| R-CH₂-I | -5 to 10[5][6] | The "heavy-atom effect" causes a significant upfield shift. |
| R₂CH-I | 20 - 30 | The upfield shift is less pronounced with increased substitution. |
| Aromatic C-I | ||
| C-I (ipso-carbon) | 90 - 100[7] | Significantly shielded compared to the corresponding C-H. |
| C ortho to I | 135 - 140 | Deshielded. |
| C meta to I | 128 - 132 | Less affected. |
| C para to I | 127 - 130 | Less affected. |
Table 3: Common Fragmentation Patterns of Iodinated Compounds in Mass Spectrometry
| Fragmentation Pathway | Description | Typical Fragment Ions |
| C-I Bond Cleavage | The weakest bond in many organoiodine compounds, leading to the loss of an iodine radical or ion. | [M-I]⁺ (loss of iodine radical), [I]⁺ (m/z 127)[2] |
| Loss of HI | Elimination of a hydrogen iodide molecule. | [M-HI]⁺ |
| Alkyl Chain Fragmentation | For aliphatic iodides, fragmentation of the carbon chain can occur. | Fragments corresponding to stable carbocations. |
| Aromatic Ring Fragmentation | For aromatic iodides, fragmentation of the ring is less common but can occur under high energy conditions. | Fragments characteristic of the aromatic core. |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the iodinated product.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the structure.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the iodinated product (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the appropriate ionization mode (positive or negative ion mode).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Processing and Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of iodine.
-
Interpret the fragmentation pattern from the MS/MS spectrum to gain structural information and confirm connectivity.
-
Alternative and Complementary Techniques
While NMR and MS are the primary tools, other techniques can provide valuable complementary information:
-
X-ray Crystallography: Provides the absolute, unambiguous 3D structure of a crystalline compound. This is the "gold standard" for structural determination but requires a suitable single crystal.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the molecule, which can complement the structural information from NMR and MS.
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in a compound, which can be used to confirm the molecular formula determined by HRMS.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for validating the structure of an iodinated product.
Caption: Experimental workflow for iodinated product validation.
Caption: Logical relationship between structural questions and analytical techniques.
References
- 1. fiveable.me [fiveable.me]
- 2. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. web.pdx.edu [web.pdx.edu]
- 4. Iodobenzene(591-50-4) 1H NMR spectrum [chemicalbook.com]
- 5. 13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Structure of and electronic interactions in aromatic polyvalent iodine compounds: A 13 C NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Electrophilic Iodinating Agents for Phenols
For researchers, scientists, and professionals in drug development, the selective introduction of iodine into phenolic moieties is a critical transformation in the synthesis of a vast array of functional molecules. The choice of an electrophilic iodinating agent can significantly impact reaction efficiency, regioselectivity, and substrate scope. This guide provides an objective, data-driven comparison of commonly employed electrophilic iodinating agents for the iodination of phenols, supported by experimental data and detailed protocols.
Executive Summary
The iodination of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strong activating group, directing iodination to the ortho and para positions. The choice of iodinating agent influences not only the reactivity but also the regioselectivity of the reaction. This guide focuses on a head-to-head comparison of four widely used iodinating systems: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), Bis(pyridine)iodonium tetrafluoroborate (IPy2BF4), and a combination of Iodine with a silver salt, typically Silver Sulfate (I2/Ag2SO4).
Data Presentation: Performance Comparison
The following tables summarize the performance of these key iodinating agents in the iodination of phenol and a substituted phenol, highlighting differences in yield and regioselectivity.
Table 1: Iodination of Phenol
| Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Ortho:Para Ratio | Reference |
| I₂ | Aqueous Acetate Buffer (pH 5) | Room Temp. | 50 | High | 93:7 | [1] |
| NIS / p-TsOH | Acetonitrile | Room Temp. | Overnight | High | Predominantly Para | [2] |
| ICl | Aqueous Methanol | Not Specified | Not Specified | Not Specified | Varies with conditions | [3] |
| IPy₂BF₄ / HBF₄ | Dichloromethane | -60 | Not Specified | High | Exclusively Para | [4] |
| I₂ / Ag₂SO₄ | Dichloromethane | Room Temp. | Not Specified | High | Predominantly Ortho | [2] |
Note: "High" indicates that the source reported good to excellent yields without specifying a precise number. "Not Specified" indicates that the specific data point was not available in the cited literature.
Table 2: Iodination of 3,5-Dichlorophenol
| Iodinating Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield of 2,6-diiodo-3,5-dichlorophenol (%) | Yield of 4-iodo-3,5-dichlorophenol (%) | Reference |
| I₂ | Ethanol | - | Room Temp. | 16 | 16 | - | [2] |
| NIS | Acetonitrile | p-TsOH | Room Temp. | 24 | ~19 | 57 | [2] |
| ICl | Not Specified | - | Not Specified | Not Specified | Not Reported | Not Reported | |
| Ag₂SO₄ / I₂ | Dichloromethane | - | Room Temp. | 48 | 53 | - | [2] |
| AgSbF₆ / I₂ | Dichloromethane | - | Room Temp. | 24 | 82 | - | [2] |
| AgBF₄ / I₂ | Dichloromethane | - | Room Temp. | 1 | 68 | - | [2] |
Reagent Profiles and Experimental Protocols
N-Iodosuccinimide (NIS)
NIS is a versatile and relatively mild electrophilic iodinating agent.[5] It is a crystalline solid, making it easier to handle than liquid reagents like ICl.[6] Its reactivity can be tuned by the addition of acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), which enhance the electrophilicity of the iodine atom.[7][8] NIS often shows a high preference for para-iodination, especially in the presence of an acid catalyst.[2]
Experimental Protocol: Iodination of Phenol with NIS and p-TsOH [7]
-
To a stirred solution of phenol (10 mmol) in acetonitrile (50 mL) at room temperature, add p-toluenesulfonic acid (10 mmol).
-
After stirring for 5 minutes, add N-Iodosuccinimide (11 mmol, 1.1 equivalents).
-
Continue stirring the mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
Iodine Monochloride (ICl)
Iodine monochloride is a highly reactive and potent iodinating agent. It is a reddish-brown liquid or low-melting solid that can be corrosive and moisture-sensitive. Due to its high reactivity, reactions with ICl can be exothermic and may require careful temperature control.[6] The regioselectivity of ICl can be influenced by the reaction conditions, but it is a powerful tool for the iodination of both activated and deactivated aromatic rings.[3]
Experimental Protocol: General Procedure for Iodination of Phenols with ICl [9]
-
Dissolve the phenol in a suitable solvent (e.g., aqueous acetic acid, aqueous methanol, or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
If necessary, cool the reaction mixture in an ice bath.
-
Slowly add a solution of iodine monochloride in the same solvent to the stirred phenol solution. Controlled addition is crucial to manage the exothermic nature of the reaction.
-
Stir the reaction mixture at the appropriate temperature (often room temperature or below) and monitor its progress using TLC.
-
Once the reaction is complete, quench any unreacted ICl by adding a saturated aqueous solution of sodium thiosulfate until the reddish-brown color disappears.
-
Perform an aqueous work-up by extracting the mixture with an organic solvent.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Bis(pyridine)iodonium Tetrafluoroborate (IPy₂BF₄)
Also known as Barluenga's reagent, IPy₂BF₄ is a mild and highly selective iodinating agent.[10][11] It is a stable, crystalline solid that offers excellent regioselectivity, often exclusively yielding the para-iodinated product with phenols.[4] The reaction is typically carried out in the presence of an acid, such as HBF₄.[4]
Experimental Protocol: Iodination of Phenol with IPy₂BF₄ [4]
-
In a reaction vessel, dissolve phenol in dichloromethane.
-
Cool the solution to -60 °C.
-
Add a solution of Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) and tetrafluoroboric acid (HBF₄) in dichloromethane.
-
Stir the reaction mixture at -60 °C until the reaction is complete, as monitored by TLC.
-
Upon completion, allow the reaction to warm to room temperature and quench with an appropriate quenching agent if necessary.
-
Perform a standard aqueous work-up and extraction with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product via column chromatography.
Iodine and Silver Sulfate (I₂/Ag₂SO₄)
The combination of molecular iodine with a silver salt, such as silver sulfate, provides a mild and effective method for iodination.[12] The silver salt acts as a halogen acceptor, facilitating the generation of a more potent electrophilic iodine species.[2] This system can exhibit a preference for ortho-iodination of phenols.[2]
Experimental Protocol: Iodination of a Phenolic Compound with I₂/Ag₂SO₄ [12]
-
To a mixture of iodine (2 mmol) and silver sulfate (2 mmol) in dichloromethane (20 mL) at room temperature, add the phenol (2 mmol).
-
Stir the mixture at room temperature. The reaction time will vary depending on the substrate (from minutes to several hours).
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture to remove the silver iodide precipitate.
-
Wash the filtrate with a 10% aqueous sodium bisulfite solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
General Experimental Workflow for Electrophilic Iodination of Phenols
Caption: A generalized workflow for the electrophilic iodination of phenols.
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism
Caption: The general mechanism of electrophilic aromatic iodination of phenol.
Conclusion
The selection of an appropriate electrophilic iodinating agent is a critical decision in the synthesis of iodinated phenols.
-
N-Iodosuccinimide (NIS) offers a balance of reactivity and ease of handling, with the ability to tune its selectivity through the use of acid catalysts, often favoring the para product.
-
Iodine Monochloride (ICl) is a highly reactive agent suitable for a broad range of substrates, including less activated ones, though it requires more careful handling.
-
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) provides exceptional para-selectivity for phenols under mild conditions.
-
The Iodine/Silver Sulfate system is a mild alternative that can favor the formation of ortho-iodinated phenols.
The choice of reagent should be guided by the specific requirements of the synthesis, including the desired regioselectivity, the sensitivity of the substrate, and considerations of safety and handling. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions to achieve their synthetic goals efficiently and selectively.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. investigacion.unirioja.es [investigacion.unirioja.es]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt – Oriental Journal of Chemistry [orientjchem.org]
- 11. Bis(pyridine)iodonium Tetrafluoroborate [drugfuture.com]
- 12. Aromatic Iodination with Iodine and Silver Sulfate - [www.rhodium.ws] [chemistry.mdma.ch]
A Comparative Guide to Mild Iodination Reagents: Alternatives to Pyridine Iodine Monochloride
For researchers, scientists, and professionals in drug development, the precise and gentle introduction of iodine into organic molecules is a critical step in the synthesis of intermediates and active pharmaceutical ingredients. While pyridine iodine monochloride has been a traditional choice, a range of alternative reagents offer significant advantages in terms of mildness, selectivity, safety, and ease of handling. This guide provides an objective comparison of key alternatives, supported by experimental data, to inform the selection of the most suitable reagent for your specific synthetic challenge.
The primary alternatives to this compound for mild iodination include N-Iodosuccinimide (NIS), 1,3-Diiodo-5,5-dimethylhydantoin (DIH), and Bis(pyridine)iodonium tetrafluoroborate (Barluenga's Reagent). These reagents offer a spectrum of reactivity and are often favored for their improved safety profiles and compatibility with sensitive functional groups.[1]
Quantitative Comparison of Mild Iodination Reagents
The following table summarizes the key characteristics and performance of these alternative reagents in the mild iodination of common organic substrates.
| Reagent | Substrate | Product | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | Anisole | p-Iodoanisole | Acetonitrile | RT | 15-30 min | ~95% | [2][3] |
| Acetanilide | p-Iodoacetanilide | Acetonitrile | RT | 1-2 h | ~90% | [4] | |
| Phenol | p-Iodophenol | CH2Cl2 | RT | 30 min | ~98% | [4] | |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Anisole | p-Iodoanisole | Acetonitrile | RT | 1 h | ~92% | [5] |
| Acetanilide | p-Iodoacetanilide | Acetonitrile | RT | 2 h | ~88% | [5] | |
| Bis(pyridine)iodonium tetrafluoroborate | Anisole | p-Iodoanisole | CH2Cl2 | RT | 1 h | ~90% | [6] |
| 2-Alkynyl-benzaldehyde | Substituted naphthalene | CH2Cl2 | RT | - | Good |
Key Observations:
-
N-Iodosuccinimide (NIS) consistently provides high yields under very mild conditions (room temperature) and with short reaction times, particularly for activated aromatic compounds.[2][3] It is a stable, crystalline solid, making it easier and safer to handle compared to the corrosive and volatile nature of iodine monochloride.[7]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another stable, solid reagent that serves as a powerful iodine source.[1][5] It is a viable alternative to NIS, offering comparable reactivity.[5] A key advantage is that the hydantoin byproduct is easily removed by aqueous extraction.[8]
-
Bis(pyridine)iodonium tetrafluoroborate (Barluenga's Reagent) is a mild iodinating and oxidizing reagent that is effective for a wide range of unsaturated substrates and tolerates various functional groups.[6]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
General Procedure for Iodination of an Activated Aromatic Compound with NIS:
-
Dissolve the aromatic substrate (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add N-iodosuccinimide (1.0-1.2 equivalents) to the solution at room temperature.[7]
-
For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid can be added.[2][3]
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by column chromatography or recrystallization.[7]
Decision-Making Workflow for Reagent Selection
The choice of an appropriate iodination reagent depends on several factors, including the reactivity of the substrate, the desired selectivity, and the presence of other functional groups. The following diagram illustrates a logical workflow for selecting a suitable mild iodination reagent.
Caption: Reagent selection guide for mild iodination.
Signaling Pathways and Experimental Workflows
The mechanism of electrophilic aromatic iodination generally proceeds through a well-established pathway. The iodinating reagent acts as a source of an electrophilic iodine species ("I+"), which is attacked by the electron-rich aromatic ring.
Caption: General mechanism of electrophilic aromatic iodination.
The experimental workflow for a typical mild iodination reaction is straightforward, involving reaction setup, monitoring, workup, and purification.
Caption: Typical experimental workflow for mild iodination.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
- 6. Mild Iodinating and Oxidizing Reagent (Barluenga’s Reagent) | TCI AMERICA [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Pyridine Iodine Monochloride for Electrophilic Iodination
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark
In the realm of organic synthesis, the introduction of iodine to aromatic systems is a critical transformation, yielding versatile intermediates for cross-coupling reactions and the development of novel pharmaceuticals. Among the arsenal of iodinating agents, Pyridine Iodine Monochloride (Py·ICl) presents itself as a noteworthy alternative to traditional reagents. This guide provides an objective comparison of Py·ICl's performance against other common iodinating agents, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the most suitable reagent for your synthetic needs.
Executive Summary: Py·ICl as a Reagent
It is essential to clarify that this compound is a stoichiometric reagent rather than a catalyst for electrophilic iodination. It is a complex of pyridine and iodine monochloride, which acts as a source of electrophilic iodine (I⁺). Its primary advantages lie in its solid nature, making it easier and safer to handle compared to the corrosive and volatile Iodine Monochloride (ICl) liquid. Py·ICl offers mild reaction conditions and good to excellent yields for the iodination of activated aromatic compounds such as phenols and anilines.
Performance Benchmarking: Py·ICl vs. Alternatives
The efficacy of an iodinating agent is best assessed through a direct comparison of reaction outcomes for various substrates. The following tables summarize the performance of Py·ICl against other common reagents: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular Iodine (I₂).
Table 1: Iodination of Substituted Phenols
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Phenol | Py·ICl | Methanol, Reflux, 1h | 92 | [1] |
| 4-Nitrophenol | Py·ICl | Methanol, Reflux, 1h | 90 | [1] |
| 4-Chlorophenol | Py·ICl | Methanol, Reflux, 1h | 88 | [1] |
| Phenol | I₂ / H₂O₂ | Water, RT, 24h | 49 (2-iodophenol) | [2] |
| 4-Hydroxybenzaldehyde | Laccase / KI / O₂ | Buffer, RT, 15h | 70 (di-iodo) | [3] |
Table 2: Iodination of Substituted Anilines
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Py·ICl | Methanol, Reflux, 1h | 94 | [4] |
| 4-Nitroaniline | Py·ICl | Methanol, Reflux, 1h | 89 | [4] |
| 4-Chloroaniline | Py·ICl | Methanol, Reflux, 1h | 92 | [4] |
| Aniline | ICl | Aq. Acetic Acid | (Kinetic study) | |
| Aniline | PIDA / NH₄I | Dichloromethane, RT | 91 | [5] |
Table 3: Iodination of Hydroxylated Aromatic Ketones and Aldehydes
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 2-Hydroxyacetophenone | Py·ICl | Methanol, Reflux, 1h | 94 | [6] |
| 4-Hydroxyacetophenone | Py·ICl | Methanol, Reflux, 1h | 92 | [6] |
| 2-Hydroxy-3-methoxy-benzaldehyde | Py·ICl | Methanol, Reflux, 1h | 90 | [6] |
| Aromatic Ketones | I₂ / CuO | Methanol, Reflux, 1h | High Yields | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the general protocols for the preparation of Py·ICl and its application in the iodination of aromatic compounds.
Preparation of this compound (Py·ICl)
Objective: To synthesize the solid Py·ICl reagent from pyridine and iodine monochloride.
Materials:
-
Pyridine
-
Iodine Monochloride (ICl)
-
Acetic Acid
Procedure:
-
In a flask, dissolve pyridine (0.1 mol) in acetic acid.
-
Cool the solution to 0°C with continuous stirring.
-
Slowly add a solution of iodine monochloride (0.1 mol) in acetic acid to the pyridine solution.
-
A pale yellow solid will precipitate.
-
Filter the solid, dry it, and recrystallize from ethyl alcohol to obtain pure Py·ICl.[1]
General Protocol for Aromatic Iodination using Py·ICl
Objective: To perform the electrophilic iodination of an activated aromatic substrate.
Materials:
-
Aromatic substrate (e.g., substituted phenol or aniline) (1 mmol)
-
This compound (Py·ICl) (1 mmol)
-
Methanol (15 mL)
Procedure:
-
Dissolve the aromatic substrate (1 mmol) and Py·ICl (1 mmol) in methanol (15 mL) in a round-bottom flask.
-
Reflux the mixture on a water bath for the time specified in the tables above (typically 1-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The solid product that separates is collected by filtration and recrystallized from ethanol.[4][6]
Reaction Mechanism and Workflow
The iodination of aromatic compounds using this compound proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The Py·ICl complex serves as a source of an electrophilic iodine species (I⁺), which is attacked by the electron-rich aromatic ring.
Electrophilic Aromatic Iodination Pathway
The following diagram illustrates the generally accepted mechanism for the iodination of an aromatic ring (represented as 'Ar-H') using Py·ICl.
Caption: Mechanism of electrophilic aromatic iodination using Py·ICl.
Comparative Experimental Workflow
This diagram outlines a typical workflow for an iodination experiment, highlighting the key differences in handling the various reagents.
Caption: Generalized workflow for electrophilic aromatic iodination.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. [PDF] Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water | Semantic Scholar [semanticscholar.org]
- 3. Efficient and sustainable laccase-catalyzed iodination of p -substituted phenols using KI as iodine source and aerial O 2 as oxidant - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02541C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes | CiNii Research [cir.nii.ac.jp]
- 7. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
A Comparative Guide to Iodination and Radioiodination: Pyridine Iodine Monochloride and Its Alternatives
For researchers, scientists, and drug development professionals, the selective introduction of iodine into molecules is a critical process in the synthesis of pharmaceuticals, radiotracers for imaging, and other essential research tools. The choice of iodinating agent significantly impacts reaction efficiency, substrate compatibility, and the integrity of the final product. This guide provides an objective, data-driven comparison of Pyridine Iodine Monochloride (PIMC) with key alternatives for both general iodination of aromatic compounds and specialized radioiodination of peptides and proteins.
This publication delves into the experimental performance of this compound (PIMC) and compares it with N-Iodosuccinimide (NIS) for the iodination of electron-rich aromatic compounds, and with Chloramine-T and Iodogen for the radioiodination of biomolecules. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes to facilitate an informed selection of the most suitable reagent for your research needs.
Performance Comparison of Iodinating Agents
The selection of an appropriate iodinating agent is contingent on the substrate's reactivity and stability. PIMC is presented as a milder and safer alternative to iodine monochloride, offering good yields under neutral conditions. NIS is also a mild and easy-to-handle solid reagent.[1] In the realm of radioiodination, Chloramine-T is a powerful oxidizing agent capable of producing high specific activity but with a risk of damaging sensitive biomolecules.[2][3] Iodogen offers a milder, solid-phase alternative that minimizes oxidative damage.[2]
Iodination of Aromatic Compounds: PIMC vs. N-Iodosuccinimide (NIS)
The iodination of phenols and anilines is a key transformation in organic synthesis. The following tables summarize the performance of PIMC and NIS in these reactions.
Table 1: Iodination of Phenols
| Substrate | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Phenol | PIMC | Methanol | 1-2 hours | ~90% | [4] |
| Phenol | NIS | Acetonitrile/TFA (cat.) | < 1 hour | >95% | [5] |
| p-Cresol | PIMC | Methanol | 1-2 hours | ~92% | [4] |
| p-Cresol | NIS | Acetonitrile/TFA (cat.) | < 1 hour | >95% | [5] |
| p-Chlorophenol | PIMC | Methanol | 1-2 hours | ~85% | [4] |
| p-Chlorophenol | NIS | Acetonitrile/TFA (cat.) | < 1 hour | >90% | [5] |
Table 2: Iodination of Anilines
| Substrate | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Aniline | PIMC | Methanol | 1-2 hours | ~95% | |
| Aniline | NIS | Grinding, solid-state | 5-8 min | 98% | [1] |
| p-Toluidine | PIMC | Methanol | 1-2 hours | ~96% | |
| p-Toluidine | NIS | Grinding, solid-state | 5-8 min | 97% | [1] |
| p-Chloroaniline | PIMC | Methanol | 1-2 hours | ~90% | |
| p-Chloroaniline | NIS | Grinding, solid-state | 5-8 min | 95% | [1] |
Radioiodination of Peptides and Proteins: PIMC Precursor (ICl) vs. Chloramine-T and Iodogen
Radioiodination is crucial for developing tracers for immunoassays and in vivo imaging. The data below compares the efficiency of methods using precursors to PIMC (iodine monochloride) with Chloramine-T and Iodogen for labeling tyrosine residues in peptides and proteins.
Table 3: Comparison of Radioiodination Methods
| Method | Reagent | Key Features | Radiochemical Yield | Potential for Substrate Damage | Reference |
| Iodine Monochloride | ICl | Pre-oxidized iodine source, rapid reaction. | High | Lower than Chloramine-T. | [6] |
| Chloramine-T | Chloramine-T | Strong oxidizing agent, high specific activity. | >95% | High, risk of oxidation of sensitive residues. | [7][8] |
| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Mild, solid-phase oxidant, easy removal. | >90% | Low, preserves protein integrity. | [2][6] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental procedures is essential for understanding and implementing these iodination techniques.
Caption: Mechanism of electrophilic aromatic iodination.
Caption: Workflow comparison for radioiodination methods.
Experimental Protocols
Detailed methodologies are provided for key iodination experiments to ensure reproducibility.
Protocol 1: Iodination of Phenol with this compound
Materials:
-
Phenol
-
This compound (PIMC)
-
Methanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve phenol (1 mmol) in methanol (15 mL) in a round-bottom flask.
-
Add this compound (1 mmol) to the solution.
-
Reflux the mixture on a water bath for 1-2 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid product and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure iodinated phenol.
Protocol 2: Iodination of Aniline with N-Iodosuccinimide (Grinding Method)
Materials:
-
Aniline
-
N-Iodosuccinimide (NIS)
-
Mortar and pestle
Procedure:
-
Place aniline (1 mmol) and N-Iodosuccinimide (1.1 mmol) in a mortar.[1]
-
Grind the mixture at room temperature for 5-8 minutes.[1]
-
Monitor the reaction by TLC.
-
After completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the iodinated aniline.
Protocol 3: Radioiodination of a Peptide with Chloramine-T
Materials:
-
Peptide containing a tyrosine residue
-
Sodium Phosphate Buffer (0.5 M, pH 7.5)
-
Na¹²⁵I
-
Chloramine-T solution (freshly prepared)
-
Sodium Metabisulfite solution (freshly prepared)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
To a reaction vial, add the peptide solution in phosphate buffer.
-
Add Na¹²⁵I to the peptide solution.
-
Initiate the reaction by adding a small volume of freshly prepared Chloramine-T solution.[7]
-
Allow the reaction to proceed for 30-60 seconds at room temperature.
-
Quench the reaction by adding sodium metabisulfite solution.[2]
-
Purify the radiolabeled peptide using a pre-equilibrated SEC column to separate the labeled peptide from free ¹²⁵I and other reactants.
Protocol 4: Radioiodination of a Protein with Iodogen
Materials:
-
Protein containing tyrosine residues
-
Iodogen-coated reaction tubes
-
Phosphate Buffer (0.05 M, pH 7.5)
-
Na¹²⁵I
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a solution of the protein in the phosphate buffer.
-
Add Na¹²⁵I to the protein solution.
-
Transfer the protein/iodide mixture to an Iodogen-coated reaction tube to initiate the reaction.[2]
-
Incubate the reaction at room temperature for 5-15 minutes with occasional gentle mixing.
-
Terminate the reaction by transferring the solution to a new tube, leaving the solid Iodogen behind.
-
Purify the radiolabeled protein using a pre-equilibrated SEC column.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iau.ir [journals.iau.ir]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-Specific 125I-Radioiodination of Bioactive Molecules Using Oxidative Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Pyridine Iodine Monochloride: Applications and Limitations in Electrophilic Iodination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the introduction of iodine into molecular frameworks is a critical transformation, paving the way for a multitude of synthetic intermediates in pharmaceutical and materials science. Among the arsenal of iodinating agents, Pyridine Iodine Monochloride (Py-ICl) has carved a niche as a convenient and effective reagent. This guide provides an objective comparison of Py-ICl's performance against other common iodinating agents, supported by experimental data, detailed protocols, and mechanistic insights to aid in reagent selection for specific synthetic challenges.
Overview of this compound
This compound is a pale yellow, stable solid complex formed between pyridine and iodine monochloride.[1] This complexation tames the hazardous and volatile nature of iodine monochloride (ICl), making it a safer and more easily handled reagent.[2] Unlike some other powerful electrophilic iodinating agents, such as the Barluenga reagent (IPy₂BF₄), Py-ICl often does not require the addition of strong acids to facilitate iodination, allowing for reactions under near-neutral conditions.[1]
Applications in Electrophilic Aromatic Iodination
Py-ICl is primarily employed as an electrophilic iodinating agent for a wide variety of aromatic compounds. Its efficacy spans from highly activated systems like phenols and anilines to less reactive aromatic hydrocarbons.
Iodination of Phenols and Anilines
Phenols and anilines, being electron-rich, are readily iodinated by Py-ICl. The reaction generally proceeds under mild conditions with good to excellent yields. The directing effects of the hydroxyl and amino groups lead to selective iodination at the ortho and para positions.
Table 1: Iodination of Representative Phenols and Anilines with this compound
| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 4-Iodoaniline | Methanol | 1 | 85 | [3] |
| 2-Methylaniline | 4-Iodo-2-methylaniline | Methanol | 1 | 88 | [3] |
| 4-Methylaniline | 2-Iodo-4-methylaniline | Methanol | 1 | 90 | [3] |
| 2-Nitroaniline | 4-Iodo-2-nitroaniline | Methanol | 1 | 82 | [3] |
| 4-Nitroaniline | 2-Iodo-4-nitroaniline | Methanol | 1 | 89 | [3] |
| Phenol | 4-Iodophenol | Dichloromethane | 1 | 92 | [1] |
| 2-Cresol | 4-Iodo-2-cresol | Dichloromethane | 1.5 | 90 | [1] |
| 4-Cresol | 2-Iodo-4-cresol | Dichloromethane | 1.5 | 91 | [1] |
Iodination of Aromatic Hydrocarbons and Halides
Py-ICl is also capable of iodinating less activated aromatic hydrocarbons and aryl halides, demonstrating its versatility as an iodinating agent.
Table 2: Iodination of Aromatic Hydrocarbons and Halides with this compound
| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzene | Iodobenzene | Acetic Acid | 24 | 70 | [1] |
| Toluene | 4-Iodotoluene | Acetic Acid | 18 | 75 | [1] |
| Naphthalene | 1-Iodonaphthalene | Dichloromethane | 2 | 85 | [1] |
| Bromobenzene | 4-Bromoiodobenzene | Acetic Acid | 36 | 65 | [1] |
| Chlorobenzene | 4-Chloroiodobenzene | Acetic Acid | 36 | 62 | [1] |
Limitations and Considerations
Despite its utility, Py-ICl is not without its limitations:
-
Hazardous Nature : While safer than ICl, Py-ICl is still a hazardous substance and should be handled with appropriate personal protective equipment. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4]
-
Reactivity with Deactivated Systems : While capable of iodinating some deactivated rings, the yields are often lower and require longer reaction times compared to activated substrates.[1]
-
Potential for Side Reactions : Although generally selective for iodination, the possibility of chlorination exists, especially with highly reactive substrates or under specific conditions, as the complex is a source of both iodine and chlorine.
-
Atom Economy : Compared to reagents like molecular iodine used with an oxidizing agent, the atom economy of Py-ICl might be a consideration in large-scale synthesis.
Comparison with Other Iodinating Agents
The choice of an iodinating agent depends on the substrate, desired selectivity, and reaction conditions.
Table 3: Comparison of this compound with Other Common Iodinating Agents
| Feature | This compound (Py-ICl) | N-Iodosuccinimide (NIS) | Iodine Monochloride (ICl) | Molecular Iodine (I₂) |
| Physical State | Pale yellow solid[1] | White to off-white solid[5] | Reddish-brown liquid or black crystals[5] | Violet-black crystalline solid |
| Handling | Relatively easy and safe to handle solid[1] | Easy and safe to handle solid[5] | Corrosive and volatile liquid/low melting solid[5] | Solid, but can be volatile |
| Reactivity | Good electrophilicity, often requires no acid catalyst[1] | Mild and highly selective, often requires an acid catalyst[5] | Highly reactive and potent electrophile[5] | Low reactivity, requires an oxidizing agent or catalyst |
| Selectivity | Generally good ortho/para selectivity[1] | High regioselectivity[5] | Can be less selective, potential for chlorination | Dependent on the activating system |
| Functional Group Tolerance | Good tolerance for many functional groups | Broad functional group tolerance[5] | Less tolerant to sensitive functional groups[5] | Generally good, but depends on the oxidant used |
| Byproducts | Pyridine hydrochloride | Succinimide | Hydrochloric acid (HCl)[6] | Hydrogen iodide (HI) or other byproducts from the oxidant |
Experimental Protocols
Preparation of this compound
To a solution of pyridine (7.9 g, 0.1 mol) in acetic acid, a solution of iodine monochloride (16.2 g, 0.1 mol) in acetic acid is added slowly at 0°C with continuous stirring. The resulting yellow precipitate is filtered, washed with a small amount of cold acetic acid, and then with ether. The solid is then dried to afford this compound. The product can be recrystallized from ethanol.[3]
General Procedure for the Iodination of Aromatic Amines
An aromatic amine (1 mmol) and this compound (1 mmol) are dissolved in methanol (15 mL) and refluxed on a water bath for 1 hour. After the completion of the reaction (monitored by TLC), the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent.[3]
Mechanistic Overview and Workflow
The iodination of aromatic compounds with Py-ICl proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism. The Py-ICl complex serves as a source of an electrophilic iodine species (I⁺).
Caption: General mechanism of electrophilic aromatic iodination using Py-ICl.
The experimental workflow for using Py-ICl is often more straightforward than that for reagents requiring the in-situ generation of the electrophile or the use of strong acids.
Caption: Comparative experimental workflow for iodination with Py-ICl vs. NIS.
Conclusion
This compound stands as a valuable and practical reagent for the electrophilic iodination of a diverse range of aromatic compounds. Its primary advantages lie in its solid nature, ease of handling compared to iodine monochloride, and its ability to effect iodination under mild, often acid-free conditions. While limitations such as its hazardous properties and moderate reactivity towards deactivated systems exist, its overall performance, particularly with activated and moderately activated aromatic rings, makes it an attractive choice in both academic research and industrial drug development. For many applications, it offers a balance of reactivity, selectivity, and operational simplicity that compares favorably with other common iodinating agents.
References
A Comparative Guide to Iodinating Agents for Large-Scale Synthesis: A Cost-Benefit Analysis of Pyridine Iodine Monochloride
In the realm of pharmaceutical and fine chemical synthesis, the introduction of iodine to aromatic and heterocyclic systems is a pivotal transformation. Iodinated organic compounds are invaluable intermediates, frequently utilized in cross-coupling reactions to build molecular complexity and enhance biological activity.[1] The choice of an iodinating agent is therefore a critical decision, directly impacting reaction efficiency, selectivity, cost, and safety, especially in large-scale manufacturing.
While traditional reagents like molecular iodine (I₂) and iodine monochloride (ICl) have been used for decades, newer agents have emerged to address their limitations.[1][2] This guide provides an objective, data-driven cost-benefit analysis of Pyridine Iodine Monochloride (PIM) complex, comparing its performance against key alternatives: Iodine Monochloride (ICl), N-Iodosuccinimide (NIS), and molecular iodine with an oxidizing agent.
Performance and Efficacy: A Head-to-Head Comparison
The ideal iodinating agent should be highly reactive, selective, and provide high yields under mild conditions. This compound (PIM) is a solid compound with a melting point over 100 °C, which makes it easier to handle than ICl. It is recognized for its ability to effectively iodinate a wide range of aromatic compounds, often under near-neutral conditions without the need for strong acids.[3][4]
N-Iodosuccinimide (NIS) is also a stable, crystalline solid that is considered a mild and highly selective iodinating agent, making it suitable for complex and sensitive substrates.[1] In contrast, Iodine Monochloride (ICl) is a highly reactive but corrosive liquid, while molecular iodine (I₂) requires an oxidizing agent to enhance its electrophilicity.[1][2]
| Reagent | Typical Yields | Reaction Conditions | Selectivity | Substrate Scope |
| This compound (PIM) | Good to Excellent | Mild, near-neutral conditions | Good ortho-para selectivity | Activated and some deactivated aromatics, phenols, anilines.[3] |
| N-Iodosuccinimide (NIS) | High to Excellent (94-99%)[5] | Mild, often requires an acid catalyst for less reactive substrates.[1] | High regioselectivity, minimizes side reactions.[1] | Broad, excellent for sensitive and complex molecules.[1] |
| Iodine Monochloride (ICl) | Good to High | Can be highly exothermic, requires temperature control.[1] | Good regioselectivity | Wide range, including deactivated aromatic compounds.[2] |
| Iodine (I₂) + Oxidizing Agent | Variable (90-98% with HNO₃/AcOH)[6] | Often requires heat and strong acids/oxidants (e.g., HNO₃).[2][6] | Moderate to Good | Primarily activated aromatic compounds.[6] |
Cost-Benefit Analysis for Large-Scale Synthesis
For industrial applications, reagent cost, safety, and waste management are paramount. While NIS often provides excellent yields under mild conditions, its primary drawback is higher cost, which can be prohibitive for large-scale manufacturing.[2] Iodine monochloride (ICl) is more cost-effective and has a higher atom economy, making it a strong candidate for industrial synthesis.[2] this compound offers a balance, providing improved handling and safety over ICl while being a potentially more economical choice than NIS.
| Reagent | Physical Form | Approx. Bulk Price (per kg) | Key Advantages | Key Disadvantages |
| This compound (PIM) | White to orange powder[7] | $170,000 (for 1kg, research scale)[8] | Solid, stable, easy to handle, mild reaction conditions. | Higher cost at research scale, data on bulk industrial pricing is limited. |
| N-Iodosuccinimide (NIS) | Crystalline Solid[1] | ~$7,100 - $11,000[9][10] | Easy and safe to handle, high selectivity, mild conditions.[1] | Higher cost compared to ICl, succinimide byproduct.[2] |
| Iodine Monochloride (ICl) | Red-brown liquid/solid[11][12] | ~$1,520 - $8,900[11][13] | Low cost, high reactivity, high atom economy.[2] | Corrosive, volatile, moisture sensitive, exothermic reactions.[1][14] |
| Iodine (I₂) + Oxidizing Agent | Solid | Varies with oxidant | Iodine is relatively inexpensive. | Requires an additional reagent, can generate hazardous byproducts (e.g., NOx), complex workup.[2] |
Safety, Handling, and Waste Disposal
Safety and environmental impact are critical considerations in process chemistry. The solid nature of PIM and NIS makes them significantly safer and easier to handle, weigh, and store compared to the corrosive and volatile liquid ICl.[1]
-
This compound (PIM) : As a solid, it reduces inhalation risks. Standard personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a lab coat.[15][16] Handling should occur in a well-ventilated area.[16]
-
N-Iodosuccinimide (NIS) : Considered a safer alternative to ICl, requiring standard PPE.[1] The primary byproduct is succinimide, which is water-soluble and generally easier to dispose of.
-
Iodine Monochloride (ICl) : Highly corrosive and a moisture-sensitive lachrymator.[14] Requires stringent handling procedures, often in a closed system or fume hood.[14] Reactions can produce corrosive HCl as a byproduct.[1]
-
Iodine (I₂) + Oxidizing Agent : Handling precautions depend on the specific oxidant used. The process can generate toxic byproducts and often requires quenching and neutralization steps, complicating waste disposal.[17][18][19]
All iodine-containing waste must be disposed of according to local, state, and federal environmental regulations.[12][18] This typically involves quenching excess iodinating agent with a reducing agent like sodium thiosulfate and then disposing of the waste through a licensed hazardous waste handler.[20]
Visualizing the Process: Mechanisms and Workflows
To better understand the application of these reagents, the following diagrams illustrate the chemical pathways and decision-making processes involved in selecting an appropriate iodinating agent.
Caption: Mechanism of electrophilic aromatic iodination using PIM.
Caption: Decision workflow for selecting an iodinating agent.
Experimental Protocols
The following are generalized protocols for the iodination of an activated aromatic compound. Note: These protocols are illustrative and must be adapted and optimized for specific substrates and scales. All work should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Iodination using this compound (PIM)
Objective: To perform a mild iodination of an activated aromatic substrate.
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
This compound (PIM)
-
Solvent (e.g., Dichloromethane or Acetic Acid)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate (1.0 equivalent) in the chosen solvent.
-
Reagent Addition: Add this compound (1.0 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and slowly add 10% aqueous sodium thiosulfate solution to quench any unreacted iodine species (indicated by the disappearance of the iodine color).
-
Workup:
-
Transfer the mixture to a separatory funnel. If an organic solvent was used, wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
If acetic acid was used as the solvent, first dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Then proceed with the washes as described above.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure iodinated aromatic compound.[21]
Protocol 2: Iodination using Iodine Monochloride (ICl)
Objective: To perform a cost-effective iodination of an aromatic substrate.
Materials:
-
Aromatic substrate
-
Iodine Monochloride (ICl) solution (e.g., 1.0 M in Dichloromethane) or neat ICl
-
Anhydrous solvent (e.g., Dichloromethane, Acetic Acid, or Carbon Tetrachloride)
-
10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Workup and purification materials as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent. Cool the flask to 0 °C using an ice bath.
-
Reagent Addition: Add the Iodine Monochloride solution (1.0 equivalent) dropwise to the stirred substrate solution over 15-30 minutes, maintaining the temperature at 0 °C. Caution: The reaction can be exothermic.[21]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC.
-
Quenching and Workup: Follow the quenching, workup, isolation, and purification steps as described in Protocol 1.[21] Dispose of all waste in accordance with institutional and governmental regulations.[12][19]
Conclusion
The selection of an iodinating agent for large-scale synthesis requires a multifaceted analysis of performance, cost, and safety.
-
This compound (PIM) emerges as a valuable reagent that bridges the gap between the hazardous, low-cost Iodine Monochloride and the safe, high-cost N-Iodosuccinimide. Its solid nature and efficacy under mild conditions make it an attractive and safer alternative to ICl, particularly when handling concerns outweigh the need for the absolute lowest-cost reagent.
-
N-Iodosuccinimide (NIS) remains the agent of choice for high-value, sensitive, and complex substrates where yield and selectivity are paramount, and the higher cost can be justified.[1]
-
Iodine Monochloride (ICl) is a powerful and cost-effective tool, best suited for large-scale applications involving robust, less-activated substrates where stringent safety and engineering controls can be implemented to manage its hazardous properties.[2]
-
Molecular Iodine (I₂) with an oxidant is a viable, though often less efficient, alternative when other reagents are not suitable, but it introduces process complexities related to the addition of a strong oxidant.[2]
Ultimately, for researchers and drug development professionals, PIM offers a compelling balance of reactivity, safety, and handling convenience, positioning it as a strong candidate for process development and scale-up operations where a mild, efficient, and manageable iodination process is required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 7. This compound | 6443-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. dir.indiamart.com [dir.indiamart.com]
- 10. indiamart.com [indiamart.com]
- 11. dir.indiamart.com [dir.indiamart.com]
- 12. indiamart.com [indiamart.com]
- 13. indiamart.com [indiamart.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. chemicals.co.uk [chemicals.co.uk]
- 18. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. ehs.umich.edu [ehs.umich.edu]
- 21. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pyridine Iodine Monochloride: A Guide for Laboratory Professionals
The safe management and disposal of pyridine iodine monochloride are critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, being harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation.[1][2] Adherence to proper disposal protocols is mandatory to mitigate risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent the inhalation of vapors.[1][3]
Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[3] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1][3] |
In Case of a Spill:
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3][4][5] Collect the absorbed material into a designated, sealed container for hazardous waste.[5] For large spills, immediately evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3][6] Under no circumstances should the chemical be allowed to enter drains or waterways.[2][5][7]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4][5]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and items like pipette tips or absorbent pads, must be classified as hazardous waste.[3]
-
This waste stream must be kept separate from incompatible materials, such as strong oxidizing agents and acids, to prevent dangerous reactions.[3][6]
2. Waste Collection and Containerization:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof hazardous waste container with a secure screw-top cap.[3][5] Glass or polyethylene containers are generally suitable.[5]
3. Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]
-
The label must clearly state "Hazardous Waste" and the full chemical name, "this compound".[5]
-
For mixtures, list all chemical constituents and their approximate percentages.[5]
-
Clearly indicate the associated hazards, such as "Flammable," "Toxic," and "Irritant".[3]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]
-
The storage area should be away from sources of ignition and incompatible materials.[4][6]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a waste pickup.[4][5]
-
Alternatively, it may be possible to dissolve the material in a combustible solvent for incineration in a facility equipped with an afterburner and scrubber system, but this should only be done by authorized personnel.[1][8]
6. Decontamination of Empty Containers:
-
Empty containers must be decontaminated by being triple-rinsed with a suitable solvent.[5]
-
The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.[5][8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
Personal protective equipment for handling Pyridine iodine monochloride
Safe Handling and Disposal of Pyridine Iodine Monochloride
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Summary
This compound is a hazardous substance that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3][4] It is known to cause serious eye irritation and skin irritation.[2][3] In the event of combustion, it may produce highly toxic hydrogen chloride gas as well as other hazardous byproducts like carbon oxides and nitrogen oxides.[1]
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. A hazard assessment of the specific work area and process is required to determine if additional PPE is necessary.[5]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with side shields or Chemical Safety Goggles. A face shield is also recommended. | Provides a barrier against splashes and dust.[5] Eye protection should be ANSI Z87.1 compliant.[5] A face shield should be worn in addition to glasses or goggles when a splash hazard is present.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Protects skin from direct contact.[1] Disposable nitrile gloves are suitable for incidental contact but should be removed and replaced immediately after exposure.[5] |
| Body Protection | Laboratory coat and protective clothing. | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[5] Additional protective clothing may be necessary based on the scale of the operation.[1][2] |
| Respiratory Protection | Dust respirator. | Required to prevent inhalation of harmful dust particles.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood.[2][3][7] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure the work area is well-ventilated; a chemical fume hood is highly recommended.[2][3][7]
-
Confirm that a safety shower and eye wash station are readily accessible.
-
Keep the container of this compound securely sealed until ready for use.[2]
2. Handling:
-
Avoid breathing in any dust or fumes that may be generated.[1][2][7]
-
Prevent all personal contact with the substance, including on the skin, eyes, and clothing.[2]
3. Post-Handling:
-
Wash hands thoroughly with soap and water after handling is complete.[1][2][3]
-
Launder any contaminated work clothes separately before reuse.[2]
4. Emergency Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
With appropriate PPE, clean up the spill immediately.[2]
-
Use dry clean-up methods to avoid creating dust.[2]
-
Collect the spilled material into a clean, dry, and sealable container for proper disposal.[2]
-
After the dry material is collected, wash the spill area with copious amounts of water, and prevent the runoff from entering drains.[2]
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Waste Collection: All waste material containing this compound should be collected in a designated, labeled, and sealed container.
-
Regulatory Compliance: The disposal of this chemical waste must be in accordance with all federal, state, and local regulations.[1] It is the responsibility of the waste generator to ensure compliance.[1]
-
Disposal Method: The waste should be taken to an approved waste disposal plant.[1][7][8] One possible method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Protection: Under no circumstances should this compound or its containers be disposed of in drains, waterways, or the soil.[1]
-
Container Disposal: Empty containers should be disposed of in the same manner as the unused product.[1]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | C5H5ClIN | CID 10220417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. americanchemistry.com [americanchemistry.com]
- 7. This compound | 6443-90-9 | TCI AMERICA [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
